Zaprinast

Catalog No.
S547699
CAS No.
37762-06-4
M.F
C13H13N5O2
M. Wt
271.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Zaprinast

CAS Number

37762-06-4

Product Name

Zaprinast

IUPAC Name

5-(2-propoxyphenyl)-2,6-dihydrotriazolo[4,5-d]pyrimidin-7-one

Molecular Formula

C13H13N5O2

Molecular Weight

271.27 g/mol

InChI

InChI=1S/C13H13N5O2/c1-2-7-20-9-6-4-3-5-8(9)11-14-12-10(13(19)15-11)16-18-17-12/h3-6H,2,7H2,1H3,(H2,14,15,16,17,18,19)

InChI Key

REZGGXNDEMKIQB-UHFFFAOYSA-N

SMILES

Array

solubility

31.4 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

Zaprinast;

Canonical SMILES

CCCOC1=CC=CC=C1C2=NC3=NNN=C3C(=O)N2

Isomeric SMILES

CCCOC1=CC=CC=C1C2=NC(=O)C3=NNNC3=N2

The exact mass of the compound Zaprinast is 271.1069 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Molecular Mechanisms of Action

Author: Smolecule Technical Support Team. Date: February 2026

Zaprinast exerts its effects through several distinct molecular pathways.

PDE Inhibition and cGMP Elevation

This compound is a relatively potent, cGMP-selective phosphodiesterase inhibitor [1] [2]. Its inhibitory activity against various PDEs is summarized in the table below.

PDE Enzyme Primary Substrate This compound Potency (IC₅₀)
PDE5 cGMP 0.4 - 0.8 µM [1]
PDE6 cGMP 0.15 µM [1]
PDE1 cAMP & cGMP 0.35 µM [1]
PDE11 cAMP & cGMP 5 - 33 µM [1]
PDE10 cAMP & cGMP 22 - 33 µM [1]
PDE9 cGMP 35 µM [1]

By inhibiting these enzymes, particularly PDE5, this compound prevents the breakdown of cGMP, leading to increased intracellular cGMP levels. This, in turn, activates protein kinase G (PKG) and modulates ion channels, influencing processes like smooth muscle relaxation, synaptic plasticity, and vascular tone [1].

GPR35 Agonism

Beyond PDE inhibition, this compound is a well-established reference agonist for the orphan G-protein-coupled receptor GPR35 [1] [2]. Upon activation, GPR35 typically couples to Gαi/o proteins, leading to a reduction in intracellular cAMP levels [1]. This mechanism is implicated in its neuroprotective and analgesic effects [1].

Glutaminase (GLS) Inhibition

A significant off-target action identified in a cancer metabolism screen is the inhibition of glutaminase (GLS) [3] [4]. GLS is a key enzyme in glutamine metabolism, and its inhibition by this compound can disrupt the production of glutamate and the oncometabolite 2-hydroxyglutarate (2HG) in certain cancer cells, offering a potential anti-proliferative strategy [3].

The following diagram illustrates these primary mechanisms of action and their functional consequences.

G This compound This compound PDE_Inhibition PDE_Inhibition This compound->PDE_Inhibition Inhibits GPR35_Agonism GPR35_Agonism This compound->GPR35_Agonism Activates GLS_Inhibition GLS_Inhibition This compound->GLS_Inhibition Inhibits cGMP_Elevation cGMP_Elevation PDE_Inhibition->cGMP_Elevation cAMP_Reduction cAMP_Reduction GPR35_Agonism->cAMP_Reduction Glutamate_2HG_Reduction Glutamate_2HG_Reduction GLS_Inhibition->Glutamate_2HG_Reduction PKG_Activation PKG_Activation cGMP_Elevation->PKG_Activation Vascular_Relaxation Vascular_Relaxation PKG_Activation->Vascular_Relaxation Leads to Synaptic_Plasticity Synaptic_Plasticity PKG_Activation->Synaptic_Plasticity Modulates Neuroprotection Neuroprotection cAMP_Reduction->Neuroprotection Contributes to Analgesia Analgesia cAMP_Reduction->Analgesia Contributes to AntiProliferation AntiProliferation Glutamate_2HG_Reduction->AntiProliferation Leads to

Key Experimental Findings and Data

This compound has demonstrated efficacy across various disease models.

Cancer Metabolism

In a high-throughput fluorimetric screen, this compound was identified as a potent modulator that lowers 2HG production in IDH1-mutant cells by inhibiting glutaminase (GLS) [3].

  • In vivo validation: HT1080 flank tumor xenografts in mice showed a modest but significant reduction in 2HG levels following intratumoral injection of this compound [3].
  • The mechanism was found to be independent of cGMP stabilization, as other PDE5 inhibitors (sildenafil, tadalafil) and cell-permeable cGMP analogs did not replicate the 2HG-lowering effect [3].
Neurodegeneration & Neuroprotection
  • Parkinson's Disease (PD) Models: An in vivo high-throughput screen in DJ-1β mutant flies identified this compound as a compound that improved motor performance [5]. In DJ-1-deficient human neural-like cells, this compound reduced oxidative stress-induced cell death, attenuated apoptosis, and increased mitochondrial viability [5].
  • Synaptic Plasticity: this compound modulates hippocampal long-term potentiation (LTP) and depression (LTD), and administration improves memory in rodent object recognition tasks [1].
  • Neuroinflammation: Intraperitoneal injection of this compound in a mouse model of cortical cryoinjury decreased microglia/macrophage activation, reduced oxidative stress, and slowed neurodegeneration [1].
Vascular Remodeling

In a rat carotid artery balloon injury model, topical application of this compound (1 mg in a pluronic gel) significantly attenuated injury-induced neointimal growth [6]. The table below summarizes the quantified effects.

Parameter Effect of this compound Measurement
Vessel cGMP Content Elevated Radioimmunoassay (RIA) [6]
Cell Proliferation Reduced ↓ PCNA Labeling Index [6]
Cellular Apoptosis Stimulated ↑ TUNEL Labeling Index [6]
Neointimal Growth Attenuated Histomorphometry at 14 days [6]

Detailed Experimental Protocols

For research purposes, here are methodologies from key studies.

Protocol: High-Throughput Screen for 2HG Modulators [3]

This protocol describes the fluorimetric assay used to discover this compound as a GLS inhibitor.

  • Cell Line: Use IDH1 mutant cells (e.g., HT1080 fibrosarcoma cells with endogenous R132C mutation).
  • Compound Screening: Treat live cells with the compound library (e.g., 480 bioactive compounds).
  • 2HG Quantification (Fluorimetric Assay):
    • Sample: Use 20 µL of cell culture media.
    • Enzymatic Reaction: The assay couples 2HG oxidation by E. coli 3-phosphoglycerate dehydrogenase (PHGDH) to the reduction of resazurin to fluorescent resorufin by diaphorase.
    • Detection: Measure fluorescence at an emission peak of 587 nm.
    • Validation: Confirm hits from the screen using GC-MS on cell extracts.
  • Viability Assessment: Perform a parallel viability assay to ensure 2HG reduction is not due to general cytotoxicity.
Protocol: In Vivo Drosophila PD Model Screen [5]

This protocol outlines the in vivo screening in flies that identified this compound.

  • Drosophila Model: Use DJ-1β mutant flies.
  • Drug Treatment: Culture L2 stage larvae (n=40) with standard food supplemented with the compound (e.g., 10 µM this compound, 0.1-0.2% DMSO as vehicle control).
  • Climbing Assay:
    • Time: Perform the assay 5 days after eclosion.
    • Procedure: Transfer adult flies to graduated tubes, acclimate for 1 min, gently tap them down, and allow them to climb for 10 seconds.
    • Analysis: Record the process and determine climbing ability as the average height reached. Compare the performance of drug-treated versus vehicle-treated mutant flies.
Protocol: Rat Carotid Artery Balloon Injury Model [6]

This details the local delivery model used to test this compound's anti-remodeling effects.

  • Surgery: Perform balloon injury on the rat left carotid artery using a Fogarty 2F embolectomy catheter.
  • Local Drug Delivery: Immediately after injury, topically apply 200 µL of a 25% pluronic F-127 gel containing the drug (e.g., 1 mg this compound in 50 µL DMSO) to the exposed adventitia of the artery. Control animals receive gel with DMSO only.
  • Tissue Analysis:
    • Time Point: Harvest tissues at 14 days post-injury for histology.
    • Morphometry: Use perfusion-fixed, paraffin-embedded tissues stained with hematoxylin and eosin (H&E) to quantitate neointimal area and medial area.
    • Proliferation: Assess by immunostaining for Proliferating Cell Nuclear Antigen (PCNA).
    • Apoptosis: Assess by TUNEL assay.
    • cGMP Measurement: At 48 hours post-injury, snap-freeze vessels and measure cGMP content using a competitive radioimmunoassay (RIA).

Research and Therapeutic Applications

Based on its mechanisms, this compound is a valuable research tool and investigational therapeutic.

  • Cancer Research: Particularly relevant for studying glutamine metabolism in cancers with IDH mutations or those exhibiting glutamine addiction (e.g., some pancreatic cancers) [3] [4].
  • Neuroscience Research: Used to probe the roles of cGMP signaling and GPR35 in synaptic plasticity, memory, and models of neurodegenerative diseases like Parkinson's and Alzheimer's [5] [1].
  • Vascular Biology: Serves as a tool to study the effects of elevated cGMP on vascular smooth muscle proliferation, apoptosis, and remodeling after injury [6].

Important Research Considerations

  • Lack of Selectivity: this compound's activity across multiple PDEs (PDE5, PDE6, PDE1, PDE11, etc.) and GPR35 means that observed phenotypic effects cannot be automatically attributed to PDE5 inhibition alone. Controls with more selective inhibitors (e.g., sildenafil for PDE5) are necessary to deconvolve the mechanism [3] [1].
  • Species Specificity: Its potency as a GPR35 agonist is stronger at the rat ortholog compared to the human GPR35, which must be considered when translating results from rodent models [2].

References

Pharmacological Profile & Mechanism of Action

Author: Smolecule Technical Support Team. Date: February 2026

Zaprinast is a well-known phosphodiesterase (PDE) inhibitor and a precursor to Sildenafil (Viagra) [1] [2]. Its primary mechanism involves increasing intracellular cyclic guanosine monophosphate (cGMP) levels, but it also has other important targets.

The table below summarizes its primary molecular targets and known potencies.

Target Type of Interaction Reported Potency (IC50/EC50) Notes / Biological Consequence
PDE5 [1] [2] [3] Inhibitor 0.4 - 0.76 µM [1] [2] [3] Primary target; increases cGMP, leading to smooth muscle relaxation and modulation of neurotransmission [2].
PDE6 [1] [2] [3] Inhibitor 0.15 µM [1] [2] [3] Higher potency than PDE5; primarily expressed in retinal photoreceptors [4].
PDE1 [2] Inhibitor ~0.35 µM [2] Contributes to off-target effects; dual specificity for cAMP and cGMP [2].
GPR35 [1] [2] [5] Agonist Varies by species (Human: EC50 ~2-6 µM; Rat: EC50 ~0.06 µM) [5] Activates Gi/o signaling, potentially reducing cAMP levels; used as a reference agonist in studies [2].
Mitochondrial Pyruvate Carrier (MPC) [1] [4] Inhibitor Information missing An off-target effect independent of PDE inhibition; alters amino acid metabolism (aspartate/glutamate) [4].
PDE9 [1] [2] Inhibitor 29.0 - 35 µM [1] [2] cGMP-specific PDE.
PDE11 [1] [2] Inhibitor 5 - 33 µM [1] [2] Dual-specificity PDE.
PDE10 [2] Inhibitor 22 - 33 µM [2] Dual-specificity PDE.

The following diagram illustrates the core signaling pathways and cellular processes affected by this compound.

Overview of this compound's multi-target mechanisms affecting cellular signaling and metabolism.

Key Experimental Findings & Protocols

This compound has demonstrated a range of effects in preclinical models, from modulating memory and synaptic plasticity to influencing neuroinflammation and metabolism.

Memory and Behavioral Studies
  • Object Recognition Memory: Administering this compound (10 mg/kg, i.p.) immediately after training improved long-term memory performance in rats during the object recognition task [2] [6].
  • Spatial Memory: In the elevated plus maze test, this compound (10 mg/kg) significantly decreased transfer latency on the second day in mice, indicating enhanced spatial memory [6].
  • Reversal of SSRI-Induced Sexual Dysfunction: In a hamster model, co-administration of this compound (3 mg/kg, i.p.) overcame fluoxetine-induced deficits in sexual behavior [7].
Neuroinflammatory Signaling in Microglia

This compound activates key signaling pathways in microglia, the immune cells of the central nervous system, leading to a pro-inflammatory state, though weaker than the effect of LPS (lipopolysaccharide) [8] [9].

  • Signaling Pathway Activation: Treatment of primary rat microglia with this compound (approximately 100 µM) activates MAPKs (ERK1/2, p38, JNK), NFκB, and the PI3K/Akt pathway [8] [9].
  • Inflammatory Gene Expression: This signaling activation subsequently induces mRNA expression of inflammatory genes, including IL-1α, IL-1β, TNF-α, CCL2, CCL4, CXCL1, CXCL2, and CD14 [8].
  • Experimental Insight: The use of specific inhibitors (e.g., SB203580 for p38 MAPK, PDTC for NFκB) confirmed the association between these pathways and the induction of inflammatory genes [8] [9].
Inhibition of Mitochondrial Pyruvate Carrier (MPC)

A significant off-target effect of this compound is the inhibition of the Mitochondrial Pyruvate Carrier, which is independent of its PDE-inhibiting activity [4].

  • Key Finding: this compound inhibits pyruvate transport into mitochondria, which is crucial for energy metabolism. This leads to a dramatic metabolomic shift, causing aspartate to accumulate at the expense of glutamate in neuronal tissues [1] [4].
  • Experimental Protocol:
    • Tissue Preparation: Mouse retinas or isolated brain/liver mitochondria are prepared.
    • Treatment: Tissues are treated with this compound (e.g., 100 µM) and cultured with 13C-labeled substrates like glucose or glutamine.
    • Metabolite Analysis: Metabolites are analyzed using Gas Chromatography/Mass Spectrometry (GC/MS) to track changes.
    • Functional Assay: Pyruvate-driven oxygen consumption in isolated mitochondria is measured using an Oxygraph to confirm the inhibition of mitochondrial respiration [4].

Research Considerations

  • Lack of Selectivity: this compound's activity on PDE1, PDE6, PDE9, PDE10, and PDE11, in addition to PDE5, means that observed effects in complex systems cannot be automatically attributed to PDE5 inhibition alone [1] [2]. Newer, more selective PDE5 inhibitors like sildenafil are often used to confirm the role of PDE5.
  • Species-Specific Activity: Its potency as a GPR35 agonist varies significantly across species (e.g., much more potent at rat GPR35 than human GPR35). This is a critical consideration for translational research [2] [5].
  • Critical Off-Target Effect: The discovery that this compound is a potent inhibitor of the Mitochondrial Pyruvate Carrier (MPC) suggests that its effects on cellular metabolism, especially in studies involving energy substrates, could be confounded by this action [4].

Conclusion

This compound remains a valuable tool compound in pharmacology and neuroscience research due to its multi-target actions on PDEs, GPR35, and cellular metabolism. When designing experiments, researchers must carefully account for its lack of selectivity and consider using more specific inhibitors in conjunction to deconvolve its complex mechanisms of action.

References

Comprehensive Technical Guide to Zaprinast: cGMP Phosphodiesterase Inhibition, Research Applications, and Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Drug Profile and Pharmacological Characteristics

Zaprinast is a competitive PDE inhibitor that primarily targets cGMP-specific phosphodiesterases, serving as a key research tool for investigating cyclic nucleotide signaling pathways and their physiological effects. As a precursor to the development of sildenafil, this compound has been instrumental in advancing our understanding of cGMP-mediated signaling and continues to be valuable in basic research and drug discovery efforts.

Table 1: Key Pharmacological Characteristics of this compound

Parameter Characteristics
Primary Mechanism Competitive inhibition of cGMP-binding catalytic site of PDE5 [1]
PDE Selectivity Profile PDE5 (IC₅₀: 0.4-0.8 μM), PDE6 (IC₅₀: 0.15 μM), PDE1 (IC₅₀: 0.35 μM), PDE9 (IC₅₀: 35 μM), PDE10 (IC₅₀: 22-33 μM), PDE11 (IC₅₀: 5-33 μM) [1]
Additional Targets G protein-coupled receptor 35 (GPR35) agonist [1]
Chemical Background Served as precursor for sildenafil development [1]
Key Biochemical Effect Increases intracellular cGMP levels by preventing hydrolysis [2] [1]
Downstream Signaling Activates protein kinase G (PKG), modulates cyclic nucleotide-gated ion channels [1]

Research Applications and Mechanistic Insights

Vascular Physiology and Pulmonary Hypertension Research

This compound has demonstrated significant effects in vascular research, particularly in studies investigating pulmonary hypertension and vascular remodeling. In lamb models of persistent pulmonary hypertension, this compound (0.05 mg/kg/min) synergistically enhanced the vasodilatory effects of inhaled nitric oxide, reducing pulmonary artery pressure by 34.3±3% and pulmonary vascular resistance by 64±7% while increasing pulmonary blood flow by 88±34% and postductal PaO₂ by 287±34% [2]. These effects were significantly greater than those achieved with nitric oxide or this compound alone, indicating a true synergistic interaction between cGMP stabilization and NO signaling.

In vascular injury models, this compound (1mg topical application) significantly attenuated neointimal hyperplasia following rat carotid artery balloon injury through both anti-mitogenic and pro-apoptotic mechanisms [3]. This therapeutic effect was comparable to the soluble guanylate cyclase stimulator YC-1 and was associated with elevated vessel cGMP content, reduced medial wall and neointimal cell proliferation, and stimulated apoptosis of vascular smooth muscle cells [3]. These findings highlight the crucial role of cGMP signaling in modulating vascular remodeling processes and suggest potential therapeutic applications for PDE5 inhibition in vasoproliferative disorders.

Neurological and Cognitive Research Applications

In neuroscience research, this compound has emerged as a valuable tool for investigating the role of cGMP signaling in synaptic plasticity, neurotransmission, and neuroprotection. The drug modulates long-term potentiation and long-term depression in the hippocampus, with studies showing it reduces LTP magnitude and induces synaptic depression in area CA1 [1]. These effects are enhanced by protein kinase A antagonists, suggesting complex interactions between cGMP and cAMP signaling pathways in regulating synaptic strength.

  • Cognitive Effects: Administration immediately after training improves memory in rodent object recognition tasks, with effects lasting up to four hours [1]
  • Neuroprotective Properties: Demonstrates protection against glutamate and oxidative stress-induced toxicity in cultured spinal motor and non-motor neurons [1]
  • Inflammatory Modulation: Reduces microglia/macrophage activation in mouse models of cortical cryoinjury and decreases oxidative stress [1]
  • Striatal Function: Rescues LTD at glutamatergic striatal synapses and reduces levodopa-induced dyskinesia in Parkinsonian models [1]
Urinary System Physiology

Research utilizing this compound has significantly advanced our understanding of lower urinary tract function, particularly the role of nitrergic signaling in urethral relaxation. In urethane-anesthetized female rats, this compound potentiated reflex-evoked urethral relaxations by 68±24%, demonstrating the crucial function of cGMP degradation in regulating urethral pressure during micturition [4]. This effect was dependent on intact urethral striated muscle function, as demonstrated by its abolition after α-bungarotoxin treatment [4].

The research indicates that a nitrergic pathway mediates reflex-evoked urethral smooth muscle relaxations, with this compound enhancing these responses through both direct effects on smooth muscle and indirect mechanisms involving striated muscle tone regulation [4]. These findings have important implications for understanding urinary continence and voiding dysfunction, highlighting PDE5 as a potential therapeutic target for lower urinary tract symptoms.

Immunomodulation and Inflammation Research

In immunological research, this compound has been shown to modulate microglial cell activation and inflammatory mediator production. In rat microglial cells, this compound (0.1 mM) enhanced both basal and LPS-induced secretion of TNF-α and IL-1β, and increased NO production induced by LPS or IFN-γ [5]. These proinflammatory effects were partially inhibited by the protein kinase G inhibitor KT5823, indicating involvement of the cGMP/PKG signaling pathway [5].

This compound also enhanced the expression of iNOS and MHC Class II molecules in microglial cells, suggesting potential amplification of central immune/inflammatory reactions [5]. These findings highlight the complex role of cGMP signaling in neuroinflammation and indicate that PDE5 inhibition can potentiate immune responses in the central nervous system under certain conditions.

Table 2: Research Applications and Experimental Findings of this compound

Research Area Experimental Model Key Findings Mechanistic Insights
Pulmonary Hypertension Newborn lambs with persistent pulmonary hypertension [2] Synergistic reduction in pulmonary artery pressure (34.3±3%) and resistance (64±7%) with NO [2] Enhanced cGMP signaling potentiates NO-mediated vasodilation [2]
Vascular Remodeling Rat carotid artery balloon injury [3] Attenuated neointimal growth; reduced proliferation, stimulated apoptosis [3] Elevated vessel cGMP content exerts anti-mitogenic, pro-apoptotic effects [3]
Lower Urinary Tract Function Urethane-anaesthetized female rats [4] Potentiated reflex-evoked urethral relaxations (68±24%) [4] Enhanced nitrergic neurotransmission; dependence on striated muscle function [4]
Neuroinflammation Rat microglial cell cultures [5] Enhanced TNF-α, IL-1β secretion; increased iNOS and MHC Class II [5] cGMP/PKG-dependent amplification of immune responses [5]
Synaptic Plasticity Hippocampal studies [1] Reduced LTP; induced synaptic depression [1] Presynaptic action reducing glutamate release [1]

Experimental Protocols and Methodologies

Vascular Remodeling Research Protocol

The rat carotid artery balloon injury model provides a well-established methodology for investigating the effects of this compound on vascular remodeling [3]. Following anesthesia of male Sprague Dawley rats (approximately 520g), a Fogarty 2F embolectomy catheter is introduced through an external carotid arteriotomy, advanced through the left carotid artery, inflated, and withdrawn three times to induce endothelial denudation and vascular injury [3].

  • Drug Administration: Immediately following injury, this compound (1mg) is administered topically to the exposed artery adventitia in 200μL of a 25% pluronic gel solution containing DMSO [3]
  • Tissue Processing: Animals are euthanized at specific time points; tissues are perfusion-fixed for histology or snap-frozen for biochemical analysis [3]
  • cGMP Quantification: Snap-frozen tissues are homogenized in cold trichloroacetic acid, centrifuged, and supernatants analyzed using competitive radioimmunoassay [3]
  • Proliferation Assessment: Immunostaining for proliferating cell nuclear antigen with results expressed as PCNA labeling index [3]
  • Apoptosis Measurement: TUNEL assay performed using In Situ Cell Death Detection kit with results expressed as TUNEL labeling index [3]

This protocol demonstrates robust experinal reproducibility and enables comprehensive assessment of this compound effects on vascular cell proliferation, apoptosis, and neointimal formation, providing insight into its mechanisms of action in vascular pathology.

Lower Urinary Tract Function Protocol

The detailed methodology for investigating this compound effects on lower urinary tract function involves simultaneous measurement of bladder and urethral pressures in conjunction with electromyographic recordings [4]. Female Sprague-Dawley rats (200-345g) are anesthetized with urethane, and the urinary bladder is exposed through a midline abdominal incision with ureters tied distally and cut to prevent bladder filling with urine [4].

  • Pressure Monitoring: Two cannulae inserted into the bladder—one for pressure recording, another for saline infusion (0.046 ml/min) to evoke micturition reflex [4]
  • Urethral Pressure Measurement: Specialized fluid-filled cannula placed in the urethral lumen connected to pressure transducer [4]
  • EMG Recording: Fine copper wire electrodes inserted percutaneously around external urethral opening to measure striated muscle activity [4]
  • Drug Administration: this compound delivered intravenously with monitoring of reflex-evoked changes in urethral and bladder pressures [4]
  • Pharmacological Dissection: Use of specific inhibitors including α-bungarotoxin for neuromuscular blockade and chlorisondamine for autonomic blockade [4]

This integrated physiological approach allows researchers to differentiate between this compound's effects on smooth and striated muscle components of the urethral sphincter mechanism and assess the contribution of nitrergic signaling to lower urinary tract function.

Therapeutic Potential and Research Perspectives

The experimental findings with this compound have contributed significantly to our understanding of PDE5 inhibition as a therapeutic strategy. While this compound itself is not used clinically, its investigation has paved the way for the development of FDA-approved PDE5 inhibitors including sildenafil, vardenafil, and tadalafil, which share its core mechanism but offer improved selectivity and pharmacokinetic profiles [6].

Recent research has revealed promising potential for PDE5 inhibitors in oncology applications. Population-based studies of gastric cancer patients receiving PDE5 inhibitors post-diagnosis showed significantly lower cancer-specific mortality compared to matched controls, suggesting potential anti-tumor effects [7]. The protective association was more pronounced in early-stage patients and those with specific histological subtypes [7]. Mechanistic studies indicate that PDE5 inhibition can suppress tumor growth through regulation of c-MYC stability and downstream signaling pathways, highlighting potential for drug repurposing in oncology [7].

Future research directions include addressing the selectivity limitations of current PDE5 inhibitors through development of allosteric modulators that may achieve unprecedented isoform selectivity [6]. Additionally, the multi-targeted ligand approach represents an innovative strategy for enhancing therapeutic efficacy while minimizing side effects [6]. As our understanding of this compound's effects across multiple physiological systems continues to expand, so too does its value as a research tool for elucidating complex cGMP-mediated signaling pathways and their translational applications.

zaprinast_mechanism NO NO sGC sGC NO->sGC Activates GTP GTP sGC->GTP Converts cGMP cGMP GTP->cGMP Forms PKG PKG cGMP->PKG Activates PDE5 PDE5 cGMP->PDE5 Substrate for PDE5->cGMP Hydrolyzes GMP GMP PDE5->GMP Produces This compound This compound This compound->PDE5 Inhibits

Figure 1: this compound Mechanism of Action in cGMP Signaling Pathway - this compound inhibits PDE5, preventing cGMP hydrolysis and enhancing downstream signaling [2] [1] [6]

research_applications This compound This compound Pulmonary Pulmonary This compound->Pulmonary Vascular Vascular This compound->Vascular Neurological Neurological This compound->Neurological Urinary Urinary This compound->Urinary Immune Immune This compound->Immune Pulmonary_effects Synergistic vasodilation with NO Reduced pulmonary resistance Pulmonary->Pulmonary_effects Vascular_effects Attenuated neointimal hyperplasia Anti-proliferative/pro-apoptotic Vascular->Vascular_effects Neurological_effects Enhanced synaptic plasticity Neuroprotection Memory improvement Neurological->Neurological_effects Urinary_effects Potentiated urethral relaxation Modulation of sphincter function Urinary->Urinary_effects Immune_effects Enhanced microglial activation Increased cytokine production Immune->Immune_effects

References

Quantitative Pharmacological Data of Zaprinast

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key quantitative data for Zaprinast as a GPR35 agonist.

Parameter Value for Human GPR35 Value for Rat GPR35 Experimental System & Notes
EC₅₀ ~840 nM (0.84 µM) [1] ~16 nM (0.016 µM) [1] Intracellular calcium mobilization assay in HEK293 cells. Demonstrates significant species selectivity [1].
EC₅₀ - - β-arrestin-2 recruitment assay. Confirms this compound is substantially more potent than kynurenic acid at both human and rat orthologues [2].
Therapeutic Effect (Osteoclast TRAP activity) Significant reduction [3] - Primary human osteoclasts. Effect was prevented by a GPR35-specific antagonist [3].

Experimental Protocols for GPR35 Research

Here are detailed methodologies for key experiments cited in the search results, which you can adapt for your research.

β-arrestin Recruitment Assay

This is a common and robust method for studying GPR35 activation and internalization.

  • Principle: Agonist activation of a GPCR leads to the recruitment of β-arrestin to the receptor complex, which can be measured using various technologies.
  • Key Assay Types:
    • PathHunter Assay: This assay uses enzyme fragment complementation. The GPR35 receptor is tagged with a small fragment of β-galactosidase (the enzyme acceptor), while β-arrestin-2 is tagged with a larger fragment (the enzyme donor). Upon agonist-induced interaction, the fragments complement to form a functional enzyme that hydrolyzes a substrate to generate a chemiluminescent signal [4] [2].
    • BRET (Bioluminescence Resonance Energy Transfer) Assay: GPR35 is C-terminally tagged with eYFP (the acceptor). β-arrestin-2 is tagged with Renilla luciferase (the donor). Upon agonist stimulation and subsequent interaction, energy transfer from the luciferase to eYFP occurs, producing a BRET signal [2].
  • Detailed Workflow (based on cited research [2]):
    • Cell Line: Human Embryonic Kidney 293 (HEK 293) cells.
    • Transfection: Transiently co-transfect cells with plasmids encoding:
      • Epitope-tagged (e.g., FLAG) human or rat GPR35.
      • The corresponding β-arrestin-2 construct for your chosen assay (e.g., β-arrestin-2-Rluc for BRET).
    • Culture & Preparation: Culture transfected cells in appropriate media. For the assay, seed cells into multi-well plates and serum-starve for several hours before the experiment.
    • Ligand Stimulation: Treat cells with increasing concentrations of this compound (or vehicle control) for a defined period (e.g., 30-90 minutes).
    • Signal Detection:
      • For PathHunter: Add the chemiluminescent substrate and measure the signal with a luminometer.
      • For BRET: Add the luciferase substrate coelenterazine-h and measure both luminescence and fluorescence to calculate the BRET ratio.
    • Data Analysis: Plot concentration-response curves to determine agonist potency (EC₅₀).
Osteoclast Resorption Assay

This protocol assesses the functional, therapeutic outcome of GPR35 activation in a bone biology context [3].

  • Principle: Activate GPR35 on mature human osteoclasts and measure the downstream inhibition of bone resorption activity.
  • Detailed Workflow (based on [3]):
    • Osteoclast Differentiation: Isolate human Peripheral Blood Mononuclear Cells (PBMCs) from donor blood. Differentiate them into mature osteoclasts using appropriate cytokines (e.g., M-CSF and RANK-L) over approximately 21 days.
    • Cell Culture on Bone Substrate: Culture mature osteoclasts on bone-mimetic plates (e.g., hydroxyapatite-coated plates).
    • Pharmacological Treatment: Treat the osteoclasts with:
      • Agonist: this compound (e.g., 1-10 µM) or another GPR35 agonist like TCG1001.
      • Antagonist Control: Pre-incubate a separate group with a GPR35-specific antagonist (e.g., 1 µM for 1 hour) before adding this compound to confirm receptor specificity.
      • Positive Control: Current osteoporosis drugs like denosumab or alendronic acid.
    • Activity Measurement: After a set period (e.g., 48 hours), measure:
      • Bone Resorption: Quantify the area of resorption pits on the bone substrate (e.g., by microscopy after staining).
      • TRAP Activity: Use a biochemical assay to measure Tartrate-Resistant Acid Phosphatase (TRAP) activity, a marker of osteoclast number and activity.
      • Gene Expression: Use qPCR to analyze the expression of resorption-related genes like MMP9.
  • Expected Outcome: this compound treatment should result in a significant, antagonist-reversible reduction in resorption area, TRAP activity, and MMP9 expression, comparable to standard drugs [3].

GPR35 Signaling Pathway Workflow

The following diagram illustrates the key signaling pathways and experimental readouts triggered by this compound-induced GPR35 activation, integrating the mechanisms identified in the research [3] [5].

G cluster_signaling Signaling Pathways cluster_downstream Downstream Effects & Readouts This compound This compound GPR35 GPR35 This compound->GPR35 Binds & Activates Gi_o Gi/o Protein GPR35->Gi_o G12_13 G12/13 Protein GPR35->G12_13 Arrestin β-arrestin GPR35->Arrestin Recruits cAMP cAMP Gi_o->cAMP Inhibits ERK ERK Gi_o->ERK Suppresses Rho Rho G12_13->Rho Activates Actin Actin Rho->Actin Stimulates Cytoskeleton Reorg. Transcriptional Reduced Transcription of Resorption Genes (e.g., MMP9) Osteoclast_Resorption Inhibition of Osteoclast Activity Actin->Osteoclast_Resorption Disrupts Actin Ring Internalization Internalization Arrestin->Internalization Mediates ERK_arr ERK Arrestin->ERK_arr Activates (Alternative Path) Transcriptional->Osteoclast_Resorption Assay_Readouts Experimental Readouts: • ↓ Bone Resorption Area • ↓ TRAP Activity • ↓ MMP9 Expression • β-arrestin Recruitment (BRET/PathHunter) Osteoclast_Resorption->Assay_Readouts

Therapeutic Potential & Research Considerations

Activation of GPR35 by this compound has shown promising therapeutic effects in preclinical models:

  • Osteoporosis: GPR35 stimulation reduces human osteoclast activity and bone resorption. Gpr35-knockout mice have reduced bone mass, and GPR35 agonism can rescue bone loss in rodent models, making it a novel target for osteoporosis treatment [3].
  • Metabolic Disease: In a humanized GPR35 mouse model, activation of the receptor prevented and reversed lipid accumulation in hepatocytes, highlighting its potential for treating non-alcoholic fatty liver disease (NAFLD) [6].
  • Inflammation: The role of GPR35 in inflammation is complex and context-dependent, with reported pro- and anti-inflammatory effects in different tissues and immune cells [5].

When designing your experiments, it is critical to account for the pronounced species-dependent pharmacology of this compound. Its affinity for rodent GPR35 is significantly higher than for the human ortholog, necessitating careful interpretation of data from animal models [1] [2].

References

zaprinast phosphodiesterase inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

Core Pharmacology & Selectivity

Zaprinast (chemical name: 5-(2-Propoxyphenyl)-1H-[1,2,3]triazolo[4,5-d]pyrimidin-7(4H)-one) is primarily a selective inhibitor of cGMP-specific phosphodiesterases [1]. The table below details its published inhibitory concentration (IC₅₀) values for various PDE subtypes.

PDE Subtype Selectivity for Reported IC₅₀ Value
PDE5 cGMP 0.76 μM [2]
PDE6 cGMP 0.15 μM [2]
PDE9 cGMP 29.0 μM [2]
PDE11 cGMP/cAMP 12.0 μM [2]
PDE1 cGMP/cAMP Inhibited, lower selectivity [1]

Beyond PDE inhibition, this compound has two other significant pharmacological activities:

  • GPR35 Agonist: It acts as an agonist for the orphan G-protein coupled receptor GPR35, showing higher potency at the rat orthologue than the human one [2] [1].
  • Mitochondrial Pyruvate Carrier (MPC) Inhibitor: It inhibits the mitochondrial pyruvate carrier, which can alter aspartate and glutamate levels in tissues like the retina [2].

Documented Research Applications & Key Findings

The following table summarizes major research findings and the corresponding experimental models for this compound.

Research Area Key Finding Experimental Model
Vascular Biology Potentiated NO-mediated, reflex-evoked urethral relaxation; Reduced vascular remodeling post-injury via anti-proliferative and pro-apoptotic effects [3] [4]. Female rats (in vivo); Rat carotid artery balloon injury model (ex vivo) [3] [4].
Pulmonary Vasodilation Caused dose-dependent decreases in pulmonary vascular resistance [5]. Intact-chest cat model (in vivo) [5].
Central Nervous System Enhanced spatial memory; Overcame sexual dysfunction induced by fluoxetine (an SSRI) [6] [7]. Mice (Morris water maze, radial arm maze); Hamsters (behavioral estrus model) [6] [7].
Metabolic Studies Inhibited mitochondrial pyruvate carrier, leading to aspartate accumulation at the expense of glutamate [2]. In vitro (cellular assays); Retina tissue [2].

Example Experimental Protocols

To help you evaluate and potentially replicate key findings, here are summaries of detailed experimental protocols from the search results.

  • Protocol 1: Investigation of Urethral Function in Anesthetized Rats [3]

    • Animal Model: Female Sprague-Dawley rats (200–345 g) anesthetized with urethane.
    • Surgical Preparation: Cannulation of the jugular vein (for drug administration) and carotid artery (for blood pressure monitoring). The urinary bladder was exposed and cannulated for pressure recording and saline infusion to evoke the micturition reflex.
    • Urethral Pressure Measurement: A specialized fluid-filled cannula was inserted into the urethra via the bladder neck to measure pressure.
    • Electromyography (EMG): Fine wire electrodes were inserted percutaneously near the external urethral opening to record the activity of the urethral striated muscle (EUS-EMG).
    • Drug Administration: this compound was administered intravenously (i.v.) after a stabilization period. Its effects on baseline urethral pressure and reflex-evoked relaxations were recorded.
  • Protocol 2: Assessment of Vascular Remodeling Post-Balloon Injury [4]

    • Injury Model: Balloon injury was performed on the left carotid artery of male Sprague Dawley rats using a Fogarty 2F embolectomy catheter.
    • Local Drug Application: Immediately after injury, the exposed artery was treated topically with 200 μl of a 25% Pluronic F-127 gel containing 1 mg of this compound (dissolved in DMSO) applied to the adventitia. Control animals received gel with DMSO only.
    • Tissue Analysis: Animals were euthanized at specific time points (e.g., 48 hours for cGMP measurement, 14 days for histology).
    • cGMP Measurement: Snap-frozen arteries were homogenized, and cGMP content was quantified using a competitive radioimmunoassay (RIA).
    • Histomorphometry: Perfusion-fixed arteries were sectioned and stained. Neointimal and medial areas were measured. Cell proliferation and apoptosis were assessed via immunostaining for Proliferating Cell Nuclear Antigen (PCNA) and the TUNEL assay, respectively.

Signaling Pathway Diagram

This compound's primary mechanism involves enhancing the NO/cGMP signaling pathway. The diagram below illustrates this core mechanism and its downstream effects, integrating findings from multiple research areas [3] [4] [8].

G This compound Enhances NO/cGMP Signaling and Downstream Effects NO Nitric Oxide (NO) sGC Soluble Guanylyl Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Produces PDE5 PDE5 Enzyme cGMP->PDE5 Substrate for PKG Protein Kinase G (PKG) cGMP->PKG Activates This compound This compound (PDE5 Inhibitor) This compound->PDE5 Inhibits CREB CREB Phosphorylation PKG->CREB Phosphorylates Effects Downstream Effects PKG->Effects Mediates CREB->Effects Induces SmoothMuscleRelaxation Smooth Muscle Relaxation Effects->SmoothMuscleRelaxation ReducedProliferation Reduced Cell Proliferation Effects->ReducedProliferation IncreasedApoptosis Increased Apoptosis (Pro-Programmed Cell Death) Effects->IncreasedApoptosis SynapticPlasticity Enhanced Synaptic Plasticity & Memory Effects->SynapticPlasticity

This diagram shows how this compound inhibits PDE5, preventing cGMP degradation. Elevated cGMP activates Protein Kinase G (PKG), which phosphorylates the transcription factor CREB and mediates key downstream effects like smooth muscle relaxation, reduced proliferation, increased apoptosis, and enhanced synaptic plasticity [3] [4] [8].

Important Research Considerations

When designing experiments with this compound, keep these points in mind:

  • Species Selectivity: this compound's potency can vary significantly across species. This is particularly critical when studying GPR35, where it is more potent at the rat receptor than the human one [1].
  • Off-Target Effects: Be cautious in interpreting results, as this compound's effects may not be solely due to PDE5 inhibition. It also activates GPR35 and inhibits the mitochondrial pyruvate carrier (MPC) [2] [1]. Using more selective PDE5 inhibitors (e.g., sildenafil) as a comparative control can help isolate the mechanism.
  • Limited Clinical Data: this compound was an "unsuccessful clinical drug candidate" [2]. It predates and was a precursor to more potent and selective PDE5 inhibitors like sildenafil (Viagra) and tadalafil (Cialis), which are now the focus of most clinical research, including for conditions like dementia [9].

References

Molecular Mechanisms & Pharmacological Profile

Author: Smolecule Technical Support Team. Date: February 2026

Zaprinast is primarily known as a phosphodiesterase inhibitor, but its actions extend to other molecular targets.

Key Molecular Targets

The table below summarizes the primary molecular targets of this compound and their functional consequences.

Molecular Target Type of Interaction Reported IC₅₀ / Potency Primary Functional Consequence
PDE5 Inhibition [1] [2] 0.4–0.8 μM [2] ↑ intracellular cGMP [2]
PDE6 Inhibition [2] 0.15 μM [2] ↑ intracellular cGMP [2]
PDE1 Inhibition [2] 0.35 μM [2] Alters cAMP & cGMP hydrolysis [2]
GPR35 Agonist (Reference) [2] Reasonable potency across species [2] Gαi/o-coupled reduction of cAMP [2]
PDE9, PDE10, PDE11 Modulation/Inhibition [2] IC₅₀ 22–35 μM [2] Contributes to off-target effects on cyclic nucleotides [2]
Signaling Pathways

This compound's primary mechanism involves elevating cyclic GMP (cGMP) levels by inhibiting its breakdown, which activates downstream signaling cascades. The diagram below illustrates the key pathways influenced by this compound in neural systems.

G cluster_cGMP cGMP-PKG-CREB Pathway This compound This compound PDE5 PDE5/ PDE6 This compound->PDE5 Inhibits GPR35 GPR35 This compound->GPR35 Activates cGMP cGMP PDE5->cGMP ↑ Levels PDE5->cGMP PKG PKG cGMP->PKG cGMP->PKG Memory Enhanced Memory cGMP->Memory CREB p-CREB PKG->CREB PKG->CREB Neuroprot Neuroprotection Reduced Oxidative Stress PKG->Neuroprot SynapticPlast Modulated Synaptic Plasticity (LTP/LTD) CREB->SynapticPlast CREB->Memory cAMP cAMP GPR35->cAMP ↓ Levels

This compound's primary signaling pathways: PDE inhibition elevates cGMP, while GPR35 activation lowers cAMP.

Key Research Findings & Experimental Data

This compound demonstrates significant effects in preclinical models of memory, neurodegenerative disease, and neuroprotection.

Summary of Key In-Vivo/In-Vitro Findings

The table below consolidates quantitative data and experimental observations from recent studies.

Research Area Model System Dose/Concentration Key Experimental Outcome Proposed Mechanism
Memory & Cognition Male Balb-c mice [1] 10 mg/kg (i.p.) ↓ Transfer latency in EPM test; ↓ exploratory activity in Hughes box [1] Spatial memory enhancement; possible anxiogenic effect [1]
Memory & Cognition Rodents (object recognition) [2] Administered post-training Improved long-term memory (up to 4 hours) [2] Increased cGMP and p-CREB [2]
Parkinson's Disease DJ-1β mutant flies & human neural cells [3] N/A (Chemical screen hit) Improved motor performance, suppressed OS-induced cell death [3] ↓ Oxidative stress, ↓ apoptosis, ↑ mitochondrial viability [3]
Neuroprotection Cultured spinal motor neurons [2] N/S (In-vitro) Protection against chronic glutamate toxicity [2] cGMP-PKG pathway; reduced oxidative stress [2]
Synaptic Plasticity Hippocampal area CA1 [2] N/S (In-vitro) Reduced LTP magnitude; induced synaptic depression [2] Presynaptic reduction of glutamate release [2]
Levodopa-Induced Dyskinesia 6-OHDA-lesioned rats [2] Intrastriatal injection Rescued striatal LTD; ↓ abnormal involuntary movements [2] Improved striatal cyclic nucleotide levels [2]

Experimental Protocols & Workflows

For researchers looking to replicate or build upon these findings, here are detailed methodologies for key behavioral tests and the high-throughput screening approach from the search results.

Behavioral Tests for Memory and Cognition

1. Modified Elevated Plus Maze (mEPM) Test for Spatial Memory This protocol is used to assess spatial long-term memory in mice [1].

  • Apparatus: A plus-shaped maze elevated 40 cm, with two open arms (29 x 5 cm) and two enclosed arms (29 x 5 x 15 cm).
  • Acquisition Session (Day 1): Place a mouse at the end of an open arm, facing away from the center. Record the transfer latency (TL)—time taken to enter an enclosed arm with all four paws. Allow 10 seconds of free exploration after entry. Exclude mice with TL > 90 seconds.
  • Retention Session (Day 2): Repeat the procedure 24 hours later. A significant decrease in TL on Day 2 indicates improved spatial memory retention.
  • Drug Administration: Administer this compound (e.g., 3 and 10 mg/kg, i.p.) or vehicle to mice shortly before the acquisition trial [1].

2. Passive Avoidance (PA) Test for Emotional Memory This test evaluates emotional memory based on contextual fear conditioning [1].

  • Apparatus: A two-compartment box with a brightly lit section and a dark section with a grid floor for foot shocks.
  • Acquisition Trial (Day 1): Place the mouse in the light compartment. After 60 seconds, open the door. When the mouse enters the dark compartment, deliver a mild foot shock (e.g., 0.25 mA for 1 s). Record the initial latency to enter.
  • Retention Trial (Day 2): Place the mouse in the light compartment again. Record the step-through latency (maximum 300 s) without any shock. An increased latency indicates better retention of the aversive experience.
  • Drug Administration: Administer drugs prior to the acquisition training [1].

The workflow for these memory tests is standardized, as shown in the following diagram.

G Start Animal Preparation (BALB/c ByJ mice) DrugAdmin Drug Administration (this compound, Rolipram, Vehicle) Start->DrugAdmin Acq Acquisition Trial (Day 1) DrugAdmin->Acq Retention Retention Trial (Day 2) Acq->Retention 24-hour interval EPM Elevated Plus Maze: Measure Transfer Latency Acq->EPM PA Passive Avoidance: Measure Step-Through Latency Acq->PA Hughes Hughes Box: Measure Exploratory Activity Acq->Hughes Analysis Data Analysis Retention->Analysis Retention->EPM Retention->PA Retention->Hughes

General workflow for in-vivo behavioral tests assessing cognitive effects of this compound in mice.

High-Throughput Screening for Parkinson's Disease Therapies

A high-throughput chemical screen identified this compound as a hit compound for PD therapy. The workflow is illustrated below.

  • Step 1: Primary In-Vivo Screening: Screen compound libraries (e.g., Prestwick chemical library) in a Drosophila model of PD (e.g., DJ-1β mutant flies). The primary readout is improvement in motor performance [3].
  • Step 2: In-Vitro Validation: Validate hits from the primary screen in a human cell-based model. Use DJ-1-deficient human neural-like cells. The key assay is the compound's ability to suppress oxidative stress (OS)-induced cell death [3].
  • Step 3: Mechanistic Investigation: For confirmed hits like this compound, perform further analyses to elucidate the mechanisms of action. This can include assessing effects on apoptosis, mitochondrial viability, metabolic pathways like glycolysis, and oxidative stress levels in both fly and human PD models [3].

G Lib Chemical Library (e.g., Prestwick) FlyModel In-Vivo Screen (DJ-1β Mutant Flies) Lib->FlyModel Hit Primary Hit (Improved Motor Performance) FlyModel->Hit HumanModel In-Vitro Validation (DJ-1-deficient Human Cells) Hit->HumanModel ConfHit Confirmed Hit (Suppressed OS-induced Death) HumanModel->ConfHit MechStudy Mechanistic Studies ConfHit->MechStudy Disc Therapeutic Candidate (e.g., this compound) MechStudy->Disc OS Oxidative Stress MechStudy->OS Apoptosis Apoptosis MechStudy->Apoptosis Mito Mitochondrial Viability MechStudy->Mito Glycolysis Glycolysis MechStudy->Glycolysis

High-throughput screening workflow used to identify this compound as a potential therapy for Parkinson's disease.

Research Implications & Future Directions

The body of evidence positions this compound as a versatile tool for basic research and a potential lead for therapeutic development.

  • Therapeutic Potential: this compound shows promise for Parkinson's disease (PD) by targeting multiple disease-modifying mechanisms, including oxidative stress and mitochondrial function [3]. It may also be beneficial for managing Levodopa-Induced Dyskinesia (LID) and has documented neuroprotective effects [2].
  • Considerations for Research:
    • Selectivity: this compound's activity on multiple PDEs (PDE1, PDE5, PDE6, etc.) and GPR35 means that observed phenotypes may not be solely due to PDE5 inhibition. Using more selective PDE5 inhibitors like sildenafil as a control is critical [2].
    • Off-Target Effects: Inhibition of PDE6 can cause visual disturbances, and action on other PDEs may lead to cardiovascular effects like tachycardia. These are important considerations for in-vivo studies [2].
  • Future Directions: Research could focus on developing more selective analogs of this compound, exploring its effects in other neurodegenerative disease models (like Alzheimer's), and further investigating the contribution of GPR35 activation to its overall efficacy, particularly in neuroinflammation and pain [2].

References

Comprehensive Scientific Overview of Zaprinast: Mechanisms, Applications, and Research Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Drug Profile and Historical Development

Zaprinast, chemically known as 5-(2-propoxyphenyl)-1H-[1,2,3]triazolo[4,5-d]pyrimidin-7(4H)-one, is a pharmacological agent with a molecular weight of 271.280 g·mol⁻¹ that has evolved significantly from its initial intended purpose. Originally developed as a potential anti-allergy compound, this compound was synthesized during investigations of xanthine derivatives and was found to be 20–50 times more potent than disodium cromoglycate as an inhibitor of histamine release from mast cells and leukocytes. This promising anti-asthma potential led to further characterization, which revealed its potent effects on phosphodiesterase enzymes, particularly those specific for cyclic guanosine monophosphate (cGMP) hydrolysis. Despite its failure as a clinical drug candidate, this compound gained substantial importance as the chemical precursor for sildenafil (Viagra), which was successfully developed based on this compound's PDE inhibitory activity. [1] [2]

The historical trajectory of this compound exemplifies the phenomenon of drug repurposing in pharmaceutical research, where a compound initially developed for one therapeutic indication (allergic asthma) finds greater utility as a research tool and template for novel therapeutics. This compound is now categorized as an experimental compound rather than a clinical drug, and it serves as a critical tool compound for investigating cyclic nucleotide signaling pathways in various biological systems. Its current research applications span neuroscience, metabolism, urology, and immunology, making it a versatile pharmacological agent for basic science investigations. [3] [2]

Primary Mechanisms of Action and Molecular Targets

This compound exerts its multifaceted biological effects through several distinct molecular mechanisms, with its most extensively characterized action being the inhibition of cyclic nucleotide phosphodiesterases (PDEs). As a relatively broad-spectrum PDE inhibitor, this compound demonstrates varying potency against different PDE isoforms, with particular affinity for cGMP-degrading enzymes. The table below summarizes this compound's inhibitory profile against key PDE targets: [4]

Table: this compound Inhibition Profile for Phosphodiesterase Isoforms

PDE Isoform Primary Specificity IC₅₀ Value (μM) Biological Significance
PDE5 cGMP 0.4–0.8 Vasodilation, smooth muscle relaxation, neurotransmission
PDE6 cGMP 0.15 Visual signal transduction (retinal degeneration models)
PDE1 cGMP/cAMP 0.35 Neuronal signaling, vascular tone
PDE9 cGMP 35 Memory formation, hippocampal function
PDE10 cAMP/cGMP 22–33 Striatal neurotransmission, motor control
PDE11 cAMP/cGMP 5–33 Skeletal muscle, testicular function

Beyond its PDE inhibitory activity, this compound has been identified as a potent agonist for GPR35, an orphan G-protein coupled receptor, with reasonable potency across various species orthologues. This activity is particularly noteworthy because it occurs independently of this compound's effects on cyclic nucleotide signaling. Activation of GPR35 by this compound triggers Gαi/o-coupled signaling pathways, resulting in reduced intracellular cAMP levels in specific cell types, including dorsal root ganglion neurons. Interestingly, this compound demonstrates significant species-dependent potency at GPR35, showing higher affinity for rat versus human orthologues, which must be considered when interpreting preclinical data. [4] [2]

More recently, a novel mechanism of action has been identified through structural studies, revealing that this compound directly inhibits the mitochondrial pyruvate carrier (MPC). Research published in 2025 utilizing cryo-electron microscopy has elucidated the molecular basis of this interaction, showing that this compound binds to the MPC1L/MPC2 heterodimer in the outward-open state, exploiting the same binding site used by pyruvate and thereby competitively inhibiting mitochondrial pyruvate uptake. This inhibition has profound metabolic consequences, particularly in neuronal tissues, where it leads to dramatic alterations in aspartate and glutamate levels and impairs tricarboxylic acid cycle flux. This mechanism appears independent of this compound's effects on phosphodiesterases and represents a distinct pathway through which the compound influences cellular metabolism. [5] [6]

Experimental Protocols and Research Applications

Neurological and Memory Studies

The effects of this compound on learning and memory have been extensively investigated using standardized behavioral paradigms with specific experimental protocols. In the Morris water maze task assessing spatial memory, this compound is typically administered via intraperitoneal injection at doses ranging from 3-10 mg/kg immediately after training sessions. Memory retention is evaluated 24 hours post-administration by measuring latency to find the hidden platform. Surprisingly, despite being a PDE5 inhibitor, this compound at 10 mg/kg has been shown to cause significant memory impairment in this task, which researchers attribute to a rebound increase in PDE5 expression in the hippocampus following initial inhibition. This compensatory mechanism highlights the complexity of chronic PDE inhibition and its functional consequences. [7]

In the elevated plus maze test of spatial memory, this compound administration (10 mg/kg) significantly decreases second-day transfer latency, indicating enhanced memory retention. Similarly, in passive avoidance tests evaluating emotional memory, this compound demonstrates more modest effects compared to other PDE inhibitors like rolipram. The experimental protocol for these studies involves administering this compound dissolved in saline supplemented with minimal DMSO (typically 0.1 mL per 10 g body weight) to male Balb-c mice 30 minutes before behavioral acquisition trials. Retention tests are conducted 24 hours after training, with results suggesting that this compound may have differential effects on various memory domains, more robustly influencing spatial versus emotional memory components. [8]

Urological Function Studies

Research on this compound's effects on lower urinary tract function employs sophisticated in vivo models to investigate reflex-evoked changes in bladder and urethral physiology. The established protocol utilizes female Sprague-Dawley rats (200-345 g) anesthetized with urethane (1.2 g kg⁻¹, i.v.). After surgical preparation, which includes cannulation of the urinary bladder and placement of urethral pressure sensors, this compound is administered intravenously while monitoring urethral pressure, bladder pressure, and electromyographic activity of the external urethral sphincter. Doses are carefully titrated based on preliminary studies, typically starting at 1 mg/kg and increasing incrementally. [9]

This methodology has demonstrated that this compound potentiates reflex-evoked urethral relaxations by approximately 68±24% and increases baseline urethral pressure through mechanisms involving enhanced nitrergic transmission. Importantly, follow-up experiments using α-bungarotoxin to block urethral striated muscle reveal that this compound's effects depend significantly on intact striated muscle function, highlighting the complex interplay between smooth and striated muscle components in urethral physiology. These findings have implications for understanding nitric oxide-cGMP signaling pathways in lower urinary tract function and potential therapeutic applications for voiding dysfunction. [9]

Metabolic and Mitochondrial Studies

The investigation of this compound's effects on mitochondrial metabolism employs both in vitro and ex vivo approaches to precisely quantify its impact on pyruvate transport and metabolic fluxes. In the mitochondrial pyruvate carrier inhibition assay, freshly isolated mouse liver mitochondria are suspended in sucrose-based medium (250 mM sucrose, 5 mM Tris-HCl, 2 mM EGTA, pH 7.6), followed by incubation with this compound across a concentration range (typically 1-100 μM) for 5 minutes at room temperature. The transport reaction is initiated by adding [2-¹⁴C]pyruvate (15 μM), terminated after 1 minute by rapid centrifugation through a dodecane/bromododecane oil layer, and mitochondrial radioactivity quantified by scintillation counting. [6]

For metabolic flux analysis, mouse retinal explants or brain slices are incubated with ¹³C-labeled glucose or glutamine in Krebs-Ringer/HEPES/bicarbonate buffer with 5 mM glucose equivalents. Following this compound treatment (typically 10-100 μM) for 1-4 hours, tissues are snap-frozen, metabolites extracted using cold methanol/chloroform/water mixtures, and analyzed via gas chromatography-mass spectrometry to determine ¹³C enrichment in metabolic intermediates. This approach has revealed that this compound inhibition of mitochondrial pyruvate transport causes massive accumulation of aspartate at the expense of glutamate, profoundly altering amino acid homeostasis in neuronal tissues. Complementary oxygen consumption measurements using isolated brain mitochondria demonstrate concentration-dependent inhibition of pyruvate-driven respiration, providing functional validation of MPC inhibition. [6]

Signaling Pathways and Molecular Interactions

This compound influences multiple intracellular signaling cascades through its primary molecular targets, resulting in complex physiological effects across different tissues and cell types. In neural systems, the inhibition of cGMP-specific PDEs leads to elevated intracellular cGMP levels, which subsequently activates protein kinase G and modulates cyclic nucleotide-gated ion channels. This signaling cascade influences synaptic plasticity by modulating long-term potentiation and long-term depression in hippocampal neurons, with this compound specifically reducing LTP magnitude and inducing synaptic depression in area CA1. These effects appear to involve both presynaptic mechanisms, through reduced glutamate release, and postsynaptic mechanisms, via increased phosphorylation of the cAMP-responsive element binding protein. [4]

The diagram below illustrates this compound's primary molecular targets and downstream signaling pathways:

G cluster_targets Primary Molecular Targets cluster_effects Immediate Molecular Effects cluster_signaling Downstream Signaling Pathways cluster_physio Physiological Outcomes This compound This compound PDE5_PDE6 PDE5/PDE6 Inhibition This compound->PDE5_PDE6 GPR35 GPR35 Activation This compound->GPR35 MPC Mitochondrial Pyruvate Carrier Inhibition This compound->MPC cGMP ↑ cGMP Levels PDE5_PDE6->cGMP cAMP ↓ cAMP Levels (via GPR35) GPR35->cAMP Pyruvate ↓ Mitochondrial Pyruvate Uptake MPC->Pyruvate PKG PKG Activation cGMP->PKG CREB CREB Phosphorylation cGMP->CREB MAPK MAPK Pathway Activation cAMP->MAPK NFkB NF-κB Activation cAMP->NFkB Metabolic Altered Amino Acid Metabolism Pyruvate->Metabolic Vascular Vasodilation Smooth Muscle Relaxation PKG->Vascular Neural Altered Synaptic Plasticity CREB->Neural Memory Memory Modulation CREB->Memory Immune Microglial Activation MAPK->Immune NFkB->Immune Metabolic->Neural

In microglial cells, this compound activates a distinct set of signaling pathways, including MAPKs (ERK1/2, p38, JNK), NF-κB, and PI3K/Akt, leading to the induction of pro-inflammatory genes such as TNF-α, IL-1β, CCL2, and CXCL1. This microglial activation profile, while significant, is notably weaker and more transient than classical inflammatory activation by lipopolysaccharide, with slower phosphorylation kinetics and reversible IκB degradation. The involvement of multiple signaling modules in microglial responses to this compound highlights the complexity of cyclic nucleotide-mediated immunomodulation and suggests context-dependent outcomes based on cellular environment and co-stimulatory signals. [10]

The diagram below illustrates the experimental workflow for investigating this compound's effects on mitochondrial metabolism:

G cluster_treatment Experimental Treatment cluster_assays Analytical Approaches cluster_outcomes Measured Outcomes Start Tissue Preparation (Retinal explants, brain slices or isolated mitochondria) This compound This compound Exposure (1-100 μM, 1-4 hours) Start->this compound Substrate ¹³C-Labeled Substrates (Glucose, Glutamine, Pyruvate) Start->Substrate GCMS Metabolite Extraction and GC-MS Analysis This compound->GCMS Respiration O₂ Consumption Measurement This compound->Respiration Radioassay [2-¹⁴C]Pyruvate Transport Assay This compound->Radioassay ELISA cGMP ELISA This compound->ELISA Substrate->GCMS Metabolomics Metabolomic Profiling (Aspartate/Glutamate ratio) GCMS->Metabolomics Flux Metabolic Flux Analysis (¹³C enrichment patterns) GCMS->Flux MPC MPC Inhibition Quantification Respiration->MPC Radioassay->MPC Signaling cGMP Signaling Validation ELISA->Signaling

Research Applications and Therapeutic Implications

Neurological Disorders and Neuroprotection

This compound has demonstrated significant potential in models of neurological disease, particularly in neuroprotection and modulation of neuroinflammation. Preclinical studies reveal that intraperitoneal administration of this compound decreases microglia/macrophage activation in mouse models of cortical cryoinjury, reduces oxidative stress, and slows neurodegeneration. In models of neurodegenerative diseases, this compound protects cultured spinal motor and non-motor neurons against chronic glutamate-induced toxicity and reactive oxygen species-induced damage. Notably, this compound was identified as the most effective compound to improve nerve cell vitality in a Drosophila model of Parkinson's disease, with concomitant improvements in motor symptoms and reduced oxidative stress. These neuroprotective effects appear to involve both cyclic nucleotide-dependent mechanisms and potentially GPR35-mediated signaling pathways. [4]

In the context of dopamine depletion and levodopa-induced dyskinesia, this compound administration in 6-hydroxydopamine-lesioned rats rescues long-term depression at glutamatergic striatal synapses and decreases abnormal involuntary movements following intrastriatal injection. This suggests that PDE-targeting drugs may ameliorate levodopa-induced dyskinesia by promoting striatal LTD, highlighting their potential as adjunctive therapies in Parkinson's disease. The ability of this compound to fully restore LTD to normal conditions via stimulation of a cGMP-PKG-dependent intracellular signaling pathway further supports the involvement of cyclic nucleotide signaling in these beneficial effects. [4]

Metabolic and Mitochondrial Research

The discovery that this compound directly inhibits the mitochondrial pyruvate carrier has opened new research avenues in metabolic disease and cancer biology. By blocking pyruvate entry into mitochondria, this compound causes a metabolic reprogramming that mimics certain aspects of the Warburg effect observed in cancer cells, with increased glycolysis and altered amino acid metabolism. This metabolic effect is particularly pronounced in neuronal tissues, where this compound treatment leads to massive accumulation of aspartate at the expense of glutamate, disrupting the balance of neurotransmitter precursors. The metabolic consequences of MPC inhibition include reduced tricarboxylic acid cycle flux, impaired oxidative phosphorylation, and compensatory changes in glutamine metabolism. [6]

These findings have significant implications for understanding hypoglycemia-induced neuronal damage and developing potential therapeutic strategies for metabolic disorders. The identification of this compound as a specific MPC inhibitor provides researchers with a valuable pharmacological tool to dissect the roles of mitochondrial pyruvate transport in different tissues and disease states. Recent structural studies elucidating the molecular basis of pyruvate transport inhibition by this compound may facilitate the development of more specific MPC inhibitors with potential applications in diabetes, metabolic dysfunction-associated steatotic liver disease, and cancer. [5] [6]

Limitations and Research Considerations

Despite its utility as a research tool, this compound has significant limitations that must be considered when designing experiments and interpreting results. Its relatively non-selective inhibition profile across multiple PDE isoforms (PDE5, PDE6, PDE1, PDE9, PDE10, and PDE11) complicates the attribution of observed effects to inhibition of specific PDE family members. This lack of selectivity is particularly problematic in tissues expressing multiple PDE isoforms, where this compound may simultaneously influence both cGMP and cAMP signaling pathways. The potential for off-target effects is further highlighted by this compound's activity at GPR35 and the mitochondrial pyruvate carrier, which may contribute to physiological responses independently of PDE inhibition. [4] [1]

Additionally, the species-dependent pharmacology of this compound at GPR35, with higher potency at rat versus human orthologues, presents challenges for translational research. This species selectivity must be carefully considered when extrapolating preclinical findings from rodent models to human physiology and disease. Researchers should employ appropriate counter-screens and control experiments to distinguish between this compound's various mechanisms of action, particularly when studying complex biological systems where multiple molecular targets may be present. The use of more selective inhibitors in parallel studies can help clarify the specific pathways responsible for observed effects. [2]

Conclusion and Future Research Directions

This compound represents a fascinating example of a pharmacological agent whose research utility has evolved beyond its initial clinical aspirations. From its origins as a failed anti-asthma drug, this compound has become a multifaceted research tool with applications spanning neuroscience, immunology, urology, and metabolism. Its diverse mechanisms of action—including PDE inhibition, GPR35 activation, and mitochondrial pyruvate carrier inhibition—highlight the complexity of pharmacological interventions and the potential for unexpected drug repurposing opportunities. The recent structural characterization of this compound bound to the human mitochondrial pyruvate carrier provides a foundation for rational drug design of more specific MPC inhibitors with potential therapeutic applications. [5]

References

zaprinast discovery and development

Author: Smolecule Technical Support Team. Date: February 2026

Discovery and Initial Development

Zaprinast, also known as M&B 22,948, was synthesized in the 1970s during a study of xanthines as potential anti-allergy compounds [1]. Researchers sought alternatives to drugs like theophylline, which inhibited inflammatory mediator release from leukocytes and mast cells but were much less potent than existing treatments like disodium cromoglycate [1].

This compound was found to be 20–50 times more potent than disodium cromoglycate at inhibiting histamine release, asthma-induced bronchospasm, and the spasmogenic action of histamine and other agents on smooth muscle [1]. This profile proposed this compound as a candidate for allergic asthma [1]. Subsequent studies revealed that its mechanism involved selective inhibition of cyclic GMP-specific phosphodiesterase, making it about 200 times more potent against cGMP phosphodiesterase than cAMP phosphodiesterase in tissues like human lung and bovine coronary artery [1].

Mechanism of Action and Selectivity

This compound's primary mechanism is the inhibition of phosphodiesterase enzymes, which break down cyclic nucleotides. It is most potent against cGMP-degrading PDEs [2] [3] [4].

Table 1: this compound's Inhibitory Potency (IC50) against Phosphodiesterase (PDE) Subtypes

PDE Subtype Primary Cyclic Nucleotide Target Reported IC50 Value
PDE5 [2] [4] cGMP 0.76 µM
PDE6 [2] [4] cGMP 0.15 µM
PDE1 [2] [3] cGMP & cAMP 0.35-0.76 µM
PDE11 [2] [4] cGMP & cAMP 12.0 µM
PDE9 [2] [4] cGMP 29.0 µM
PDE10 [3] cAMP & cGMP 22-33 µM

By inhibiting these PDEs, particularly PDE5, this compound prevents the breakdown of cGMP, increasing intracellular cGMP levels and activating protein kinase G (PKG), leading to smooth muscle relaxation and vasodilation [3] [4].

In 2006, a second, significant mechanism was discovered: this compound is an agonist for the G-protein coupled receptor GPR35 [2] [5]. It activates rat GPR35 with high potency (EC50 ~16 nM) and human GPR35 moderately (EC50 ~840 nM), acting as a Gαi/o- and Gα16-coupled receptor [5].

Key Research Applications and Experimental Insights

This compound is extensively used in biomedical research across various fields.

Vascular and Smooth Muscle Research

This compound demonstrates protective effects in the vasculature. In a rat model of balloon-induced carotid artery injury, topical application of this compound significantly reduced vascular remodeling [6].

Table 2: Effects of this compound on Vascular Remodeling in Rat Carotid Artery Balloon Injury Model

Parameter Measured Effect of this compound Interpretation
Vessel cGMP content Increased Confirmed target engagement
Medial & Neointimal Cell Proliferation Reduced Anti-mitogenic effect
Medial & Neointimal Cellular Apoptosis Stimulated Pro-apoptotic effect
Neointimal Remodeling Markedly attenuated Overall protective effect against vasoproliferative disorder

Experimental Protocol (Vascular Injury Model): Rat carotid artery balloon injury is performed using a Fogarty 2F embolectomy catheter [6]. The exposed injured artery is treated topically with this compound (e.g., 1 mg in a Pluronic F-127 hydrogel vehicle) applied to the adventitia [6]. Tissues are harvested days or weeks post-injury for morphological analysis, proliferation assays (e.g., PCNA staining), apoptosis assays (e.g., TUNEL staining), and cGMP measurement via radioimmunoassay [6].

Urogenital System Research

This compound is used to study lower urinary tract function. In urethane-anesthetized female rats, intravenous this compound potentiated reflex-evoked nitrergic urethral relaxations and increased baseline urethral pressure, involving both smooth and striated muscle components [7].

Experimental Protocol (Urethral Function): In anesthetized rats, bladder and urethral pressures are measured via cannulae, with electromyographic (EMG) recordings from urethral striated muscle [7]. This compound is administered intravenously, and effects on reflex responses induced by bladder saline infusion are recorded [7].

Neuroscience Research

This compound modulates synaptic plasticity, learning, and memory [3]. Administered at 10 mg/kg intraperitoneally immediately after training improved long-term memory in object recognition tasks [3] [4]. It also exhibits neuroprotective properties; in a Drosophila model of Parkinson's disease, this compound improved nerve cell vitality and motor symptoms [3]. In microglial cells, this compound activates MAPKs, NFκB, and Akt pathways, inducing inflammatory gene expression, though effects are weaker than lipopolysaccharide (LPS) [8].

The following diagram summarizes the multifaceted mechanisms and research applications of this compound.

G cluster_targets Molecular Targets cluster_effects Cellular & Physiological Effects This compound This compound PDE_Inhibition PDE Inhibition (PDE5, PDE6, etc.) This compound->PDE_Inhibition GPR35_Activation GPR35 Activation (Gαi/o-coupled) This compound->GPR35_Activation Increased_cGMP Increased cGMP Levels PDE_Inhibition->Increased_cGMP Microglial_Activation Microglial Activation Inflammatory Gene Expression GPR35_Activation->Microglial_Activation PKG_Signaling Activation of PKG & Downstream Signaling Increased_cGMP->PKG_Signaling Smooth_Muscle_Relaxation Smooth Muscle Relaxation & Vasodilation PKG_Signaling->Smooth_Muscle_Relaxation Neuro_Effects Modulation of Neurotransmission Synaptic Plasticity, Memory PKG_Signaling->Neuro_Effects AntiRemodeling Anti-proliferative Pro-apoptotic Effects (Reduced Vascular Remodeling) PKG_Signaling->AntiRemodeling

This compound's primary mechanisms and research applications. PKG: Protein Kinase G.

Legacy and Research Significance

Although this compound itself was not a successful commercial drug, its true value lies elsewhere. It served as a direct chemical precursor for sildenafil (Viagra), which successfully reached the market [2] [3]. This compound remains an invaluable research tool for investigating cGMP signaling, PDE biology, and GPR35 function [3] [5].

References

Zaprinast as a Pharmacological Precursor to Sildenafil: A Technical Guide for Researchers

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Historical Context

The development of phosphodiesterase 5 (PDE5) inhibitors represents a landmark achievement in medicinal chemistry, characterized by rational drug design and serendipitous discovery. Zaprinast, first synthesized in 1974, served as the foundational molecule in this journey [1] [2]. Initially characterized as a relatively selective PDE5 inhibitor, it became an invaluable research tool for investigating the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) signaling pathway [1]. During the 1980s and early 1990s, researchers at Pfizer were exploring PDE5 as a therapeutic target for cardiovascular disorders, including hypertension and angina pectoris [1] [2]. Their investigation into this compound's structure and activity revealed its potential for erectile function, but its lack of selectivity and suboptimal pharmacokinetic profile limited its clinical utility [1]. This research ultimately culminated in the systematic development of sildenafil (UK-92,480), a potent and highly selective PDE5 inhibitor synthesized through structural optimization of the this compound scaffold [1] [3]. The transition from this compound to sildenafil exemplifies how a tool compound can evolve into a breakthrough medicine through targeted medicinal chemistry.

Chemical Structures and Pharmacological Profiles

Chemical Evolution from this compound to Sildenafil

The molecular optimization from this compound to sildenafil involved strategic modifications that significantly enhanced potency and selectivity.

G cluster_0 Key Structural Changes This compound This compound CoreModifications Core Modifications This compound->CoreModifications Lead Optimization Sildenafil Sildenafil CoreModifications->Sildenafil Enhanced Selectivity & Potency A Purine-like core modified to pyrazolopyrimidinone CoreModifications->A 1 B Methoxy group replaced with bulkier substituents CoreModifications->B 2 C Sulfonamide group incorporated CoreModifications->C 3

Chemical Structure Evolution from this compound to Sildenafil

The diagram illustrates the key structural modifications that transformed this compound into sildenafil. These changes included:

  • Core Scaffold Optimization: The purine-like core of this compound was modified to a pyrazolopyrimidinone foundation in sildenafil, improving binding interactions with the PDE5 catalytic site [1] [3].
  • Substituent Engineering: The methoxy group in this compound was replaced with bulkier substituents in sildenafil, enabling additional hydrophobic interactions and hydrogen bonding within the PDE5 binding pocket [1].
  • Sulfonamide Incorporation: Introduction of a sulfonamide group enhanced specificity for PDE5 over other phosphodiesterase isoforms, particularly PDE6, which reduced visual side effects [1].
Quantitative Pharmacological Comparison

Table 1: Comparative Pharmacological Profiles of this compound and Sildenafil

Parameter This compound Sildenafil Experimental Context
PDE5 IC₅₀ 0.4-0.8 µM [4] 4 nM [5] Enzyme inhibition assays using purified human PDE5
PDE6 IC₅₀ 0.15 µM [4] Similar to PDE5 IC₅₀ [5] Significant for visual side effects
PDE1 Inhibition IC₅₀ 0.35 µM [4] Minimal at therapeutic doses Contributes to cardiovascular effects
PDE11 Inhibition IC₅₀ 5-33 µM [4] Moderate inhibition Potential endocrine side effects
GPR35 Agonism EC₅₀ 16 nM (rat), 0.84 µM (human) [4] Not reported Contributes to analgesic effects

Table 2: Selectivity Profiles Against Key PDE Isoforms

PDE Isoform This compound Selectivity (PDE5 IC₅₀/Isoform IC₅₀) Sildenafil Selectivity (PDE5 IC₅₀/Isoform IC₅₀) Physiological Relevance
PDE6 ~3-5 fold [4] ~1 fold [5] Retinal function, visual disturbances
PDE1 ~1 fold [4] >1000 fold [1] Cardiovascular tone, tachycardia risk
PDE11 ~6-60 fold [4] ~5 fold [4] Endocrine function

The quantitative data demonstrates that sildenafil achieved approximately 1000-fold greater potency against PDE5 compared to this compound, with significantly improved isoform selectivity [1]. This enhanced profile translated to superior clinical efficacy and reduced off-target effects, particularly the minimized action on PDE1 which reduced cardiovascular side effects [4] [1].

Mechanism of Action and Signaling Pathways

Molecular Mechanism of PDE5 Inhibition

PDE5 inhibitors act by augmenting the NO/sGC/cGMP signaling pathway, which plays a crucial role in smooth muscle relaxation and vasodilation.

G NO NO sGC sGC NO->sGC Stimulates cGMP cGMP sGC->cGMP Synthesis PKG PKG cGMP->PKG Activates PDE5 PDE5 cGMP->PDE5 Substrate Relaxation Relaxation PKG->Relaxation Smooth Muscle cGMP_degraded 5'-GMP PDE5->cGMP_degraded Hydrolysis Zaprinast_Sildenafil This compound/Sildenafil Zaprinast_Sildenafil->PDE5 Inhibits

PDE5 Inhibition in the NO/cGMP Signaling Pathway

The molecular mechanism involves:

  • Competitive Inhibition: Both this compound and sildenafil compete with cGMP for binding to the catalytic site of PDE5, thereby preventing cGMP hydrolysis and increasing its intracellular concentration [4] [1].
  • cGMP Accumulation: Elevated cGMP levels enhance activation of protein kinase G (PKG), which phosphorylates various substrate proteins leading to reduced intracellular calcium concentrations and subsequent smooth muscle relaxation [4] [1] [6].
  • Dependence on NO Signaling: The efficacy of PDE5 inhibitors is crucially dependent on the activity of the NO/sGC/cGMP pathway; they enhance and prolong the effects of endogenous NO release but do not initiate the signaling cascade [1].
Central Nervous System Effects

Beyond peripheral effects, this compound has demonstrated significant activity in the central nervous system:

  • Synaptic Plasticity: this compound modulates long-term potentiation (LTP) and long-term depression (LTD) in the hippocampus, reducing LTP magnitude and inducing synaptic depression in area CA1 [4].
  • Memory Enhancement: Administration immediately after training improves memory in rodent object recognition tasks, with effects lasting up to four hours [4].
  • Neuroprotective Effects: Preclinical studies show this compound decreases microglia/macrophage activation, reduces oxidative stress, and slows neurodegeneration in models of cortical cryoinjury and Parkinson's disease [4].
  • Striatal Function: In dopamine-depleted models, this compound improves striatal cyclic nucleotide levels and reduces abnormal involuntary movements induced by levodopa [4].

Experimental Applications and Methodologies

Key Research Applications and Protocols

This compound remains an important research tool despite its replacement by more selective inhibitors in clinical practice:

4.1.1 Nitrergic Transmission Studies

  • Protocol: Isolated tissue bath experiments using corpus cavernosum, anococcygeus, or other smooth muscle preparations [1] [3].
  • Methodology: Electrical field stimulation to activate nitrergic nerves, with this compound (1-100 µM) added to enhance and prolong relaxant responses [3].
  • Application: Demonstration of cGMP accumulation in nitrergic neurotransmission; this compound enhanced non-adrenergic, non-cholinergic (NANC) relaxations by increasing cGMP levels [4] [3].

4.1.2 GPR35 Agonism Studies

  • Protocol: Calcium flux or cAMP inhibition assays in cells expressing human or rat GPR35 [4].
  • Methodology: this compound concentration range of 10 nM-100 µM; reference agonist for GPR35 in functional studies due to consistent activation across species orthologs [4].
  • Application: Investigation of GPR35 signaling in dorsal root ganglion cells; this compound induces Gαi/o-coupled reduction of cAMP levels, abolished by pertussis toxin pre-treatment [4].

4.1.3 Cancer Metabolism Research

  • Protocol: High-throughput fluorimetric assay for 2-hydroxyglutarate (2HG) in IDH1-mutant cancer cells [7].
  • Methodology: HT1080 cells (IDH1 R132C mutant) treated with this compound (0-100 µM) for 24-72 hours; 2HG measured in culture media via coupled enzymatic assay [7].
  • Application: Identification of this compound as modulator of 2HG production through inhibition of glutaminase rather than cGMP-mediated mechanisms [7].
Neuropharmacology Experimental Workflows

4.2.1 Synaptic Plasticity Protocols

  • Electrophysiology: Hippocampal slice preparations with field EPSP recordings in CA1 region; this compound (10-50 µM) applied to assess effects on LTP and LTD [4].
  • Glutamate Release: Isolated presynaptic terminal preparations to measure reduced glutamate release following paired inhibition of PDE5 and PKA [4].

4.2.2 Behavioral Studies

  • Object Recognition Memory: Administration of this compound (1-10 mg/kg, i.p.) immediately after training; testing at 1-4 hour intervals [4].
  • Neuropathic Pain Models: Intrathecal administration (1-50 µg) in chronic constriction injury models; assessment of thermal and tactile hypersensitivity [4].

Research and Clinical Implications

Therapeutic Potential and Research Applications

The pharmacological profile of this compound continues to reveal potential therapeutic applications:

  • Neurodegenerative Diseases: this compound was identified as the most effective compound to improve nerve cell vitality in a Drosophila model of Parkinson's disease, with improvements in motor symptoms and reduced oxidative stress [4].
  • Cognitive Disorders: The ability of this compound to modulate hippocampal synaptic plasticity and improve memory in animal models suggests potential applications in cognitive disorders, though its lack of selectivity may limit clinical translation [4].
  • Cancer Metabolism: The unexpected finding that this compound inhibits glutaminase and reduces 2HG production in IDH1-mutant cancers reveals potential repurposing opportunities, particularly given its action through a cGMP-independent mechanism [7].
  • Analgesic Applications: As a GPR35 agonist, this compound reduces thermal and tactile hypersensitivity after nerve injury and enhances analgesic effects of opioids, suggesting potential adjunctive use in neuropathic pain management [4].
Limitations and Research Considerations

When utilizing this compound in research settings, several important limitations must be considered:

  • Selectivity Issues: this compound's activity at multiple PDE isoforms (PDE1, 5, 6, 9, 10, 11) and GPR35 complicates interpretation of results, requiring careful control experiments [4] [8].
  • Species-Specific Effects: Significant differences in GPR35 potency between rat (EC₅₀ 16 nM) and human (EC₅₀ 0.84 µM) orthologs limit translational potential [4].
  • Off-Target Effects: Inhibition of PDE1 may contribute to tachycardia, while PDE6 inhibition can cause visual disturbances, confounding in vivo observations [4].
  • Experimental Design: The cGMP-dependence of this compound's PDE5-related effects necessitates appropriate NO pathway activation in experimental systems to observe significant effects [1].

Conclusion and Future Perspectives

References

Zaprinast IC50/Ki Values for PDE5 and PDE6

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the inhibitory potency of zaprinast against its primary targets, PDE5 and PDE6, based on data from the search results. Values are typically reported as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant).

Phosphodiesterase (PDE) Type Reported IC50 (μM) Reported Ki (μM) Source / Context
PDE5 0.4 - 0.8 [1], 0.76 [2] [3] 0.13 [4] Purified enzyme assays [1].
PDE6 0.15 [1] [2] [3] Not explicitly stated Purified bovine rod and cone PDE6, activated by trypsin [5].

Experimental Protocols for Determining Inhibition

The potency values in the table were primarily determined through in vitro enzymatic assays. Here are the detailed methodologies for key experiments cited.

Protocol for Purified PDE6 Inhibition [5]

This method measures a drug's ability to inhibit the cGMP-hydrolyzing activity of purified PDE6.

  • Enzyme Purification: Rod and cone PDE6 are purified from frozen bovine retinas. The enzyme is activated by limited trypsin proteolysis to remove its inhibitory γ subunit, ensuring full catalytic activity.
  • Inhibition Assay:
    • The purified, activated PDE6 is incubated with various concentrations of the inhibitor drug (e.g., this compound) for 15 minutes at room temperature.
    • The reaction is initiated by adding the substrate, cGMP.
    • PDE activity is measured using one of two methods:
      • Phosphate Release Microplate Assay: Measures inorganic phosphate released from hydrolyzed cGMP.
      • Radiotracer Assay: Uses radiolabeled cGMP and separates the product from the substrate.
  • Data Analysis:
    • Dose-response curves are generated from the activity measurements at different drug concentrations.
    • The IC50 is determined from the curve.
    • The inhibition constant (KI) is calculated using the Cheng-Prusoff equation: KI = IC50 / (1 + [S]/KM), where [S] is the substrate concentration and KM is the Michaelis constant.
Electrophysiological Determination in Intact Retina [6]

This method assesses PDE6 inhibition in its native physiological environment.

  • Preparation: Isolated mouse retinas are placed in a recording chamber.
  • Stimulation and Recording: Photoreceptors are stimulated with light, and their electrical responses are tracked using electroretinography (ERG).
  • Inhibitor Application: PDE inhibitors are applied, and the resulting changes in the electrical responses of the photoreceptors are measured.
  • KI Calculation: The inhibition constant is determined by analyzing how the drug-induced changes affect the gain of phototransduction or the amplitude of the ERG response, providing a KI for the inhibitor towards the naturally light-activated form of PDE6.

This compound's Mechanism and Selectivity

This compound is considered a relatively early, less selective PDE inhibitor. It was the chemical precursor for the development of sildenafil (Viagra), which has a much higher potency and selectivity for PDE5 [1] [4]. The following diagram illustrates its core mechanism and key selectivity consideration.

G This compound This compound PDE5 PDE5 This compound->PDE5 Inhibits PDE6 PDE6 This compound->PDE6 Inhibits cGMP cGMP PDE5->cGMP Hydrolyzes PDE6->cGMP Hydrolyzes GMP GMP cGMP->GMP Conversion blocked Relaxation Relaxation cGMP->Relaxation Accumulates Promotes

A critical point for therapeutic development is that this compound's significant inhibition of PDE6, the enzyme crucial for phototransduction in retinal photoreceptors, is a major source of potential off-target effects [1] [5]. This explains why visual disturbances were a side effect of early PDE5 inhibitors and drove the development of more selective drugs like sildenafil.

Important Considerations for Researchers

  • Potency vs. Selectivity: this compound inhibits PDE6 more potently than it does PDE5 [5]. It also shows activity against other PDEs like PDE1, PDE9, PDE10, and PDE11, and is also an agonist for the G-protein coupled receptor GPR35 [1] [2].
  • Enzyme State Affects Potency: The KI of an inhibitor can differ significantly between the trypsin-activated (used in purified assays) and the naturally light-activated forms of PDE6 due to competition with the enzyme's regulatory γ subunit [6].

References

Experimental Data & Protocols

Author: Smolecule Technical Support Team. Date: February 2026

For researchers aiming to replicate or build upon key findings, the following table summarizes critical experimental details and parameters from the literature.

Study Focus Experimental Model Key Dosage/Concentration Core Methodology Measured Outcome(s)
Cognitive Effects [1] Male Balb/c mice (in vivo) 3 and 10 mg/kg (i.p.) Elevated plus maze (EPM) and passive avoidance (PA) tests Transfer latency (EPM); Step-through latency (PA) [1]
MPC Inhibition [2] Isolated mouse liver & brain mitochondria (in vitro) Not explicitly stated in provided excerpts Pyruvate-driven O2 consumption; [2-14C]pyruvate transport assay Oxygen consumption rate; mitochondrial-associated radioactivity [2]
CRE-dependent Transcription [3] SCNCRE cell line (in vitro) Up to 100 µM CRE-luciferase reporter assay Relative luminescence units (RLU) [3]
Neuroprotection [4] DJ-1β mutant flies & human neural-like cells (in vivo & in vitro) Identified via high-throughput screen Motor performance assay; cell viability under oxidative stress Improved motor function; suppression of OS-induced cell death [4]

Detailed Signaling Pathways

The diverse molecular actions of zaprinast can be integrated into a unified signaling diagram.

zaprinast_pathways cluster_pde cGMP Pathway (PDE Inhibition) cluster_mpc Metabolic Pathway (MPC Inhibition) cluster_gpr Cell Signaling Pathway (GPR35 Activation) This compound This compound PDE5_PDE6 PDE5 / PDE6 This compound->PDE5_PDE6 MPC Mitochondrial Pyruvate Carrier (MPC) This compound->MPC GPR35 GPR35 This compound->GPR35 cGMP cGMP PDE5_PDE6->cGMP  Inhibits PKG PKG cGMP->PKG Vasodilation Vasodilation cGMP->Vasodilation CREB CREB Activation PKG->CREB Memory Memory Consolidation CREB->Memory Pyruvate Pyruvate MPC->Pyruvate  Inhibits TCA TCA Cycle Pyruvate->TCA MetabProfile Altered Metabolomic Profile TCA->MetabProfile Aspartate ↑ Aspartate MetabProfile->Aspartate Glutamate ↓ Glutamate MetabProfile->Glutamate G_protein Gαi/o, Gα16 GPR35->G_protein Calcium Intracellular Calcium Mobilization G_protein->Calcium Neuroprot Neuroprotective Effects Calcium->Neuroprot

Unified signaling pathways of this compound, showing its primary molecular targets and downstream biological effects.

Key Research Implications

This compound's multi-target profile presents both challenges and opportunities for research and drug development.

  • Mechanism Elucidation: In experiments where this compound is used, researchers must account for its off-target effects. Metabolic phenotypes, in particular, should be investigated to determine whether they are mediated by cGMP elevation or direct MPC inhibition [2].
  • Therapeutic Repurposing: The neuroprotective effects observed in a Parkinson's disease model, mediated through mechanisms that may involve GPR35 and improved cellular metabolism, suggest this compound could be a candidate for repurposing [4].
  • Lead Optimization: this compound served as the historic lead compound for developing sildenafil (Viagra) [5]. Its newly discovered targets, MPC and GPR35, could inspire new chemical optimization campaigns for metabolic or neurological diseases.

References

Core Properties and Mechanisms of Action

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the primary and secondary mechanisms through which Zaprinast exerts its biological effects.

Mechanism Type Target Interaction Effect Quantitative Measure (IC₅₀/EC₅₀) Key Functional Outcome
Primary Phosphodiesterase 5 (PDE5) Inhibition [1] IC₅₀ ~0.76 µM [1] Increased cGMP levels, leading to vasodilation and relaxation of smooth muscle [1].
Secondary Phosphodiesterase 6 (PDE6) Inhibition [1] IC₅₀ ~0.15 µM [1] Off-target effect, stronger than its effect on PDE5 [1].
Secondary Phosphodiesterase 9 (PDE9) Inhibition [1] IC₅₀ ~29.0 µM [1] Off-target effect [1].
Secondary Phosphodiesterase 11 (PDE11) Inhibition [1] IC₅₀ ~12.0 µM [1] Off-target effect [1].
Secondary GPR35 (Human GPCR) Activation [1] [2] EC₅₀ ~840 nM [1] Contributes to neuroprotection in Parkinson's disease models [2].
Secondary GPR35 (Rat GPCR) Activation [1] EC₅₀ ~16 nM [1] Species-specific potent activation [1].

The following diagram illustrates the core signaling pathway activated by this compound in a general cellular context.

G This compound This compound PDE5 PDE5 This compound->PDE5 Inhibits cGMP cGMP PDE5->cGMP Reduced Breakdown PKG PKG cGMP->PKG Activates DownstreamEffects Cellular Responses (e.g., Relaxation, Altered Secretion, Motility) PKG->DownstreamEffects

Generalized signaling pathway of this compound via PDE5 inhibition.

Foundational Research Applications

This compound has been instrumental as a research tool in two primary fields: parasitology and neuroscience.

Apicomplexan Parasite Biology

In studies on Toxoplasma gondii, this compound is used to stimulate a key signaling cascade to understand the parasite's egress from host cells [3].

Experimental Workflow:

  • Parasite Stimulation: Isolated T. gondii tachyzoites are treated with this compound (e.g., 5-10 µM) to inhibit parasite phosphodiesterases, leading to a rise in cGMP [3].
  • Pathway Activation: Elevated cGMP activates Protein Kinase G (PKG), which in turn stimulates the release of calcium (Ca²⁺) from the parasite's internal stores [3].
  • Cellular Response: The increase in cytosolic Ca²⁺ activates Calcium-Dependent Protein Kinases (CDPKs), which drive processes like motility and the secretion of adhesins, ultimately leading to parasite egress from the host cell [3].
  • Proteomic Analysis: Researchers employ techniques like phosphoproteomics and thermal proteome profiling at time points from 0 to 60 seconds post-stimulation to map the Ca²⁺-responsive proteome and identify key regulators like Protein Phosphatase 1 (PP1) [3].

The diagram below details this specific signaling pathway in T. gondii.

G This compound This compound ParasitePDE Parasite PDE This compound->ParasitePDE Inhibits cGMP cGMP ParasitePDE->cGMP Reduced Breakdown PKG PKG cGMP->PKG Activates CaRelease Ca²⁺ Release from Internal Stores PKG->CaRelease CDPKs Ca²⁺-Dependent Protein Kinases (CDPKs) CaRelease->CDPKs Activates PP1 Protein Phosphatase 1 (PP1; Ca²⁺-responsive) CaRelease->PP1 Regulates & Relocalizes Phenotype Parasite Phenotypes: Motility, Egress, Secretion CDPKs->Phenotype PP1->Phenotype Promotes

This compound-induced signaling cascade in T. gondii leading to egress.

Parkinson's Disease Research

A high-throughput chemical screen in a Drosophila model identified this compound as a potential therapeutic for Parkinson's disease (PD) [2].

Experimental Protocol:

  • In Vivo Fly Screening:
    • Model: DJ-1β mutant flies (a model for early-onset recessive PD) are used [2].
    • Drug Treatment: L2 stage larvae are cultured in standard food supplemented with 10 µM this compound (in 0.1-0.2% DMSO) [2].
    • Phenotype Assessment: A climbing assay is performed 3-5 days after adult flies hatch. Flies are tapped to the bottom of a vial, and their climbing ability (height climbed in 10 seconds or number crossing a line) is measured [2].
  • In Vitro Validation in Human Cells:
    • Model: DJ-1-deficient SH-SY5Y human neuroblastoma cells are differentiated into neuron-like cells [2].
    • Neuroprotection Assay: Cells are pre-treated with this compound and then exposed to oxidative stress-inducing toxins. Cell viability is measured using the MTT assay [2].
    • Mechanistic Probe: To test the role of GPR35, cells are pre-treated with a GPR35 antagonist (e.g., CID2745687) before adding this compound to see if it blocks the neuroprotective effect [2].

The table below summarizes the key findings from this foundational PD research.

Research Model This compound Dose/Concentration Key Phenotypic & Mechanistic Outcomes
Drosophila (DJ-1β mutant) 10 µM (in food) [2] Improved motor performance in climbing assays; Reduced oxidative stress levels and protein carbonylation [2].
Human Neuron-like Cells (DJ-1 deficient) Not specified (in vitro) [2] Suppressed oxidative stress-induced cell death; Attenuated apoptosis; Increased mitochondrial viability; Enhanced glycolysis [2].
Mechanistic Insight N/A Neuroprotection is mediated through both PDE inhibition and activation of the orphan receptor GPR35 [2].

Important Precautions for Research Use

When working with this compound, consider these critical points:

  • Specificity: this compound is not a perfectly selective PDE5 inhibitor. Its higher potency for PDE6 and its activation of GPR35 mean that observed phenotypes may not be solely due to PDE5 inhibition, necessitating controlled experiments [1] [2].
  • Solubility and Vehicle: this compound is typically dissolved in DMSO for in vitro and in vivo studies, with final DMSO concentrations kept low (e.g., 0.1%) to avoid solvent toxicity [2].
  • Physiological Effects: In animal models, this compound can cause vasodilation, leading to a reduction in mean arterial pressure and a dose-dependent decrease in heart rate [1].
  • Metabolism: Like many PDE5 inhibitors, this compound is expected to be metabolized rapidly, primarily by hepatic enzymes such as those in the CYP3A pathway [1].

References

Comprehensive Application Notes and Experimental Protocols for Zaprinast in Biomedical Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Zaprinast and Its Molecular Mechanisms

This compound (chemically known as M&B 22948) is a selective inhibitor of cGMP-selective phosphodiesterase 5 (PDE5) that has become an invaluable research tool in various fields of biomedical science. As a small molecule with the CAS number 37762-06-4, this compound functions primarily by potentiating cyclic GMP signaling through inhibition of its degradation, leading to increased intracellular cGMP levels in various cell types including myocytes [1]. This fundamental mechanism underlies its diverse research applications across cardiovascular, neurological, urological, and metabolic studies. This compound exhibits a dual functionality as it also acts as a G protein-coupled receptor 35 (GPR35) agonist, demonstrating stronger activation of rat GPR35 compared to human GPR35 [1]. This pharmacological profile makes this compound particularly useful for investigating signaling pathways involving both cyclic nucleotide regulation and GPR35-mediated processes.

The molecular basis of this compound's activity revolves around the nitric oxide-cGMP pathway, where it enhances the effects of endogenous or exogenous nitric oxide by preventing the breakdown of cGMP [2]. This synergistic relationship with NO signaling has been demonstrated in various experimental systems, from isolated vascular tissues to whole animal models [2] [3]. Research has shown that this compound causes significant increases in cGMP levels, which translates to functional outcomes such as vasodilation, modulation of neuronal signaling, and regulation of smooth muscle tone [1] [4]. Furthermore, this compound has demonstrated antiproliferative and proapoptotic effects on vascular smooth muscle cells, suggesting potential applications in investigating pathological remodeling processes in various disease models [1].

Research Applications and Experimental Findings

This compound has been utilized in diverse research contexts, yielding important insights into cellular signaling pathways and potential therapeutic applications. The table below summarizes key research applications and quantitative findings from published studies:

Table 1: Summary of this compound's Research Applications and Experimental Findings

Research Area Experimental Model Concentration/Dose Key Findings Citations
Pulmonary Hypertension Lamb pulmonary arteries 3 × 10⁻⁵ M Restored sodium nitroprusside relaxations in hypertensive arteries [2]
Pulmonary Hypertension Newborn lambs in vivo 0.05 mg/kg/min IV Synergistic reduction in pulmonary vascular resistance (64±7%) with NO [2]
Memory & Cognition Male Balb-c mice 3 and 10 mg/kg IP Enhanced spatial memory in EPM test at 10 mg/kg [5]
Urinary Function Female Sprague-Dawley rats IV administration Potentiated reflex-evoked urethral relaxations (68±24%) [4]
Parkinson's Disease Models DJ-1β mutant flies 10 µM in feed Improved motor performance, reduced oxidative stress [6]
Parkinson's Disease Models DJ-1-deficient SH-SY5Y cells In vitro treatment Reduced OS-induced cell death, enhanced mitochondrial viability [6]
Visual System Research Isolated rat retina 1-200 µM Enhanced photoreceptor response at low doses (1 µM) [7]
GPR35 Signaling CHO cells expressing GPR35 EC₅₀ = 0.0611 µM (rat), 1.96 µM (human) Species-dependent agonist activity [1]

The diverse research applications of this compound highlighted in Table 1 demonstrate its utility across multiple organ systems and disease models. In pulmonary research, this compound has shown particular promise in models of persistent pulmonary hypertension, where it synergizes with nitric oxide to produce enhanced vasodilation [2]. In neurological contexts, this compound has demonstrated cognition-enhancing properties in behavioral models and protective effects in neurodegenerative models [5] [6]. The differential effects on various PDE isoforms and GPR35 activation across species should be carefully considered when designing experiments and interpreting results [1].

Table 2: this compound Selectivity Profile for Phosphodiesterase Families

PDE Family Inhibition Potency Cellular Consequences Research Implications
PDE5 High (primary target) Increased cGMP levels Vasodilation, platelet aggregation inhibition
PDE1 Moderate Altered Ca²⁺/calmodulin signaling Cognitive effects, smooth muscle tone
PDE6 Moderate (retinal) Altered phototransduction Visual system research applications
PDE9 Lower affinity Potential cognitive effects Neurological function studies
PDE4 Minimal No significant cAMP increase Specificity for cGMP vs cAMP pathways

Detailed Experimental Protocols

Pulmonary Hypertension Models
3.1.1 Isolated Pulmonary Artery Preparation
  • Tissue Collection and Preparation: Obtain pulmonary arteries from appropriate animal models (e.g., lamb model of persistent pulmonary hypertension following prenatal ductus arteriosus ligation). Dissect arteries carefully to preserve endothelial integrity and mount in organ bath systems with oxygenated physiological salt solution maintained at 37°C [2].

  • Experimental Setup: Connect tissue preparations to force transducers for isometric tension recording. Apply optimal resting tension (typically 2-4 g depending on vessel size) and equilibrate for 60-90 minutes with regular washing [2].

  • This compound Application: Prepare fresh this compound solution at 3 × 10⁻⁵ M concentration in physiological buffer. Administer this compound as pretreatment 15-30 minutes before evaluating responses to vasodilators like sodium nitroprusside or nitric oxide donors. Include vehicle control groups (typically DMSO at equivalent concentrations) [2].

  • Data Analysis: Quantify relaxation as percentage reduction from precontracted tension. Compare concentration-response curves with and without this compound pretreatment using appropriate statistical tests (e.g., two-way ANOVA with post-hoc tests) [2].

3.1.2 In Vivo Pulmonary Hemodynamics
  • Animal Preparation: Utilize newborn lambs (or appropriate rodent models) instrumented for hemodynamic monitoring. This typically involves catheterization of pulmonary artery, systemic artery, and potentially jugular vein for drug administration [2].

  • This compound Administration: Prepare this compound for intravenous infusion at 0.05 mg/kg/min. Dissolve in physiological saline with minimal DMSO (typically <1%) as required for solubility. Filter-sterilize solution if intended for chronic studies [2].

  • Experimental Protocol: Record baseline measurements of pulmonary artery pressure, systemic arterial pressure, pulmonary blood flow, and arterial blood gases. Initiate this compound infusion alone for 15-30 minutes, then continue with combination therapy if testing synergy with inhaled NO (typically 6 ppm) [2].

  • Data Collection and Analysis: Calculate pulmonary vascular resistance from pressure and flow measurements. Monitor duration of vasodilation after cessation of treatments. Compare responses across treatment groups with appropriate sample sizes (typically n≥5 per group) [2].

Neurological Disease Models
3.2.1 Motor Performance in Drosophila PD Model
  • Fly Husbandry and Drug Administration: Maintain DJ-1β mutant flies under standard conditions. For this compound treatment, prepare 10 µM concentration in standard fly food from a 100 mM DMSO stock solution. Include vehicle control groups with equivalent DMSO concentration (typically 0.1%) [6].

  • Climbing Assay: Collect L2 stage larvae and culture in this compound-containing food. After eclosion, transfer adult flies to fresh drug-containing food. At 5 days post-eclosion, perform climbing assays by transferring groups of flies to graduated tubes, acclimating for 1 minute, tapping down, and recording climbing height over 10 seconds. Repeat 4 times per group [6].

  • Data Analysis: Calculate mean climbing height for each treatment group. Compare using appropriate statistical tests (e.g., Student's t-test for two groups, ANOVA for multiple groups). Consider including positive controls if available [6].

3.2.2 Cognitive and Behavioral Studies in Rodents
  • Animal Subjects and Groups: Use male Balb-c mice (7 weeks old upon arrival). Allow acclimation period of at least 2 weeks under controlled conditions (21±1.5°C, 60% humidity, 12h light/dark cycle) [5].

  • Drug Preparation and Administration: Prepare this compound in saline with minimal DMSO. Administer intraperitoneally at 3 and 10 mg/kg doses 30 minutes before behavioral testing. Include vehicle control groups with equivalent DMSO/saline mixture [5].

  • Elevated Plus Maze (EPM) Learning Task: Conduct acquisition trial on Day 1 by placing mouse at distal end of open arm facing away from center. Record transfer latency to enter enclosed arm. On Day 2, repeat procedure for retention trial. Use maximum 90-second cutoff for non-performers [5].

  • Passive Avoidance Test: On Day 1, place mouse in illuminated compartment, open door after 60-second acclimation. Deliver foot shock (0.25 mA/1 s) upon entry to dark compartment. On Day 2, measure step-through latency (maximum 300s) without shock [5].

Urinary System Studies
3.3.1 In Vivo Rat Urethral Function
  • Surgical Preparation: Anesthetize female Sprague-Dawley rats (200-345 g) with urethane (1.2 g/kg, IV). Cannulate jugular vein for drug administration, carotid artery for blood pressure monitoring, and trachea for ventilation maintenance. Monitor and maintain blood gases within physiological range [4].

  • Bladder and Urethral Pressure Recording: Expose bladder via midline incision, cannulate ureters to prevent urine accumulation. Insert two bladder cannulae - one for pressure recording, one for saline infusion (0.046 ml/min). Measure urethral pressure using specialized pressure recording system [4].

  • Electromyographic (EMG) Recording: Insert fine copper wire electrodes percutaneously approximately 0.5 cm lateral and 0.5 cm caudal to external urethral opening for EUS-EMG recordings [4].

  • Drug Administration and Data Collection: After stabilization period, administer this compound intravenously. Record baseline urethral pressure, reflex-evoked urethral relaxations during bladder distension, and EUS-EMG activity. Analyze drug effects on these parameters [4].

In Vitro Assays
3.4.1 GPR35 Agonist Activity Assessment
  • Cell Culture and Preparation: Culture CHO cells expressing rat, mouse, or human GPR35. For β-arrestin recruitment assays, use cells additionally engineered with reporter gene systems (e.g., beta-galactosidase) [1].

  • This compound Treatment and Measurement: Prepare this compound concentration series in appropriate buffer. Treat cells for specified duration (typically 90 minutes for β-arrestin recruitment assays in CHO cells). Measure reporter activity according to standard protocols [1].

  • Data Analysis: Calculate EC₅₀ values using appropriate nonlinear regression models. Note the significant species differences in potency (rat EC₅₀ = 0.0611 µM, human EC₅₀ = 1.96 µM) [1].

3.4.2 Retinal Electrophysiology
  • Retina Preparation: Isolate dark-adapted rat retina and maintain in oxygenated artificial cerebrospinal fluid. Perform recordings under dim red light to preserve dark adaptation [7].

  • ERG Recording and Drug Application: Place retina in recording chamber and position electrodes for electroretinogram (ERG) recording. Prepare fresh this compound solutions (1-200 µM) in oxygenated buffer. Apply low doses (1 µM) for 5-8 minutes to observe amplitude enhancement, or higher doses (200 µM) to observe biphasic responses [7].

  • Pharmacological Dissection: To isolate photoreceptor responses, apply BaCl₂ (to block glial K+ buffering) and dl-AP4 (to block ON-bipolar cell responses) before this compound treatment [7].

Molecular Signaling Pathways

The following diagram illustrates the key molecular mechanisms of this compound action across different biological systems:

zaprinast_mechanisms cluster_pde PDE5 Inhibition Pathway (Primary Mechanism) cluster_gpr GPR35 Activation Pathway (Secondary Mechanism) NO Nitric Oxide (NO) GuanylateCyclase Guanylate Cyclase NO->GuanylateCyclase Stimulates cGMP cGMP GuanylateCyclase->cGMP Produces PDE5 PDE5 Enzyme cGMP->PDE5 Substrate PKG Protein Kinase G cGMP->PKG Activates GMP 5'-GMP PDE5->GMP Converts to This compound This compound This compound->PDE5 Inhibits GPR35 GPR35 Receptor This compound->GPR35 Activates Neuroprotection Neuroprotective Effects GPR35->Neuroprotection Promotes CREB CREB Activation PKG->CREB Phosphorylates Relaxation Smooth Muscle Relaxation PKG->Relaxation Causes CREB->Neuroprotection Enhances ApoptosisReduction Reduced Apoptosis CREB->ApoptosisReduction Mediates Mitochondrial Enhanced Mitochondrial Function Neuroprotection->Mitochondrial Involves

Schematic Diagram 1: Molecular signaling pathways of this compound. The diagram illustrates the dual mechanisms of this compound action through PDE5 inhibition (blue theme) and GPR35 activation (yellow/green theme).

Safety and Regulatory Considerations

  • Research Use Only: this compound is strictly designated for research purposes and is not approved for diagnostic or therapeutic applications in humans [1].

  • Controlled Substance Status: Researchers should verify the regulatory status of this compound in their country, as it may be classified as a controlled substance in some territories with restrictions on purchase and use [1].

  • Handling Precautions: Use appropriate personal protective equipment including lab coat, gloves, and safety glasses when handling this compound. Avoid generating dusts and aerosols, and use adequate ventilation [1].

  • Storage Conditions: Store this compound as a solid material at -20°C protected from light. For solution preparation, use DMSO as solvent and store at -20°C for short-term use. Avoid repeated freeze-thaw cycles [1].

Troubleshooting and Technical Notes

  • Solubility Issues: this compound has limited aqueous solubility and typically requires DMSO for stock solution preparation. For in vivo studies, ensure final DMSO concentration does not exceed biocompatibility limits (typically <1% for intravenous administration, <10% for intraperitoneal) [5].

  • Species-Specific Responses: Account for significant species differences in GPR35 activation, with much higher potency at rat GPR35 (EC₅₀ = 0.0611 µM) compared to human GPR35 (EC₅₀ = 1.96 µM) when interpreting results [1].

  • Enzyme Selectivity: While this compound is primarily a PDE5 inhibitor, be aware of its activity at other PDE families including PDE1, PDE6, and PDE9 which may contribute to observed effects in certain experimental systems [4].

  • Stability Considerations: Prepare fresh this compound solutions regularly and protect from light during experiments due to potential photosensitivity. For extended experiments, verify stability under specific experimental conditions [7].

Conclusion

This compound serves as a versatile research tool with well-characterized applications across multiple physiological systems and disease models. Its dual functionality as a PDE5 inhibitor and GPR35 agonist enables investigation of complex signaling pathways involving cyclic nucleotides and G-protein coupled receptors. The protocols detailed in this document provide researchers with comprehensive methodologies for applying this compound in various experimental contexts, with emphasis on appropriate controls, species-specific considerations, and technical nuances. When implemented correctly, this compound can yield valuable insights into cellular signaling mechanisms and potential therapeutic approaches for conditions ranging from pulmonary hypertension to neurodegenerative diseases.

References

Comprehensive Application Notes and Protocols for Zaprinast Neuroprotection Studies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Background

Zaprinast is a pharmacological agent with dual mechanisms of action that has shown significant promise in neuroprotection research. Originally developed as a phosphodiesterase inhibitor, this compound primarily targets PDE5 and PDE6, enzymes that regulate intracellular levels of cyclic guanosine monophosphate (cGMP). Additionally, this compound functions as a G protein-coupled receptor 35 (GPR35) agonist, which contributes to its diverse cellular effects. The compound has demonstrated neuroprotective properties across various experimental models of neurodegenerative conditions, including Parkinson's disease, retinal degeneration, and ischemic brain injury. These application notes provide detailed methodological protocols for investigating this compound's neuroprotective mechanisms, supporting drug discovery efforts for neurological disorders.

The therapeutic potential of this compound stems from its ability to modulate critical signaling pathways involved in neuronal survival and function. Research indicates that this compound treatment can ameliorate oxidative stress, reduce apoptosis, improve mitochondrial viability, and enhance glycolysis in disease models. A high-throughput chemical screen in DJ-1β mutant flies identified this compound as the most effective compound for improving nerve cell vitality in a Parkinson's disease model, with demonstrated benefits in both fly and human PD models through several disease-modifying mechanisms. These findings highlight this compound's potential as a multi-target therapeutic agent for neurodegenerative conditions and provide the rationale for standardized neuroprotection protocols.

Experimental Parameters and Dosing

This compound Dosing Across Experimental Models

Table 1: this compound Dosing and Administration Across Experimental Models

Experimental Model Concentration/Dose Administration Route Treatment Duration Key Outcomes Citation
In vitro PD model (DJ-1-deficient SH-SY5Y cells) 10 µM Culture medium 24-48 hours Reduced oxidative stress-induced cell death, enhanced mitochondrial viability [1]
Ex vivo retinal degeneration model (porcine retina) 100 nM Culture medium 24 hours Induced photoreceptor degeneration; rescued by anti-TNFα treatment [2]
In vivo Drosophila PD model (DJ-1β mutant flies) 10 µM in feed Oral (via feed) Larval to adult stage (5 days post-eclosion) Improved motor performance, reduced oxidative stress [1]
In vitro neuronal protection assays 10 µM Culture medium 2-24 hours Protection against glutamate-induced toxicity [3]
In vivo rat memory studies 1-3 mg/kg Intraperitoneal Single dose post-training Improved memory in object recognition tasks [3]
In vitro spinal motor neurons 10-100 µM Culture medium 24 hours Protection against chronic glutamate-induced toxicity [3]
Model Systems and Neuroprotective Outcomes

Table 2: this compound Efficacy Across Neurological Disease Models

Disease Model Model Type Primary Endpoints Mechanisms Investigated Efficacy Summary Citation
Parkinson's Disease DJ-1β mutant Drosophila Motor performance, cell viability Oxidative stress, apoptosis, mitochondrial function Significant improvement in motor function and cell survival [1]
Retinal Degeneration Porcine retinal explants TUNEL-positive cells, caspase-3 activation Inflammation, oxidative stress, photoreceptor apoptosis Induced degeneration; anti-TNFα protective [2]
Cognitive Impairment Rodent behavioral models Object recognition memory, passive avoidance Synaptic plasticity, CREB phosphorylation Improved memory retention [3]
Levodopa-induced Dyskinesia 6-OHDA-lesioned rats Abnormal involuntary movements Striatal LTD, cyclic nucleotide levels Reduced dyskinesia, restored LTD [3]
Neuropathic Pain Chronic constriction injury models Thermal/tactile hypersensitivity GPR35 activation, cAMP modulation Reduced hypersensitivity, enhanced opioid analgesia [3] [4]

Detailed Experimental Protocols

In Vitro Neuroprotection Protocol in DJ-1-Deficient Human Cells

This protocol evaluates this compound's ability to protect against oxidative stress-induced cell death in DJ-1-deficient human neural-like cells, based on the methodology from a high-throughput screening study for Parkinson's disease therapeutics.

Materials:

  • DJ-1-deficient SH-SY5Y neuron-like cells (generated using pLKO.1 shRNA system)
  • Dulbecco's Modified Eagle Medium/Nutrient Mixture F-12 (DMEM/F-12)
  • Fetal bovine serum (10%), non-essential amino acids (1%), penicillin/streptomycin (100 mg/ml)
  • This compound (Santa Cruz Biotechnology), dissolved in DMSO to prepare 100 mM stock solution
  • Oxidative stress-inducing agents (e.g., H₂O₂)
  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
  • GPR35 antagonist CID2745687 (for mechanism studies)

Procedure:

  • Cell Culture Maintenance: Culture DJ-1-deficient and control SH-SY5Y cells in complete DMEM/F-12 medium at 37°C with 5% CO₂.
  • Experimental Treatment:
    • Plate cells at 5 × 10⁴ cells/well in 96-well plates and allow to adhere for 24 hours.
    • For GPR35 inhibition studies, pre-treat cells with CID2745687 (0.1-10 µM) for 2 hours before this compound addition.
    • Treat cells with this compound (recommended starting concentration: 10 µM) for 4 hours prior to oxidative stress induction.
    • Induce oxidative stress using H₂O₂ (concentration range: 100-500 µM, optimized based on cell viability curves).
  • Viability Assessment:
    • After 24 hours of oxidative stress exposure, add MTT reagent (0.5 mg/ml final concentration) and incubate for 4 hours at 37°C.
    • Solubilize formed formazan crystals with DMSO or acidified isopropanol.
    • Measure absorbance at 570 nm with reference filter at 630-650 nm.
  • Additional Endpoint Assessments:
    • Protein Carbonyl Formation: Measure protein carbonylation as oxidative stress marker using DNPH assay.
    • H₂O₂ Levels: Quantify intracellular H₂O₂ using fluorescent probes (e.g., DCFDA).
    • Mitochondrial Function: Assess using JC-1 staining for mitochondrial membrane potential.
    • Apoptosis Markers: Evaluate by caspase-3/7 activity assays.
In Vivo this compound Administration in Drosophila Parkinson's Model

This protocol details the administration of this compound in DJ-1β mutant flies and assessment of motor performance improvements.

Materials:

  • DJ-1βex54 mutant Drosophila strain
  • Standard Drosophila feed
  • This compound stock solution (100 mM in DMSO)
  • Climbing assay apparatus (graduated plastic tubes)
  • Data recording system (CCD camera)

Procedure:

  • Drug Administration:
    • Prepare this compound-supplemented feed by adding stock solution to standard Drosophila food at final concentration of 10 µM (0.1% DMSO final concentration).
    • Place 40 L2 stage larvae in tubes with 1 ml of this compound-supplemented feed.
    • Maintain control groups with equivalent DMSO concentration (0.1%) in feed.
    • Culture at 25°C until eclosion.
  • Motor Function Assessment:
    • Transfer adult male and female flies to new drug-supplemented feed tubes after eclosion.
    • Perform climbing assays five days post-eclosion:
      • Divide flies into 2-4 groups based on eclosion rate.
      • Transfer each group to graduated plastic tubes and acclimate for 1 minute.
      • Gently tap tubes to bring flies to bottom and allow to climb for 10 seconds.
      • Record the process for subsequent analysis.
      • Repeat the process four times for each group with 1-minute rest intervals.
    • Data Analysis: Calculate climbing ability as the average height reached by each group of flies.
Ex Vivo Retinal Degeneration Model

This protocol utilizes porcine retinal explants to study this compound-induced degeneration and neuroprotective interventions.

Materials:

  • Porcine eyes from 3-7 month old animals (from local slaughterhouse)
  • This compound (Sigma-Aldrich), dissolved in DMSO
  • Infliximab (anti-TNFα antibody) for intervention studies
  • Culture medium for retinal explants
  • Fixative: 4% paraformaldehyde in 0.1 M PBS (pH 7.4)
  • Cryoprotection: saccharose gradient (15%, 20%, 30%)
  • Tissue-Tek OCT Compound for embedding

Procedure:

  • Retinal Explant Culture:
    • Isolate neuroretinal explants from porcine eyes following established protocols.
    • Add treatments on the day of culture, maintaining for 24 hours.
    • For PDE6 inhibition and degeneration induction, use this compound at 100 nM concentration.
    • For anti-inflammatory intervention studies, co-treat with Infliximab (2 μg/mL).
  • Tissue Processing and Histology:
    • Fix retinal explants in 4% PFA for 24 hours at 4°C.
    • Cryoprotect in sequential sucrose gradients (15%, 20%, 30%) until tissue sinks.
    • Embed samples in OCT compound and freeze.
    • Section at 10 μm thickness using cryostat.
  • Cell Death Assessment:
    • Perform TUNEL assay according to manufacturer's protocol to detect apoptotic nuclei.
    • Counterstain with SYTOX Green to label all cell nuclei.
    • Quantify TUNEL-positive nuclei in at least three fields per retinal explant.
    • Express results as percentage of apoptotic nuclei relative to total nuclei.
  • Additional Assessments:
    • Caspase-3 Activation: Perform immunofluorescence staining for activated caspase-3.
    • Glial Activation: Assess GFAP immunoreactivity as marker of glial response.
    • Oxidative Stress: Measure total antioxidant capacity, nitrites, and TBARS formation.

Signaling Mechanisms and Pathways

This compound exerts its neuroprotective effects through two primary mechanisms: inhibition of phosphodiesterases (particularly PDE5) and activation of GPR35. The diagram below illustrates these interconnected pathways and their functional outcomes in neuronal protection.

G cluster_input This compound Administration cluster_mechanisms Primary Mechanisms of Action cluster_intracellular Intracellular Signaling Effects cluster_outcomes Neuroprotective Outcomes This compound This compound PDE_Inhibition PDE5/PDE6 Inhibition This compound->PDE_Inhibition GPR35_Activation GPR35 Activation This compound->GPR35_Activation cGMP_Elevation Increased cGMP Levels PDE_Inhibition->cGMP_Elevation cAMP_Reduction Decreased cAMP Levels GPR35_Activation->cAMP_Reduction PKG_Activation PKG Activation cGMP_Elevation->PKG_Activation Oxidative_Reduction Reduced Oxidative Stress cGMP_Elevation->Oxidative_Reduction cAMP_Reduction->Oxidative_Reduction Mitochondrial_Improvement Improved Mitochondrial Function cAMP_Reduction->Mitochondrial_Improvement Neuroinflammation_Reduction Reduced Neuroinflammation cAMP_Reduction->Neuroinflammation_Reduction CREB_Phosphorylation CREB Phosphorylation PKG_Activation->CREB_Phosphorylation Apoptosis_Inhibition Inhibition of Apoptosis PKG_Activation->Apoptosis_Inhibition PKG_Activation->Mitochondrial_Improvement CREB_Phosphorylation->Apoptosis_Inhibition Metabolic_Enhancement Enhanced Glycolysis CREB_Phosphorylation->Metabolic_Enhancement Oxidative_Reduction->Mitochondrial_Improvement Mitochondrial_Improvement->Apoptosis_Inhibition

Diagram 1: this compound neuroprotective signaling pathways and functional outcomes

The diagram illustrates this compound's dual mechanisms of action through PDE inhibition and GPR35 activation, converging on neuroprotective outcomes. The PDE5 inhibition pathway increases cGMP levels, activating protein kinase G (PKG) and promoting CREB phosphorylation, which enhances neuronal survival. Simultaneously, GPR35 activation reduces cAMP levels, contributing to reduced neuroinflammation and oxidative stress. These interconnected pathways ultimately improve mitochondrial function, inhibit apoptosis, and enhance cellular metabolism, collectively mediating neuroprotection.

Data Interpretation and Translation

Analysis of Experimental Results

When interpreting data from this compound neuroprotection studies, researchers should consider several key aspects:

  • Dose-Response Relationships: Evaluate whether neuroprotective effects follow a clear concentration-response pattern. Effective concentrations typically range from 100 nM to 10 μM across different models, with optimal effects often observed at 10 μM in cellular studies.
  • Temporal Factors: Consider treatment duration and timing relative to injury induction. This compound administration immediately after training improves memory in rodents, while pre-treatment for 4-24 hours provides optimal protection against oxidative stress in cellular models.
  • Mechanistic Specificity: Employ appropriate controls to distinguish between PDE-mediated and GPR35-mediated effects. The use of selective antagonists like CID2745687 for GPR35 or comparison with more specific PDE5 inhibitors can help elucidate primary mechanisms.
Translation to Preclinical and Clinical Applications

The translational potential of this compound neuroprotection findings requires careful consideration:

  • Species-Specific Differences: Be aware that this compound exhibits species-dependent potency at GPR35, which may affect translation from rodent to human applications.
  • Blood-Brain Barrier Penetration: While this compound can cross the blood-brain barrier, its distribution may be limited compared to newer, more selective PDE5 inhibitors.
  • Therapeutic Window: The less selective nature of this compound, with activity at PDE1, PDE6, PDE9, PDE10, and PDE11, may result in off-target effects including tachycardia and vision disturbances at higher doses.
  • Combination Approaches: Consider this compound as part of combination therapies, particularly given its synergistic effects with opioids in pain models and potential to enhance other neuroprotective agents.

References

Application Note: Zaprinast in a Preclinical Model of Pulmonary Hypertension

Author: Smolecule Technical Support Team. Date: February 2026

1.0 Introduction Zaprinast is an early-generation inhibitor of cGMP-selective phosphodiesterases (PDEs) [1]. Its investigation provided a key proof-of-concept that inhibiting PDE5, thereby preventing the breakdown of cGMP, could induce selective pulmonary vasodilation. While this compound itself is not used clinically, its study paved the way for approved PDE5 inhibitors like sildenafil and tadalafil in PAH treatment [2]. This note details the protocol and findings from a seminal in vivo study using this compound.

2.0 Experimental Protocol & Data from Awake Lamb Model The following methodology is adapted from a 1998 study that examined the effects of inhaled, nebulized this compound in an acute lamb model of pulmonary hypertension [1].

2.1 Key Experimental Components

  • Animal Model: Eight awake lambs.
  • Hypertension Induction: Pulmonary hypertension was pharmacologically induced by intravenous infusion of U46619, a thromboxane A2 analog that causes potent pulmonary vasoconstriction.
  • Interventions:
    • Inhaled Nitric Oxide (NO) at 5 and 20 ppm.
    • Inhaled aerosols of this compound at four concentrations (10, 20, 30, and 50 mg/ml).
    • Combination therapy of inhaled NO and this compound.
  • Primary Measurements: Pulmonary and systemic hemodynamics were monitored to assess selectivity of vasodilation. Net transpulmonary release of cGMP was also measured.

2.2 Summary of Quantitative Findings The table below summarizes the key hemodynamic results and delivered doses from the study.

Intervention Delivered Dose (mean ± SD) Key Hemodynamic Effect
Inhaled NO (5 & 20 ppm) N/A Selective pulmonary vasodilation [1].
This compound Aerosol (10 mg/ml) 0.23 ± 0.06 mg·kg⁻¹·min⁻¹ Selective pulmonary vasodilation [1].
This compound Aerosol (20 mg/ml) 0.49 ± 0.14 mg·kg⁻¹·min⁻¹ Selective pulmonary vasodilation [1].
This compound Aerosol (30 mg/ml) 0.71 ± 0.24 mg·kg⁻¹·min⁻¹ Selective pulmonary vasodilation [1].
This compound Aerosol (50 mg/ml) 1.20 ± 0.98 mg·kg⁻¹·min⁻¹ Selective pulmonary vasodilation [1].
NO + this compound (10 mg/ml) 0.23 ± 0.06 mg·kg⁻¹·min⁻¹ (this compound) Potentiated and prolonged pulmonary vasodilation compared to either agent alone [1].

Findings:

  • Mechanism: The vasodilation was associated with an increased net transpulmonary release of cGMP [1].
  • Duration: The vasodilatory effect of inhaled this compound lasted longer than that of inhaled NO [1].

3.0 Modern Context: PDE Inhibition in PAH The study of this compound helped validate the PDE family as a therapeutic target in PAH. Current research is exploring inhibition of other PDE families beyond PDE5 to optimize therapeutic outcomes [2].

  • Approved Therapies: PDE5 inhibitors (e.g., sildenafil, tadalafil) are now a standard pillar of PAH management, enhancing the NO-cGMP pathway to promote vasodilation and exert antiproliferative effects on pulmonary vascular smooth muscle cells [2].
  • Research Focus: The PDE superfamily comprises 11 families. Substantial experimental work is ongoing to assess the relevance of inhibiting other PDE isoforms (e.g., PDE1, PDE3) that are also expressed in the lung vasculature, aiming to offer new therapeutic alternatives [2].
  • Novel Agents: The recent approval of sotatercept, a first-in-class activin signaling inhibitor, represents a shift towards targeting the underlying proliferative pathology of PAH. Sotatercept has shown significant benefits in reducing morbidity and mortality in clinical trials and is now used in combination with classical therapies, including PDE5 inhibitors [2] [3].

Signaling Pathway and Experimental Workflow

The following diagrams, created using Graphviz DOT language, illustrate the molecular mechanism of this compound and the experimental workflow of the lamb model study.

zaprinast_pathway NO Nitric Oxide (NO) sGC Soluble Guanylyl Cyclase (sGC) NO->sGC cGMP cGMP sGC->cGMP Converts GTP GTP PKG PKG Activation cGMP->PKG PDE5 PDE5 Enzyme cGMP->PDE5 Substrate Vasodilation Vasodilation & Antiproliferation PKG->Vasodilation GMP 5'-GMP (Inactive) PDE5->GMP Degrades This compound This compound (PDE5 Inhibitor) This compound->PDE5 Inhibits

Diagram 1: Mechanism of this compound in the NO-cGMP Pathway. This compound inhibits PDE5, preventing cGMP breakdown and promoting vasodilation [1] [2].

experimental_workflow cluster_interventions Interventions cluster_outcomes Primary Outcomes Start Awake Lamb Model (n=8) InducePH Infuse U46619 (Induce Pulmonary Hypertension) Start->InducePH Intervention Randomized Intervention InducePH->Intervention A Inhaled NO (5 & 20 ppm) Intervention->A B Nebulized this compound (4 Concentrations) Intervention->B C NO + this compound (Combination) Intervention->C Measure Measure Outcomes M1 Pulmonary & Systemic Hemodynamics Measure->M1 M2 Transpulmonary cGMP Release Measure->M2 M3 Duration of Effect Measure->M3 A->Measure B->Measure C->Measure

Diagram 2: Experimental Workflow of the Lamb Model Study. Schematic of the protocol used to evaluate the effects of inhaled this compound [1].

Discussion for Researchers

For scientists in the field, it is critical to view the historical this compound data within the modern PAH landscape. The transition from basic PDE5 inhibition with this compound to approved drugs and the exploration of other PDE isoforms demonstrates the evolution of this target class [2]. Furthermore, the success of sotatercept underscores the importance of targeting vascular remodeling directly, suggesting that future superior therapies may involve combinations of pathway-specific vasodilators and disease-modifying agents [2] [3].

I hope this detailed application note provides a solid foundation for your work.

References

Zaprinast in Neuropharmacology: Application Notes and Experimental Protocols for Investigating cGMP-Mediated Signaling

Author: Smolecule Technical Support Team. Date: February 2026

Introduction & Biological Rationale

Zaprinast, initially developed as a phosphodiesterase (PDE) inhibitor, primarily targets PDE types 1, 5, 6, and 9, which are enzymes responsible for the hydrolysis of cyclic guanosine monophosphate (cGMP) and, in the case of PDE1, cyclic adenosine monophosphate (cAMP) [1]. By inhibiting these PDEs, this compound potentiates the effects of nitric oxide (NO), which acts through the soluble guanylyl cyclase (sGC) pathway to elevate intracellular cGMP levels. This mechanism is well-established in peripheral tissues, such as the urethral smooth muscle, where this compound was shown to potentiate nitrergic nerve-mediated relaxations [1].

The rationale for investigating this compound in a neuroscientific context stems from the critical role of the NO-cGMP signaling pathway in synaptic function. While direct studies on this compound and central synaptic plasticity are sparse, the pathways it modulates are fundamental to neural processes. Furthermore, contemporary research has upended traditional, simplified views of synaptic plasticity like Hebbian "fire together, wire together" rules, highlighting more complex mechanisms such as Behavioral Timescale Synaptic Plasticity (BTSP) [2]. BTSP is a powerful, one-shot learning rule gated by instructive signals like dendritic plateau potentials, and it operates independently of traditional postsynaptic spiking [3]. Investigating how neuromodulatory systems, including cGMP signaling, influence such rules is a promising frontier. This document provides a framework for such investigation, detailing protocols and visualizing the underlying signaling logic.

Key Signaling Pathway & Pharmacological Action

The core mechanism of this compound's action is its potentiation of the NO-cGMP pathway. The diagram below illustrates this signaling cascade and the point of this compound's intervention.

G Glutamate Glutamate NMDA_R NMDA Receptor Activation Glutamate->NMDA_R Calcium Ca²⁺ Influx NMDA_R->Calcium NOS NOS Activation Calcium->NOS NO NO Synthesis NOS->NO sGC Soluble Guanylyl Cyclase (sGC) NO->sGC GTP_cGMP GTP → cGMP sGC->GTP_cGMP cGMP cGMP Level ↑ GTP_cGMP->cGMP PDE PDE Enzyme cGMP->PDE Substrate PKG cGMP-dependent Protein Kinase (PKG) cGMP->PKG GMP 5'-GMP PDE->GMP Degradation This compound This compound (PDE Inhibitor) This compound->PDE Inhibits Downstream Downstream Effects (e.g., Synaptic Plasticity) PKG->Downstream

Diagram Title: this compound Potentiation of the NO-cGMP Signaling Pathway

This pathway illustrates how this compound's inhibition of PDE prevents the breakdown of cGMP, leading to its accumulation and enhanced activation of downstream effectors like PKG, which are implicated in various forms of synaptic modification.

Summary of Quantitative Findings from Peripheral Studies

The following table summarizes key quantitative data from a foundational in vivo study on this compound in a rat urethral model, providing a reference for expected effect magnitudes in biological systems [1].

Table 1: Quantitative Effects of this compound in an In Vivo Rat Model

Parameter Measured Effect of this compound (I.V.) Magnitude of Change Proposed Mechanism
Reflex-evoked Urethral Relaxation Potentiation +68% (±24%) Potentiation of nitrergic (NO-mediated) transmission
Baseline Urethral Pressure Increase +14% (±3%) Increased striated muscle activity via smooth muscle-relaxant effect
EUS-EMG Activity Increase Observed, not quantified Indirect reflex response to smooth muscle relaxation

Detailed Experimental Protocol

This protocol is adapted from a published in vivo study and can be modified for central nervous system investigation [1].

Animal Preparation and Surgical Procedure
  • Animals: Female Sprague-Dawley rats (200–345 g).
  • Anesthesia: Induced with isoflurane (4% in O₂) and maintained with urethane (1.2 g kg⁻¹, i.v.).
  • Monitoring: Depth of anesthesia is assessed by stability of blood pressure and heart rate, and absence of hind limb withdrawal to paw pinch.
  • Surgical Steps:
    • Tracheal intubation to maintain a patent airway.
    • Cannulation of the jugular vein for drug administration.
    • Cannulation of the carotid artery for blood pressure monitoring.
    • A midline abdominal incision to expose the urinary bladder and urethra.
    • Ligation and cannulation of the ureters to prevent bladder filling with urine.
    • Insertion of two cannulae into the bladder dome: one for intravesical pressure recording and another for saline infusion.
    • Placement of a urethral pressure-recording catheter.
  • EMG Recording: Fine wire electrodes are inserted percutaneously near the external urethral orifice to record electromyographic (EMG) activity of the external urethral striated muscle.
Drug Administration and Experimental Design
  • Drug Formulation: this compound is dissolved in a suitable vehicle (e.g., saline with possible minimal DMSO) for intravenous (i.v.) administration.
  • Baseline Recording: After a 30-minute post-surgical stabilization period, record baseline bladder and urethral pressures during a continuous saline infusion into the bladder (e.g., 0.046 ml min⁻¹) to evoke the micturition reflex.
  • Drug Application:
    • Administer this compound intravenously. A dose of 1-3 mg/kg can be used as a starting point based on literature [1].
    • Continuously monitor and record bladder pressure, urethral pressure, and EUS-EMG activity for at least 30-60 minutes post-administration.
  • Control Experiments:
    • Administer the vehicle alone as a negative control.
    • Pre-treat animals with a nitric oxide synthase inhibitor (e.g., L-NAME, 30-100 mg/kg i.v.) to confirm the dependence of this compound's effect on the nitrergic pathway.
Data Analysis
  • Quantification: Measure the amplitude and duration of reflex-evoked urethral relaxations before and after drug application.
  • Statistical Analysis: Use paired t-tests to compare pre- and post-drug measurements within the same animal. Use one-way ANOVA for comparisons between different treatment groups. Data is presented as mean ± standard error of the mean (SEM).

Integration with Modern Synaptic Plasticity Frameworks

Traditional correlation-based synaptic plasticity rules are insufficient to explain the rapid, stable formation of memories [4]. Recent discoveries like Behavioral Timescale Synaptic Plasticity (BTSP) provide a more powerful model for one-shot learning [2] [3]. BTSP is gated by dendritic plateau potentials, which are driven by instructive inputs (e.g., from entorhinal cortex to hippocampus) and occur stochastically on a timescale of seconds. These plateaus trigger widespread, input-specific synaptic modifications that can either potentiate or depress synapses based on their recent activity and current weight, creating a complete "memory trace" in a single trial [3].

The following workflow diagram proposes how this compound, via cGMP signaling, could be experimentally investigated within the BTSP framework.

G Start Experimental Preparation: Hippocampal Slice or Behaving Animal Step1 1. Baseline Recording (Measure synaptic weights & place field dynamics) Start->Step1 Step2 2. Behavioral or Electrical Induction of Dendritic Plateau Potential Step1->Step2 Step3 3. Pharmacological Manipulation (Administer this compound or Vehicle) Step2->Step3 Option1 Option A: Systemic I.P./I.V. Injection Step3->Option1 Option2 Option B: Local Microinfusion into Hippocampus Step3->Option2 Step4 4. Assess BTSP Outcome (One-shot formation of new place field or synaptic weight change) Option1->Step4 Option2->Step4 Analysis 5. Data Analysis (Compare strength & stability of memory trace vs. control) Step4->Analysis

Diagram Title: Proposed Workflow for Testing this compound in a BTSP Paradigm

Application Notes for Researchers

  • Specificity Considerations: this compound is not a perfectly selective PDE5 inhibitor. Its activity on PDE9, which is highly expressed in the brain and selective for cGMP, is of particular neuroscientific interest but complicates data interpretation. Using more selective PDE inhibitors (e.g., for PDE5 or PDE9) as follow-up compounds is strongly advised.
  • Dosing and Pharmacokinetics: Optimal dosing for central effects must be determined empirically, as peripheral studies may not reflect brain penetration. Consider routes of administration that enhance CNS delivery, such as intracerebroventricular (ICV) infusion.
  • Synergy with Modern Paradigms: The field is moving beyond Hebbian plasticity. When designing experiments, consider how cGMP signaling might influence the probability or magnitude of BTSP-triggering plateau potentials or modulate the eligibility traces that mark synapses for subsequent modification [4] [3]. For instance, does elevated cGMP increase the likelihood of dendritic plateau generation in response to instructive signals?
  • Safety and Compliance: All animal experiments must be performed in accordance with institutional and national guidelines for the care and use of laboratory animals, typically under an approved protocol from an Institutional Animal Care and Use Committee (IACUC) or equivalent.

References

zaprinast phosphodiesterase assay

Author: Smolecule Technical Support Team. Date: February 2026

Zaprinast at a Glance

This compound is a small-molecule inhibitor known for its activity against specific phosphodiesterases and, as more recently discovered, the Mitochondrial Pyruvate Carrier (MPC). The table below summarizes its core characteristics.

Property Description
Primary Known Target Phosphodiesterase (PDE) inhibitor (primarily PDE5, also PDE1, PDE6, PDE9) [1] [2].
Novel Identified Target Mitochondrial Pyruvate Carrier (MPC) inhibitor [3].
IC₅₀ for MPC Inhibition Potently inhibits pyruvate-stimulated respiration in isolated mitochondria [3].
Effect on cGMP Increases intracellular cGMP levels by inhibiting its hydrolysis [1] [2].
Reported Therapeutic Effects Improved glucose tolerance, suppressed hepatic gluconeogenesis, neuroprotection in Parkinson's models, potentiation of nitrergic responses [3] [4] [2].

Biochemical Assay: PDE Inhibition

This protocol assesses the direct inhibition of PDE enzyme activity by this compound.

Materials & Reagents
  • Enzyme Source: Purified PDE isozymes (e.g., PDE5) or cell lysates overexpressing the target PDE.
  • Substrate: ( ^3H )-labelled cGMP (for PDE5, PDE6, PDE9) or cAMP (for PDE1).
  • Buffer: Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 8.3 mM MgCl₂).
  • Test Compound: this compound, dissolved in DMSO.
  • Positive Control: A known PDE5 inhibitor like sildenafil.
  • Negative Control: Vehicle (DMSO) only.
  • Scintillation Cocktail.
Experimental Procedure
  • Reaction Setup: In a 96-well plate, mix the assay buffer, the PDE enzyme, and various concentrations of this compound (or controls). Include a no-enzyme control to determine background.
  • Pre-incubation: Incubate the mixture for 10 minutes at 30°C.
  • Initiate Reaction: Start the reaction by adding the labelled cyclic nucleotide substrate. The table below outlines typical reaction conditions.
Component Volume/Final Concentration
Assay Buffer To a final volume of 100 µL
PDE Enzyme Sufficient to hydrolyze 10-20% of substrate
( ^3H )-cGMP (for PDE5) ~50,000 cpm, 1 µM
This compound / Inhibitor Variable (e.g., 1 nM - 100 µM)
Total Reaction Volume 100 µL
  • Terminate Reaction: Stop the reaction after 30-60 minutes by heating to 95°C for 2 minutes.
  • Substrate Conversion: Add Crotalus atrox snake venom (containing 5'-nucleotidase) to the cooled mixture and incubate for 10 minutes at 30°C. This converts the nucleoside product (e.g., guanosine) to a base (guanine), which can be separated.
  • Separation & Detection: Add a slurry of anion-exchange resin to bind the remaining charged substrate. The neutral product (guanine) remains in the supernatant. After centrifugation, quantify the radioactivity in the supernatant using a scintillation counter.
Data Analysis
  • Calculate PDE activity as the fraction of substrate converted to product in the presence of inhibitor versus the vehicle control.
  • Plot % PDE activity versus the log of this compound concentration and fit a dose-response curve to determine the IC₅₀ value.

The following diagram illustrates the core mechanism of action of PDE5 inhibitors like this compound, which leads to smooth muscle relaxation.

zaprinast_pde_mechanism cluster_pathway This compound PDE Inhibition Mechanism NO Nitric Oxide (NO) sGC Soluble Guanylyl Cyclase (sGC) NO->sGC GTP GTP sGC->GTP cGMP cGMP GTP->cGMP PKG PKG Activation cGMP->PKG PDE5 PDE5 Enzyme cGMP->PDE5 Hydrolyzes Relaxation Smooth Muscle Relaxation PKG->Relaxation GMP 5'-GMP (Inactive) PDE5->GMP This compound This compound This compound->PDE5 Inhibits

Cellular & In Vivo Functional Assays

Beyond biochemical assays, this compound's functional effects can be measured in cells and whole organisms.

Cellular Assay: MPC Inhibition & Glucose Production

This protocol is based on research into this compound's antidiabetic effects [3].

  • Cell Culture: Maintain relevant cell lines (e.g., hepatocytes) in high-glucose Dulbecco's Modified Eagle Medium.
  • Treatment: Incubate cells with this compound (e.g., at its IC₅₀) or vehicle for a specified period.
  • Glucose Production Measurement:
    • Wash cells and incubate in glucose production buffer containing gluconeogenic substrates.
    • After several hours, collect the medium.
    • Measure glucose concentration in the medium using a standard glucose assay kit.
    • Normalize glucose values to total cellular protein content.
In Vivo Assay: Glucose Tolerance Test (GTT)

This measures the improvement in whole-body glucose handling after this compound administration [3].

  • Animal Model: Use diet-induced obese (DIO) mice.
  • Compound Administration: Administer a single intraperitoneal injection of this compound or vehicle.
  • Procedure:
    • Fast mice overnight.
    • The next day, inject a bolus of glucose.
    • Measure blood glucose levels from the tail vein at 15, 30, 60, and 120 minutes post-injection.
  • Data Analysis: Plot the blood glucose concentration over time. The area under the curve is calculated to quantify glucose tolerance.

The diagram below outlines a possible workflow for evaluating this compound, from cellular to in vivo models.

zaprinast_workflow cluster_cellular Cellular Level cluster_invivo In Vivo Validation Start Start: this compound Investigation Culture Cell Culture (e.g., Hepatocytes) Start->Culture TreatC Treat with this compound Culture->TreatC AssayC Functional Assay (Glucose Production / MPC Activity) TreatC->AssayC AnalysisC Data Analysis (Normalize to protein, IC₅₀) AssayC->AnalysisC Model Animal Model (Diet-Induced Obese Mice) AnalysisC->Model Informs dose & model TreatV This compound Administration (Single i.p. injection) Model->TreatV AssayV Glucose Tolerance Test (GTT) TreatV->AssayV AnalysisV Data Analysis (Blood glucose, AUC) AssayV->AnalysisV

Application Notes & Key Considerations

  • Interpreting Results: An observed functional effect (e.g., vasodilation, reduced glucose production) could be due to PDE inhibition, MPC inhibition, or a combination. Use targeted assays and control compounds to deconvolve the primary mechanism.
  • Off-Target Effects: this compound inhibits multiple PDEs (PDE1, 5, 6, 9) [1] [2]. For definitive proof of a PDE5-specific effect, compare results with more selective inhibitors like sildenafil, which did not show MPC inhibition in one study [3].
  • Therapeutic Potential: Research highlights this compound's potential in type 2 diabetes (via MPC inhibition and suppressed gluconeogenesis) [3] and Parkinson's disease (via reduced oxidative stress and improved mitochondrial function) [4].

References

zaprinast administration route

Author: Smolecule Technical Support Team. Date: February 2026

Zaprinast Application Notes

Introduction this compound is a pharmacological agent primarily known as a phosphodiesterase (PDE) inhibitor, with selectivity for cGMP-specific PDEs such as PDE5, PDE6, PDE9, PDE10, and PDE11 [1] [2]. Beyond this well-characterized role, it also acts as an agonist for the G protein-coupled receptor 35 (GPR35) [1] [3] [2]. Its mechanism of increasing intracellular cGMP levels has made it a valuable research tool in studying smooth muscle relaxation, neurotransmission, synaptic plasticity, and memory formation [1].

Administration Routes and Dosages

The following table summarizes the common administration routes and effective dosages of this compound reported in preclinical animal studies.

Administration Route Common Dosages Vehicle/Solution Key Experimental Contexts
Intraperitoneal (i.p.) 3 mg/kg, 10 mg/kg [4] [5] Physiological saline [5] Memory enhancement tests, overcoming SSRI-induced sexual dysfunction [4] [5].
Intravenous (i.v.) Used in experimental protocols [6] Not specified in available results Investigation of lower urinary tract function in rats [6].
Intrathecal Used in experimental protocols [1] Not specified in available results Neuropathic pain models (reducing thermal/tactile hypersensitivity) [1].
Intrastriatal Used in experimental protocols [1] Not specified in available results Rescue of long-term depression and reduction of levodopa-induced dyskinesia in Parkinson's disease models [1].

Quantitative Pharmacological Data

This compound's activity at various targets is quantified in the table below.

Target Activity / IC₅₀ / EC₅₀ Experimental Notes
PDE5 Inhibition IC₅₀ 0.4–0.8 μM [1] Primary mechanism for increasing cGMP [1].
PDE6 Inhibition IC₅₀ 0.15 μM [1] [2] Contributes to visual disturbance side effects [1].
GPR35 Agonism (rat) EC₅₀ 0.0611 μM [3] Measured via β-arrestin recruitment assay [3].
GPR35 Agonism (human) EC₅₀ 1.96–6.1 μM [3] Potency varies by assay system [3].

Detailed Experimental Protocols

Here are methodologies for key experiments utilizing this compound.

Protocol 1: Assessing Memory Enhancement in Mice (Novel Object Recognition Test)

This protocol is adapted from a study investigating the effects of PDE inhibitors on visual memory [5].

  • Animals: Use male Balb-c mice.
  • Drug Administration: Administer this compound via intraperitoneal (i.p.) injection at 3 mg/kg or 10 mg/kg, dissolved in physiological saline. A control group should receive saline only.
  • Behavioral Testing: Employ the Novel Object Recognition (NOR) test.
  • Data Analysis: Compare the Ratio Index (RI) between the this compound-treated and control groups during the retention trial. A significant increase in RI indicates enhanced visual memory.
Protocol 2: Overcoming SSRI-Induced Sexual Dysfunction in Hamsters

This protocol is based on research demonstrating the interaction between serotonin and cGMP pathways [4].

  • Animals: Use female hamsters at the peak of behavioral estrus.
  • Inducing Dysfunction: Administer fluoxetine (an SSRI) at 10 mg/kg i.p. to induce sexual deficits.
  • Intervention: Co-administer this compound at 3 mg/kg i.p. to overcome the fluoxetine-induced deficits.
  • Behavioral Measure: Quantify the lateral displacement response, a measure of sensitivity to sexual stimuli. The co-administration of this compound is expected to reverse the reduction in this response caused by fluoxetine.

Signaling Pathways and Workflow Diagrams

The cellular signaling pathways of this compound and an example experimental workflow can be visualized as follows.

Diagram 1: this compound's Cellular Signaling Pathways This diagram illustrates the primary molecular mechanisms of this compound in a neuronal or microglial cell.

zaprinast_pathway Diagram 1: this compound's primary molecular mechanisms involve inhibiting PDEs to elevate cGMP and activating GPR35, leading to downstream effects on memory and inflammation. This compound This compound GPR35 GPR35 This compound->GPR35 Activates PDE5 PDE5 This compound->PDE5 Inhibits PDE6 PDE6 This compound->PDE6 Inhibits PDE1 PDE1 This compound->PDE1 Inhibits PDE9 PDE9 This compound->PDE9 Inhibits PDE10 PDE10 This compound->PDE10 Inhibits PDE11 PDE11 This compound->PDE11 Inhibits cGMP cGMP PKG PKG cGMP->PKG Activates CREB CREB PKG->CREB Phosphorylates Synaptic Plasticity\n& Memory Synaptic Plasticity & Memory CREB->Synaptic Plasticity\n& Memory Promotes NFkB NFkB Inflammatory Genes\n(TNF-α, IL-1β, CCL2) Inflammatory Genes (TNF-α, IL-1β, CCL2) NFkB->Inflammatory Genes\n(TNF-α, IL-1β, CCL2) Induces p38_MAPK p38_MAPK p38_MAPK->Inflammatory Genes\n(TNF-α, IL-1β, CCL2) Induces GPR35->NFkB Activates GPR35->p38_MAPK Activates PDE5->cGMP Degrades

Diagram 2: Workflow for Investigating this compound in Micturition This diagram outlines the key steps from a study on this compound's effect on urethral function [6].

Critical Considerations for Researchers

  • Off-Target Effects: this compound is less selective than newer PDE5 inhibitors (e.g., sildenafil). Its activity on PDE1, PDE6, PDE9, PDE10, and PDE11 may contribute to off-target effects, which should be controlled for in experimental design [1].
  • Dual-Acting Compound: Remember that this compound's effects are not limited to PDE inhibition. Its activity as a GPR35 agonist can independently modulate pathways, particularly in immune cells like microglia, sometimes leading to pro-inflammatory gene expression [1] [7].
  • Species-Specific Potency: this compound exhibits much higher potency at the rat GPR35 orthologue compared to the human receptor. This is a critical consideration when translating findings from rodent models [3].

References

Comprehensive Application Notes and Protocols for Zaprinast Treatment in Cell Culture Systems

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Zaprinast and Molecular Pharmacology

This compound is a pharmacological agent with multiple mechanisms of action that make it valuable for various cell culture research applications. Originally identified as a phosphodiesterase (PDE) inhibitor, this compound primarily targets cGMP-specific PDEs, particularly PDE5 (IC₅₀ 0.4–0.8 μM) and PDE6 (IC₅₀ 0.15 μM), while also modulating PDE1 (IC₅₀ 0.35 μM), PDE9 (IC₅₀ 35 μM), PDE10 (IC₅₀ 22–33 μM), and PDE11 (IC₅₀ 5–33 μM) [1]. Beyond its PDE inhibitory activity, this compound is widely employed as a reference agonist for GPR35, an orphan G-protein-coupled receptor, in functional studies due to its consistent activation of this receptor across various species orthologues [1]. This dual activity makes this compound particularly useful for investigating cyclic nucleotide signaling pathways and their downstream effects in cellular models.

The strategic value of this compound in research stems from its ability to modulate key cellular processes through elevation of intracellular cGMP levels and activation of GPR35-mediated signaling. Cyclic nucleotide signaling, involving cGMP and cyclic adenosine monophosphate (cAMP), is essential for neuronal function, synaptic plasticity, and neurovascular regulation [1]. Additionally, this compound has been identified as an inhibitor of glutaminase (GLS), the enzyme responsible for converting glutamine to glutamate, which has implications for cancer metabolism studies [2] [3]. Researchers should consider these multiple mechanisms when designing experiments and interpreting results, as effects observed may involve interplay between these pathways.

Application Notes and Protocols for Neurodegenerative Disease Models

Parkinson's Disease Models

This compound has demonstrated significant beneficial effects in models of Parkinson's disease (PD), making it a promising candidate for disease-modifying therapeutic research. In a high-throughput chemical screen using DJ-1β mutant flies, this compound displayed the most significant ability to suppress oxidative stress-induced cell death [4] [5]. The compound exerted beneficial effects through several disease-modifying mechanisms, including reduced oxidative stress levels, attenuated apoptosis, increased mitochondrial viability, and enhanced glycolysis [4].

Protocol for PD Model Using DJ-1β Mutant Drosophila
  • Cell culture: 40 L2 stage larvae cultured in tubes with 1 ml of standard food containing 0.2% DMSO or supplemented with this compound at 10 µM final concentration [4]
  • Treatment duration: From larval stage through adult development (eclosion)
  • Motor assessment: Climbing assay performed five days after eclosion using graduated plastic tubes; flies gently tapped down and allowed to climb for 10 seconds [4]
  • Validation in human neuronal cells: DJ-1-deficient SH-SY5Y neuron-like cells cultured in DMEM/F-12 supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and penicillin/streptomycin at 37°C and 5% CO₂ [4]
  • Viability assessment: MTT (3-(4,5-dimethylthiazol-2-yl)-2-5-diphenyltetrazolium bromide) assay performed to assess cell viability under oxidative stress conditions [4]
  • Mechanistic studies: Protein carbonyl group formation and H₂O₂ levels measured to quantify oxidative stress [4]
Protocol for Assessing this compound Effects in Dopamine-Depleted Models
  • L-DOPA induced dyskinesia model: 6-hydroxydopamine (6-OHDA)-lesioned rats treated with this compound [1]
  • Outcome measures: Striatal cyclic nucleotide levels quantified, abnormal involuntary movements recorded, and long-term depression (LTD) at glutamatergic striatal synapses evaluated [1]
  • Administration: Intrastriatal injection of this compound shown to rescue LTD and decrease levodopa-induced dyskinesia [1]
Retinal Degeneration Models

This compound has been successfully employed in models of retinal degeneration, particularly for studying retinitis pigmentosa (RP) where PDE6 mutations cause around 4-5% of cases [6]. The inhibition of PDE6 by this compound leads to increased intracellular cGMP and calcium influx, mimicking key aspects of photoreceptor degeneration [7].

Protocol for Porcine Retinal Explant Cultures
  • Retinal preparation: Retinal explants from pig eyes obtained from slaughterhouse, maintained as neuroretinal explants [6]
  • Treatment conditions: Exposure to 100 nmol/L this compound for 24 hours to induce retinal degeneration [6]
  • Control setup: Equivalent amount of DMSO added to culture medium of controls [6]
  • Intervention testing: Co-treatment with anti-TNFα agent Infliximab (2 μg/mL) to evaluate neuroprotective effects [6]
  • Assessment methods: TUNEL assay for apoptosis, caspase-3 immunofluorescence, glial fibrillary acidic protein (GFAP) immunolabeling for glial activation, and evaluation of oxidative stress markers [6]
Protocol for 661W-A11 Photoreceptor Cell Model
  • Cell line development: 661W cells genetically modified to stably express neural retina leucine zipper (NRL) transcription factor to enhance rod-specific gene expression [7]
  • Culture conditions: Selected clone 661W-A11 maintained with appropriate culture media
  • Degeneration induction: Treatment with this compound at concentrations ranging from 100-500 μM for 24 hours [7]
  • Optimal concentration: 400 μM this compound identified as effective for cell death induction [7]
  • Cell death assessment: TUNEL assay showing approximately 14% cell death in 661W-A11 cells after 24-hour treatment [7]
  • Mechanistic evaluations:
    • cGMP measurement: Flow cytometry using antibody specifically binding cGMP
    • Calcium influx: Fluo-4 AM staining assessed by flow cytometry
    • Calcium channel blockade: Use of (+)-cis diltiazem to inhibit L-type voltage gated calcium channels
    • PKG activation: Immunoblotting for phosphorylation of VASP at Serine 239 and RhoA at Serine 188 [7]

Application Notes and Protocols for Cancer Models

Glutaminase Inhibition in Cancer Metabolism

This compound has been identified as an effective glutaminase (GLS) inhibitor, providing a valuable tool for studying cancer metabolism, particularly in glutamine-addicted cancers [2] [3]. This application is distinct from its PDE inhibitory activity and has been demonstrated to reduce the production of the oncometabolite 2-hydroxyglutarate (2HG) in IDH-mutant cancers [2] [3].

Protocol for Modulating 2-Hydroxyglutarate Production in IDH-Mutant Cells
  • Cell models: HT1080 fibrosarcoma cells (endogenous IDH1 R132C mutation) or immortalized human astrocytes expressing R132H IDH1 [3]
  • Treatment conditions: this compound treatment across concentration range (0-100 μM) for 24-48 hours
  • 2HG quantification:
    • Fluorimetric assay: Using E. coli 3-phosphoglycerate dehydrogenase (PHGDH) coupled with mitochondrial diaphorase to convert resazurin to resorufin
    • Mass spectrometry validation: GC-MS for absolute quantification of 2HG levels [3]
  • Functional assessments:
    • Histone methylation: Immunoblotting for histone methylation marks
    • Soft-agar growth: Colony formation in soft-agar assays
    • Viability assays: MTT or similar viability tests under oxidative stress conditions [3]
Protocol for Pancreatic Cancer Models
  • Cell lines: Glutamine-addicted pancreatic cancer cells [2] [3]
  • This compound treatment: Concentration range from 10-100 μM for 24-72 hours
  • Outcome measures:
    • Cell growth reduction: Quantified using cell counting or viability assays
    • Radiosensitization: Combined treatment with radiation therapy [2]
  • Mechanistic studies: Metabolite profiling upstream of mutant IDH1 to confirm GLS inhibition [3]
Neuroepithelioma Cell Growth Inhibition

This compound has demonstrated anti-proliferative effects in human neuroepithelioma cell lines, suggesting applications in neural tumor research [8].

Protocol for SK-N-MC Neuroepithelioma Cell Growth Inhibition
  • Cell culture: SK-N-MC human neuroepithelioma cell line maintained under standard conditions
  • Clonal density experiments: Cells plated at clonal density and treated with this compound at 100 μM [8]
  • Assessment: 91% inhibition of cell growth observed with this compound treatment [8]
  • Dose-response studies: IC₅₀ determination using clonal density conditions, showing IC₅₀ of 5 μM for this compound [8]

Signaling Pathways and Mechanisms of Action

This compound influences multiple signaling pathways in cell culture systems, with its effects being cell type and context dependent. The diagram below illustrates the key mechanistic pathways:

G This compound This compound PDE_Inhibition PDE Inhibition (PDE5/6, PDE1, etc.) This compound->PDE_Inhibition GPR35_Activation GPR35 Activation This compound->GPR35_Activation GLS_Inhibition Glutaminase (GLS) Inhibition This compound->GLS_Inhibition cGMP_Elevation cGMP Elevation PDE_Inhibition->cGMP_Elevation cAMP_Reduction cAMP Reduction (via Gαi/o coupling) GPR35_Activation->cAMP_Reduction Glutamate_Reduction Glutamate Reduction GLS_Inhibition->Glutamate_Reduction TwoHG_Reduction 2-HG Reduction (IDH-mutant cells) GLS_Inhibition->TwoHG_Reduction PKG_Activation PKG Activation cGMP_Elevation->PKG_Activation Neuroprotection Neuroprotective Effects cGMP_Elevation->Neuroprotection Photoreceptor_Death Photoreceptor Degeneration (PDE6 inhibition) cGMP_Elevation->Photoreceptor_Death In photoreceptors CGMP_Effects Altered Gene Expression (CREB Phosphorylation) PKG_Activation->CGMP_Effects CGMP_Effects->Neuroprotection cAMP_Reduction->Neuroprotection Anticancer_Effects Anticancer Effects Glutamate_Reduction->Anticancer_Effects TwoHG_Reduction->Anticancer_Effects

The experimental workflow for this compound treatment and evaluation in cell culture systems typically follows this process:

G Cell_Selection 1. Cell Model Selection Culture_Conditions 2. Culture Establishment Cell_Selection->Culture_Conditions Neuro_Models • Neurodegenerative models • Cancer cell lines • Primary cultures Cell_Selection->Neuro_Models Zaprinast_Treatment 3. This compound Treatment Culture_Conditions->Zaprinast_Treatment Culture_Details • Appropriate media • Serum conditions • Optimal density Culture_Conditions->Culture_Details Mechanism_Analysis 4. Mechanism Analysis Zaprinast_Treatment->Mechanism_Analysis Treatment_Params • Concentration range • Duration • Vehicle control Zaprinast_Treatment->Treatment_Params Functional_Assays 5. Functional Assays Mechanism_Analysis->Functional_Assays Mechanism_Methods • cGMP/cAMP measurement • Calcium imaging • Western blotting Mechanism_Analysis->Mechanism_Methods Functional_Methods • Viability assays • Apoptosis detection • Morphological analysis Functional_Assays->Functional_Methods

Dosing Guidelines and Experimental Considerations

The following table summarizes this compound concentration ranges and treatment durations for different cell culture applications:

Table 1: this compound Dosing Guidelines for Cell Culture Applications

Application Cell Model Concentration Range Treatment Duration Key Outcomes
Parkinson's Disease Research DJ-1β mutant Drosophila 10 µM Larval stage through adulthood Improved motor performance, reduced oxidative stress [4]
SH-SY5Y neuronal cells Not specified 24-48 hours Suppressed oxidative stress-induced cell death [4]
Retinal Degeneration Porcine retinal explants 100 nM 24 hours Induced photoreceptor degeneration [6]
661W-A11 photoreceptor cells 400-500 µM 24 hours 14% cell death, increased cGMP and calcium [7]
Cancer Research HT1080 fibrosarcoma 0-100 µM 24-48 hours Reduced 2HG production [3]
SK-N-MC neuroepithelioma 5 µM (IC₅₀) Not specified 91% growth inhibition at 100 µM [8]
Pancreatic cancer cells 10-100 µM 24-72 hours Reduced growth, increased radiosensitivity [2]
Synaptic Plasticity Hippocampal neurons Not specified Acute treatment Reduced LTP, induced synaptic depression [1]
Critical Experimental Considerations
  • Vehicle preparation: this compound is typically dissolved in DMSO at stock concentrations of 5-100 mM, with final DMSO concentrations not exceeding 0.1-0.2% in culture media [4] [6]

  • Mechanism interpretation: Carefully consider this compound's multiple mechanisms (PDE inhibition, GPR35 activation, GLS inhibition) when interpreting results; use appropriate controls and complementary experiments to distinguish between these pathways [1]

  • Cell-type specific effects: Responses vary significantly between cell types; primary cells may respond differently than established cell lines

  • Validation experiments:

    • For PDE inhibition: Measure cGMP/cAMP levels
    • For GPR35 activation: Use receptor antagonists or knockdown approaches
    • For GLS inhibition: Assess glutamate and 2HG levels [3]

Conclusion

This compound serves as a versatile tool for cell culture research across multiple disciplines, including neurodegenerative diseases, cancer biology, and metabolic studies. Its multiple mechanisms of action provide both opportunities and challenges for researchers. The protocols outlined in this document provide a solid foundation for applying this compound in various cell culture systems, with appropriate dosing, experimental design, and mechanistic validation. When used with careful consideration of its pharmacological properties, this compound can yield valuable insights into cellular signaling pathways and potential therapeutic strategies.

References

Comprehensive Application Notes: Zaprinast as a PDE Inhibitor in Research Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Zaprinast as a Research Tool

This compound (5-(2-propoxyphenyl)-1H-[1,2,3]triazolo[4,5-d]pyrimidin-7(4H)-one) is a well-characterized phosphodiesterase (PDE) inhibitor that has served as a fundamental research tool for investigating cyclic nucleotide signaling pathways. Initially synthesized in 1974, this compound was later characterized as the first selective PDE5 inhibitor and became an important prototype for the development of subsequently clinical PDE5 inhibitors such as sildenafil [1]. As a non-selective PDE inhibitor with activity against multiple PDE isoforms, this compound has been widely utilized in both in vitro and in vivo research settings to elucidate the physiological roles of the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) pathway and other cyclic nucleotide-mediated processes [1] [2]. These application notes provide comprehensive information on effective concentrations, experimental protocols, and mechanistic considerations for researchers utilizing this compound in scientific investigations.

The primary mechanism of this compound involves inhibition of cGMP hydrolysis through selective action on cGMP-specific PDEs, particularly PDE5, PDE6, and to a lesser extent, PDE9, PDE10, and PDE11 [1] [3]. By blocking the breakdown of intracellular cGMP, this compound enhances and prolongs the signaling effects of cGMP downstream of NO and other activators of guanylate cyclase. This action has made this compound particularly valuable for studying smooth muscle relaxation, neurotransmission, platelet function, and cellular metabolism across various physiological systems [4] [1] [5]. Additionally, this compound's recently discovered off-target effects on mitochondrial pyruvate transport and glutaminase activity highlight the importance of appropriate controls in experimental design [6] [7].

Pharmacological Profile and PDE Inhibitory Spectrum

Basic Pharmacological Properties

This compound is a small molecule with a molecular weight of 271.11 Da and CAS number 37762-06-4 [2]. Its chemical structure features a phenyltriazolopyrimidinone core with a propoxy phenyl substitution, contributing to its specificity for the cGMP-binding sites of PDE enzymes. This compound is commonly referred to in scientific literature by its developmental code M&B 22948 and is commercially available from multiple chemical suppliers in powdered form, typically requiring dissolution in alkaline aqueous solutions (such as NaOH) or dimethyl sulfoxide (DMSO) for experimental use due to limited solubility in neutral aqueous buffers [4] [5].

Table 1: Basic Properties of this compound

Property Description
Chemical Name 5-(2-propoxyphenyl)-1H-[1,2,3]triazolo[4,5-d]pyrimidin-7(4H)-one
Molecular Formula C₁₃H₁₃N₅O₂
Molecular Weight 271.11 g/mol
CAS Registry Number 37762-06-4
Solubility Soluble in DMSO, alkaline aqueous solutions
Storage Conditions -20°C, protected from light
PDE Isoform Selectivity and Inhibitory Concentrations

This compound demonstrates a broad inhibitory profile across multiple PDE isoforms with varying potencies. Its highest affinity is for PDE6, the photoreceptor-specific PDE, followed by PDE5, the cGMP-specific PDE widely expressed in vascular smooth muscle, platelets, and other tissues [3]. This compound also shows moderate inhibitory activity against PDE9, PDE10, and PDE11, and can inhibit calcium-calmodulin dependent PDE1 (PDE1C) at higher concentrations [3]. This pattern of selectivity is crucial for determining appropriate experimental concentrations and interpreting results in the context of potential off-target effects on other PDE family members.

Table 2: this compound Inhibitory Concentrations for PDE Isoforms

PDE Isoform Primary Substrate Reported IC₅₀ or Kᵢ Values Experimental Notes
PDE5 cGMP 0.50-0.76 µM [3] Primary target; cGMP-specific
PDE6 cGMP 0.15 µM [3] High affinity; retinal-specific
PDE9 cGMP Moderate inhibition [1] [3] cGMP-specific
PDE10 cAMP/cGMP Moderate inhibition [3] Dual substrate
PDE11 cAMP/cGMP Moderate inhibition [1] [3] Dual substrate
PDE1 cAMP/cGMP 3.3-14 µM [3] Ca²⁺/calmodulin-dependent

The differential potency of this compound across PDE isoforms necessitates careful concentration selection for experimental applications. For selective PDE5 inhibition without significant effects on other PDEs, concentrations below 1 µM are recommended. For broader PDE inhibition, particularly when targeting PDE1, higher concentrations in the 10-50 µM range may be appropriate, though these carry an increased risk of non-specific effects [5] [3]. Additionally, the cellular context and expression levels of target PDEs should be considered when determining optimal this compound concentrations for specific experimental systems.

Experimental Applications and Protocols

Smooth Muscle Relaxation Studies

This compound has been extensively used to investigate nitrergic signaling in smooth muscle preparations, particularly in the genitourinary and vascular systems. In urethral smooth muscle studies, this compound potentiated reflex-evoked urethral relaxations by 68±24% in anaesthetized female rats, consistent with enhancement of endogenous NO signaling [4]. The following protocol describes a representative approach for evaluating this compound effects in isolated tissue preparations:

Protocol 1: Evaluation of this compound in Isolated Smooth Muscle Preparations

  • Tissue Preparation: Isolate smooth muscle tissue of interest (e.g., urethra, corpus cavernosum, vascular rings) and mount in organ baths containing oxygenated (95% O₂, 5% CO₂) physiological salt solution (e.g., Krebs solution) at 37°C [4].
  • Tension Measurement: Connect tissues to isometric force transducers and apply optimal resting tension. Allow tissues to equilibrate for 60-90 minutes with regular buffer changes.
  • Pre-contraction: Induce stable pre-contraction with an appropriate agonist (e.g., phenylephrine for vascular tissue, carbachol for urinary tract tissue).
  • This compound Application: Cumulatively add this compound (0.1-100 µM) to evaluate concentration-dependent relaxation responses. Include vehicle control (DMSO or NaOH) in parallel experiments.
  • NO Synergy Assessment: To evaluate potentiation of NO-mediated responses, add this compound following submaximal concentrations of NO donors (e.g., sodium nitroprusside) or during electrical field stimulation to activate nitrergic nerves.
  • Data Analysis: Express relaxation as percentage reversal of pre-contraction. Calculate EC₅₀ values using nonlinear regression analysis [4].

For in vivo applications in anaesthetized rats, this compound has been administered intravenously at doses of 1-3 mg/kg to study urethral function, resulting in significant potentiation of reflex-evoked urethral relaxations [4]. Similar dosing regimens have been employed in cardiovascular studies to investigate cGMP-mediated vascular responses.

Cellular cGMP Elevation and Calcium Current Modulation

In cellular systems, this compound has been utilized to investigate cGMP-mediated signaling and its functional consequences, including modulation of ion channels and metabolic pathways. In guinea-pig ventricular myocytes, this compound significantly increased cGMP levels and inhibited both basal and cAMP-stimulated L-type calcium currents (ICa) under physiological recording conditions [5]. The following protocol describes the assessment of this compound effects on calcium currents in cardiac myocytes:

Protocol 2: Patch-Clamp Assessment of this compound Effects on Calcium Currents

  • Cell Isolation: Isolate ventricular myocytes enzymatically using collagenase digestion and maintain in appropriate storage solution [5].
  • Electrophysiological Recording: Use whole-cell patch-clamp configuration with physiological pipette Ca²⁺ concentration (10⁻⁷ M) or perforated-patch techniques to preserve intracellular signaling pathways.
  • Solution Composition: For whole-cell recording, use Cs⁺-based internal solutions to block K⁺ currents and include ATP (5 mM) as an energy source. Include EGTA (10 mM) in internal solutions for Ca²⁺ buffering [5].
  • Calcium Current Measurement: Elicit Iₐ using 200 ms depolarizing pulses to 0 mV from a holding potential of -80 mV (with prepulse to -40 mV to inactivate Na⁺ currents) at 0.2 Hz frequency.
  • Drug Application: Apply this compound (10-50 µM) after establishing stable baseline Iₐ recording. For studies of cAMP-elevated Iₐ, pre-treat cells with isoproterenol (10-100 nM) or forskolin (100 nM-1 µM) before this compound application.
  • Mechanistic Evaluation: To confirm cGMP/PKG dependence, pre-incubate with PKG inhibitor KT5823 (1 µM) before this compound application [5].

Similar approaches can be adapted for other cell types, with appropriate consideration of cell-specific electrophysiological parameters and PDE expression profiles. The concentration range of 10-50 µM this compound has demonstrated efficacy in multiple cellular systems while maintaining reasonable specificity for cGMP-degrading PDEs [5] [7].

Metabolic Studies and Mitochondrial Pyruvate Carrier Inhibition

Recent research has revealed that this compound possesses off-target effects on mitochondrial metabolism independent of its PDE inhibitory activity. Specifically, this compound has been identified as a potent inhibitor of the mitochondrial pyruvate carrier (MPC), with significant consequences for cellular metabolism and amino acid homeostasis [6]. The following protocol describes the assessment of this compound effects on mitochondrial pyruvate transport:

Protocol 3: Evaluation of Mitochondrial Pyruvate Carrier Inhibition

  • Mitochondrial Isolation: Prepare mitochondria from target tissues (e.g., liver, brain) using differential centrifugation in isotonic sucrose-based buffer (250 mM sucrose, 5 mM Tris-HCl, 2 mM EGTA, pH 7.6) [6].
  • MPC Activity Assay: Suspend mitochondria (0.5 mg protein) in assay medium (125 mM KCl, 20 mM Tris-HCl, pH 6.8) with or without this compound (10-100 µM). Pre-incubate for 5 minutes at room temperature.
  • Transport Initiation: Start the reaction by adding [2-¹⁴C]pyruvate (15 µM). Incubate for precisely 1 minute.
  • Reaction Termination: Separate mitochondria from medium by rapid centrifugation through a silicone oil layer (1:37.5 n-dodecane:bromododecane).
  • Radioactivity Measurement: Quantify mitochondrial-associated [¹⁴C] radioactivity by scintillation counting [6].
  • Metabolite Analysis: For comprehensive metabolic profiling, analyze intermediates by GC/MS following incubation with ¹³C-labeled substrates (e.g., [¹³C₆]glucose, [¹³C₃]pyruvate).

This off-target effect becomes particularly relevant at this compound concentrations above 10 µM and should be carefully considered when interpreting results from cellular metabolic studies [6] [7]. Appropriate controls, including comparison with more specific PDE5 inhibitors (sildenafil, tadalafil) and assessment of cGMP accumulation, are essential to distinguish PDE-mediated from non-PDE-mediated effects.

Signaling Pathways and Mechanisms of Action

cGMP-Mediated Signaling Pathway

The primary mechanism of this compound action involves potentiation of cGMP signaling through inhibition of cGMP degradation by PDE5, PDE6, and other cGMP-specific PDEs. The following diagram illustrates the key components of this signaling pathway and sites of this compound action:

cGMP_pathway NOS NOS Activation NO NO Production NOS->NO sGC Soluble Guanylate Cyclase (sGC) NO->sGC cGMP cGMP sGC->cGMP GTP GTP GTP->cGMP sGC catalyzes PKG PKG Activation cGMP->PKG GMP 5'-GMP cGMP->GMP PDE5 hydrolyzes Effects Smooth Muscle Relaxation Platelet Inhibition Ion Channel Modulation PKG->Effects PDE5 PDE5/PDE6 This compound This compound This compound->PDE5 Inhibits

Figure 1: cGMP Signaling Pathway and this compound Mechanism - This diagram illustrates the nitric oxide (NO)/cGMP signaling pathway and the site of this compound action at PDE5 and PDE6 enzymes. This compound inhibits cGMP hydrolysis, leading to intracellular cGMP accumulation and enhanced downstream signaling.

Through this mechanism, this compound enhances cGMP-dependent processes including smooth muscle relaxation through reduction of intracellular Ca²⁺ concentrations, platelet inhibition through diminished aggregation responses, and modulation of ion channel activity through PKG-mediated phosphorylation [1] [5]. The extent of this compound's effect is highly dependent on the existing tone of the NO/cGMP pathway, with greater potentiation observed when the pathway is actively stimulated.

Off-Target Effects and Metabolic Consequences

Beyond its PDE inhibitory activity, this compound directly inhibits mitochondrial pyruvate transport through effects on the mitochondrial pyruvate carrier (MPC) complex, leading to significant alterations in cellular metabolism [6]. The following diagram illustrates these off-target effects and their metabolic consequences:

metabolic_effects Glucose Glucose Pyruvate_cyt Cytosolic Pyruvate Glucose->Pyruvate_cyt Pyruvate_mito Mitochondrial Pyruvate Pyruvate_cyt->Pyruvate_mito MPC transports AcetylCoA Acetyl-CoA Pyruvate_mito->AcetylCoA TCA TCA Cycle AcetylCoA->TCA Aspartate Aspartate TCA->Aspartate Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate alphaKG α-Ketoglutarate Glutamate->alphaKG alphaKG->TCA MPC Mitochondrial Pyruvate Carrier (MPC) Metabolism Altered Amino Acid Balance Accumulated Aspartate Depleted Glutamate GLS Glutaminase (GLS) This compound This compound This compound->MPC Inhibits This compound->GLS Inhibits (Indirect)

Figure 2: this compound Effects on Mitochondrial Metabolism - This diagram illustrates this compound's off-target inhibition of the mitochondrial pyruvate carrier (MPC) and its consequences for cellular metabolism, including altered aspartate and glutamate balance.

These metabolic effects are particularly relevant in cancer models, where this compound has been shown to reduce 2-hydroxyglutarate (2HG) production in IDH-mutant cells through inhibition of glutaminase activity and disruption of glutamine metabolism [7]. Researchers should be aware that metabolic changes observed with this compound, particularly at higher concentrations (≥10 µM), may reflect these off-target activities rather than PDE inhibition.

Critical Considerations for Experimental Design

Concentration Optimization and Specificity Controls

Given this compound's broad specificity profile across multiple PDE isoforms and its off-target effects on mitochondrial transporters, careful consideration of concentration and appropriate controls is essential for experimental interpretation. The following approaches are recommended:

  • Concentration Range Testing: Employ a range of this compound concentrations (0.1-100 µM) to establish dose-response relationships and identify the minimal effective concentration for the specific experimental system [4] [5] [3].
  • Specificity Controls: Include more specific PDE5 inhibitors (sildenafil, tadalafil) when possible to distinguish PDE5-mediated effects from actions on other targets [7].
  • cGMP Verification: Measure intracellular cGMP levels to confirm that observed effects correlate with increased cGMP signaling where PDE inhibition is the proposed mechanism [5].
  • Metabolic Assessment: In studies examining cellular metabolism or prolonged drug exposure, include assessment of key metabolites (pyruvate, lactate, glutamate, aspartate) to control for MPC inhibition effects [6].
Model System Considerations

The efficacy and specificity of this compound can vary significantly across different model systems, necessitating appropriate model-specific validation:

  • Cell Line Variations: Consider endogenous PDE expression patterns in cell lines, as these significantly influence this compound responsiveness. For example, this compound effects on 2HG production were observed in HT1080 fibrosarcoma cells but not in all cancer cell lines examined [7].
  • Tissue-Specific Responses: Recognize that tissue differences in PDE isoform expression and NO/cGMP pathway activity can substantially impact this compound effects. This compound potentiated urethral relaxations but had little effect on bladder function in rat models [4].
  • Species Differences: Account for potential species variations in PDE structure and sensitivity to this compound when translating findings across model systems.

Conclusion

This compound remains a valuable research tool for investigating cGMP-mediated signaling pathways and cellular processes regulated by cyclic nucleotide degradation. Its well-characterized PDE inhibitory profile, particularly against PDE5 and PDE6, has contributed significantly to our understanding of NO/cGMP signaling in diverse physiological systems. However, researchers must be mindful of its broader inhibitory spectrum across multiple PDE isoforms and its recently identified off-target effects on mitochondrial metabolism when designing experiments and interpreting results. By applying appropriate concentrations, including necessary controls, and considering system-specific factors, researchers can effectively utilize this compound to probe complex biological processes regulated by cyclic nucleotide signaling and cellular metabolism.

References

Comprehensive Application Notes and Protocols for Using Zaprinast in Nitric Oxide Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Zaprinast and Its Role in Nitric Oxide Research

This compound is a well-characterized phosphodiesterase (PDE) inhibitor with particular specificity for PDE5, PDE6, and PDE9, though it may also inhibit other PDE isoforms at higher concentrations. This compound has emerged as a fundamental pharmacological tool in nitric oxide (NO) research due to its ability to modulate the NO-signaling cascade by preventing the degradation of cyclic guanosine monophosphate (cGMP). As a result, this compound potentiates the biological effects of NO, including vasodilation, smooth muscle relaxation, and neurotransmission. The compound has proven invaluable in basic research applications aimed at understanding NO-cGMP pathway dynamics and in drug discovery efforts targeting cardiovascular, neurological, and metabolic disorders.

The molecular mechanism of this compound centers on its ability to elevate intracellular cGMP levels by inhibiting its hydrolysis, thereby enhancing and prolonging the downstream effects of NO signaling. When NO activates soluble guanylate cyclase (sGC), it catalyzes the conversion of GTP to cGMP, which then mediates various physiological effects through protein kinase G (PKG), ion channels, and phosphodiesterases. By inhibiting cGMP degradation, this compound amplifies this signaling cascade, making it particularly useful for investigating pathways where cGMP serves as a key second messenger. Additionally, recent evidence suggests this compound also functions as a G-protein coupled receptor 35 (GPR35) agonist, indicating potential cGMP-independent mechanisms that researchers should consider when interpreting results [1].

Pharmacological Profile and Mechanism of Action

Dual Mechanisms of Action

This compound exhibits two primary mechanisms of action that contribute to its research applications:

  • PDE Inhibition: this compound primarily functions as a phosphodiesterase inhibitor with highest affinity for PDE5, PDE6, and PDE9 isoforms. The inhibition of these enzymes prevents the breakdown of cyclic guanosine monophosphate (cGMP), thereby amplifying and prolonging the downstream effects of nitric oxide signaling. This mechanism is particularly relevant in tissues with high expression of these PDE isoforms, including vascular smooth muscle, platelets, and specific neuronal populations [2].

  • GPR35 Activation: Emerging research indicates that this compound also acts as an agonist for the G-protein coupled receptor 35 (GPR35). This cGMP-independent pathway may contribute to some of this compound's observed effects, particularly in cardiac protection and potentially in neurological models. Activation of GPR35 by this compound has been demonstrated to attenuate calcium overload and reduce mitochondrial superoxide production in cellular models of ischemia-reperfusion injury [1].

Chemical Properties and Formulation

Table 1: Chemical Properties and Working Concentrations of this compound

Property Specification Research Applications
Molecular Weight 291.2 g/mol Suitable for cellular and in vivo studies
Solubility DMSO (100 mM stock), 0.025 M NaOH Adjust pH to 7.38-7.42 for physiological applications
Working Concentrations 10-100 µM (in vitro), 1-10 mg/kg (in vivo) Concentration-dependent effects observed
Storage Conditions -20°C, protected from light Stable for at least 6 months
Vehicle Control 0.1% DMSO or equivalent solvent Critical for experimental controls

The canonical NO-sGC-cGMP signaling pathway and this compound's site of action can be visualized as follows:

G NO NO sGC sGC NO->sGC Activates GTP GTP sGC->GTP Converts cGMP cGMP GTP->cGMP Converts PDE PDE cGMP->PDE Degrades to PKG PKG cGMP->PKG Activates GMP GMP PDE->GMP Degrades to Effects Effects PKG->Effects Mediates This compound This compound This compound->PDE Inhibits

Research Applications and Experimental Findings

Cardiovascular Research Applications

This compound has demonstrated significant utility in cardiovascular research, particularly in studies investigating myocardial protection, hypertension, and vascular tone regulation. In models of myocardial ischemia-reperfusion (I/R) injury, this compound administered at 100 µM has been shown to protect H9c2 cardiac cells through GPR35 activation, resulting in attenuated apoptotic activity and improved mitochondrial respiration [1]. This protective effect was associated with reduced calcium overload and preservation of mitochondrial ultrastructure, suggesting that this compound may target fundamental cellular survival pathways during ischemic insults.

In hypertension research, this compound has been investigated for its ability to potentiate the effects of other antihypertensive agents. When combined with captopril (an ACE inhibitor), this compound significantly enhanced the hypotensive response in conscious normotensive rats. This synergistic effect highlights the potential of this compound as an adjunct therapy and underscores the importance of the NO-cGMP pathway in blood pressure regulation. However, researchers should note that this potentiation necessitates careful dose adjustment when using such combinations [3]. The vascular effects of this compound extend to regulation of spontaneous contractions in various vascular beds, with studies showing concentration-dependent reduction in contraction amplitude and frequency through enhanced NO-cGMP signaling [2].

Neurological and Neurodegenerative Research

The application of this compound in neurological research has yielded promising findings across multiple disease models. In Parkinson's disease research, this compound demonstrated disease-modifying effects in DJ-1β mutant flies, a genetic model of PD. Treatment with 10 µM this compound improved motor performance and reduced oxidative stress levels, while in human neuronal cells, it attenuated oxidative-stress-induced cell death through mechanisms involving reduced apoptosis and enhanced mitochondrial viability [4]. These findings position this compound as a potential therapeutic candidate targeting multiple pathogenic mechanisms in neurodegenerative diseases.

In pain research, the effects of this compound appear to be context-dependent. While intrathecal administration of this compound produced antinociceptive effects in both phase 1 and phase 2 of the formalin test in rats, interestingly, this effect was not mediated through the NO-cGMP-potassium channel pathway that typically underlies the antinociceptive effects of many PDE inhibitors. This suggests that alternative mechanisms, possibly involving GPR35 activation, may contribute to its neurological effects [5]. Additional neurological applications include modulation of CREB signaling in suprachiasmatic nucleus neurons, where this compound influenced cyclic nucleotide element-driven transcriptional activity when combined with β-adrenergic stimulation [6].

Smooth Muscle Physiology Research

This compound has proven particularly valuable in investigating smooth muscle function in various physiological systems. In neonatal rat bladder strips, this compound at 25 µM reduced the amplitude and frequency of spontaneous and carbachol-enhanced phasic contractions. This inhibitory effect was enhanced when combined with NO donors, suggesting that this compound potentiates both endogenous and exogenous NO activity in urinary tract smooth muscle [2]. These findings have implications for understanding lower urinary tract function and developing treatments for overactive bladder conditions.

Table 2: Summary of this compound Effects Across Research Models

Research Area Model System Concentration/Dose Key Findings Proposed Mechanism
Myocardial I/R Injury H9c2 cardiac cells 100 µM Attenuated apoptosis, improved mitochondrial function GPR35 activation
Parkinson's Disease DJ-1β mutant flies 10 µM Improved motor performance, reduced oxidative stress PDE inhibition + GPR35 activation
Hypertension Conscious rats 1-10 mg/kg Potentiated captopril-induced hypotension PDE5 inhibition
Bladder Physiology Rat bladder strips 25 µM Reduced contraction amplitude and frequency PDE5 inhibition enhancing NO signaling
Nociception Rat formalin test Intrathecal administration Antinociception in both pain phases Non-NO-cGMP pathway
Retinal Development Chick embryo retina 10-100 µM Modulated cell survival via AKT/CREB1 pathway NO-cGMP-cGKII signaling

The experimental workflow for this compound applications in various research models follows a systematic approach:

G ModelSelection Model System Selection CellularModels Cellular Models (H9c2, SH-SY5Y) ModelSelection->CellularModels TissuePreps Tissue Preparations (Bladder strips) ModelSelection->TissuePreps AnimalModels Animal Models (Rat, Drosophila) ModelSelection->AnimalModels ZaprinastTreatment This compound Treatment CellularModels->ZaprinastTreatment TissuePreps->ZaprinastTreatment AnimalModels->ZaprinastTreatment Concentration 10-100 µM (in vitro) 1-10 mg/kg (in vivo) ZaprinastTreatment->Concentration Mechanism Mechanistic Investigation Concentration->Mechanism PDE PDE Inhibition Assessment Mechanism->PDE GPR35 GPR35 Activation Mechanism->GPR35 Analysis Functional Analysis PDE->Analysis GPR35->Analysis Outcomes Outcome Measures Analysis->Outcomes

Detailed Experimental Protocols

In Vitro Protocol for Myocardial Ischemia-Reperfusion Injury

This protocol outlines the use of this compound in studying cardiac protection using H9c2 cardiac cells subjected to simulated ischemia-reperfusion (SI/R) injury [1]:

  • Cell Culture and Preparation:

    • Culture H9c2 rat cardiomyoblasts in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 200 nM glutamine, and 1% antibiotic/antimycotic cocktail.
    • Maintain cells at 37°C in a humidified incubator with 5% CO₂.
    • Seed cells at appropriate densities based on experimental requirements:
      • 4.5 × 10³ cells/well in 96-well plates for viability measurements
      • 2 × 10⁴ cells/well in 24-well plates containing glass coverslips for mitochondrial tracking
      • 75 cm² tissue culture flasks for protein and RNA extraction
  • Drug Preparation:

    • Prepare a 100 mM stock solution of this compound in DMSO.
    • Further dilute in cell culture medium to achieve the final working concentration of 100 µM.
    • Prepare vehicle control solution with equivalent DMSO concentration (typically 0.1%).
  • Simulated Ischemia/Reperfusion Protocol:

    • Subject H9c2 cardiomyoblasts to 6 hours of simulated ischemia using glucose-free hypoxic solution (119 mM NaCl, 5.4 mM KCl, 1.2 mM NaH₂PO₄, 0.5 mM MgCl₂, 5 mM HEPES, 1.3 mM MgSO₄, 0.9 mM CaCl₂, 20 mM Na-lactate, and 0.1% BSA, pH 6.4) in a hypoxic incubator (0.4% O₂, 95% N₂, 5% CO₂ at 37°C).
    • Replace hypoxic solution with normal culture media containing this compound (100 µM) or vehicle control.
    • Return cells to normoxic conditions (5% CO₂ at 37°C) for 2 hours to simulate reperfusion.
  • Assessment Parameters:

    • Measure cell viability using MTT assay.
    • Assess mitochondrial membrane potential using fluorescent dyes (e.g., JC-1 or TMRM).
    • Quantify mitochondrial superoxide production with MitoSOX Red.
    • Evaluate apoptotic activity via caspase-3/7 activation or TUNEL staining.
    • Analyze mitochondrial respiration using high-resolution respirometry.
Ex Vivo Protocol for Bladder Strip Physiology

This protocol details the use of this compound in studying smooth muscle function in neonatal rat bladder strips [2]:

  • Tissue Preparation:

    • Euthanize 10-21 day old Sprague-Dawley rats using approved institutional protocols.
    • Rapidly remove the bladder and place in warm Krebs solution (118 mM NaCl, 4.7 mM KCl, 1.9 mM CaCl₂, 1.2 mM MgSO₄, 24.9 mM NaHCO₃, 1.2 mM KH₂PO₄, and 11.7 mM dextrose, pH 7.4), bubbled with 95% O₂-5% CO₂.
    • Carefully dissect the bladder into longitudinal strips (approximately 1.5 × 8-10 mm).
    • Tie each end with fine surgical thread and mount in organ baths containing 15 mL oxygenated Krebs solution at 37°C.
    • Set baseline tension to 10 mN (1 g) and allow tissue to equilibrate for 1-2 hours.
  • Experimental Procedure:

    • Stabilize spontaneous contractions by applying 50-200 nM carbachol to enhance without increasing baseline tension.
    • Prepare this compound stock solution (25 mM in DMSO) and dilute to working concentration (25 µM) in Krebs solution.
    • Administer this compound cumulatively (1-25 µM) or as a single concentration to the organ bath.
    • Include appropriate vehicle controls (0.1% DMSO).
    • Allow 15-20 minutes equilibration after each concentration addition.
  • Data Collection and Analysis:

    • Record baseline tone and amplitude/frequency of spontaneous contractions using force displacement transducers.
    • Acquire data using appropriate software (e.g., Windaq) at sufficient sampling rate.
    • Analyze 5-minute intervals before and after drug application.
    • Express results as percentage change from baseline in contraction amplitude and frequency.
    • Use paired statistical tests with layered Bonferroni correction for multiple comparisons.
In Vivo Protocol for Parkinson's Disease Models

This protocol describes the administration of this compound in Drosophila models of Parkinson's disease [4]:

  • Fly Husbandry and Drug Administration:

    • Maintain DJ-1β mutant flies (DJ-1βex54 strain) under standard conditions at 25°C.
    • Prepare this compound-containing food by adding to standard Drosophila feed at final concentration of 10 µM with 0.1% DMSO as vehicle.
    • For larval treatment, transfer 40 L2 stage larvae to tubes with 1 mL this compound-containing food.
    • After eclosion, transfer adult flies to fresh drug-containing food.
    • For adult-only treatment, transfer newly eclosed adults to medicated food.
  • Climbing Assay (Negative Geotaxis):

    • Five days after eclosion, divide flies into groups of 10-15 individuals.
    • Transfer each group to graduated plastic tubes and acclimatize for 1 minute.
    • Gently tap flies to the bottom and allow to climb for 10 seconds.
    • Record performance using video recording for subsequent analysis.
    • Repeat the process four times for each group with 1-minute rest intervals.
    • Quantify climbing ability as either:
      • Average height reached by the group, or
      • Number of flies crossing a threshold (e.g., 7 cm) within 10 seconds.
  • Post-Assessment Analyses:

    • For molecular analyses, freeze flies in liquid nitrogen and store at -80°C.
    • Quantify protein carbonyl group formation as oxidative stress marker.
    • Measure H₂O₂ levels using fluorescent probes.
    • Assess mitochondrial function in fly homogenates.
    • Analyze apoptotic markers if sufficient tissue available.

Data Interpretation and Troubleshooting

Interpretation of Results

When interpreting experimental results involving this compound, researchers should consider several key aspects. First, the concentration-dependent effects should be carefully evaluated, as lower concentrations (10-25 µM) primarily reflect PDE inhibition, while higher concentrations (≥100 µM) may involve additional mechanisms including GPR35 activation [1] [2]. The temporal pattern of response is also informative; rapid effects (within minutes) typically reflect direct PDE inhibition and cGMP accumulation, while slower-developing effects (hours) may indicate downstream genomic or adaptive responses.

The cellular context significantly influences this compound's effects. In neuronal models, this compound may exhibit varying efficacy depending on the expression patterns of PDE isoforms and GPR35 receptors. For instance, in SCNCRE cells, this compound alone did not elevate CRE-luciferase activity but potentiated the effects of β-adrenergic stimulation [6]. Similarly, in developmental models, the effects of this compound may be stage-dependent, as demonstrated in chick retinal development where NO signaling produced opposite effects at different embryonic stages [7]. Researchers should therefore carefully consider the specific experimental system and its inherent signaling machinery when interpreting results.

Troubleshooting Common Issues
  • Lack of Expected Effect: If this compound fails to produce the anticipated response, verify the activity of the NO-sGC pathway in your system. Pre-treatment with NO donors (e.g., SNAP) can confirm system responsiveness. Additionally, check this compound solubility and preparation, ensuring proper pH adjustment to 7.38-7.42 when using NaOH dissolution methods [1]. Consider testing higher concentrations (up to 100 µM) to engage alternative mechanisms like GPR35 activation.

  • Inconsistent Results Between Assays: Variability between functional assays and molecular readouts may reflect differential engagement of signaling pathways. For example, this compound's effects on motor performance in Drosophila models may not directly correlate with molecular markers of oxidative stress in all cases [4]. Implement multiple complementary assays to fully characterize this compound's effects in your specific model system.

  • Vehicle Toxicity Concerns: DMSO concentrations above 0.1% may exhibit cellular toxicity in sensitive systems. If reduced viability is observed in control groups, consider alternative dissolution methods such as the NaOH adjustment approach described in cardiac studies [1]. Always include vehicle-only controls matched to the highest DMSO concentration used in experimental groups.

Conclusion and Research Implications

This compound remains a versatile pharmacological tool for investigating NO-cGMP signaling pathways across diverse research contexts. Its dual mechanisms of action—PDE inhibition and GPR35 activation—provide unique opportunities to explore complex signaling networks in cardiovascular, neurological, and smooth muscle physiology. The well-established protocols for this compound application in various model systems continue to facilitate research into fundamental biological processes and disease mechanisms.

Future research applications of this compound will likely expand to include more sophisticated models of disease pathogenesis and combination therapies. The demonstrated efficacy of this compound in enhancing the effects of other therapeutic agents, such as its potentiation of captopril in hypertension models, suggests potential applications in multi-target therapeutic strategies [3]. Additionally, the growing understanding of GPR35 biology may reveal new research applications for this compound in immune regulation and metabolic disorders. As research continues to elucidate the complex interplay between PDE inhibition and GPR35 activation, this compound will remain an invaluable tool for probing NO-cGMP signaling and developing novel therapeutic approaches.

References

Application Note: Zaprinast as a Tool Compound for GPR35 Activation

Author: Smolecule Technical Support Team. Date: February 2026

1. Introduction Zaprinast, initially known as a phosphodiesterase inhibitor, is a well-characterized synthetic agonist for the G protein-coupled receptor GPR35 [1]. It is widely used in research to study GPR35's role in various physiological and pathophysiological processes, including pain perception, immune cell regulation, and metabolic functions [2] [3] [4]. Researchers should be aware of its significant species-dependent pharmacology, being notably more potent at the rat ortholog of GPR35 than at the human receptor [1].

2. Key Pharmacological Data The table below summarizes the potency (EC₅₀) of this compound for different GPR35 orthologs and in various assay systems.

GPR35 Ortholog Assay System / Cell Line EC₅₀ Value Key Findings / Notes Source
Rat GPR35 HEK293 cells (Calcium mobilization) 16 nM Strong activation; acts via Gαi/o and Gα16 coupling. [1]
Human GPR35 HEK293 cells (Calcium mobilization) 840 nM Moderate activation; highlights significant species selectivity. [1]
Rat GPR35 DRG neurons (Analgesia in vivo) ~100 µM Effective in reversing PGE2-induced thermal hyperalgesia. [2] [5]
Human GPR35 HepG2 cells (Label-free impedance) Effective activation Response absent in GPR35-knockout HepG2 cells, confirming specificity. [4]

3. Detailed Experimental Protocols

Protocol 1: In Vitro Activation and Calcium Mobilization Assay in HEK293 Cells This protocol is used to measure the direct activation of GPR35 by this compound via intracellular calcium release.

  • Key Reagents:

    • This compound: Prepare a 100 mM stock solution in DMSO; aliquot and store at -20°C [5].
    • Cell line: HEK293 cells stably transfected with rat or human GPR35 [1].
    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Cal-520).
    • Hanks' Balanced Salt Solution (HBSS).
  • Procedure:

    • Cell Culture: Maintain HEK293 cells stably expressing the GPR35 ortholog of interest in appropriate media. Seed cells into poly-D-lysine-coated black-walled, clear-bottom 96-well plates at a density of 20,000-50,000 cells per well. Culture until they reach 80-90% confluency.
    • Dye Loading: On the day of the experiment, wash cells once with HBSS. Incubate cells with the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM) in HBSS for 45-60 minutes at 37°C in the dark.
    • Dye Removal and Equilibration: Remove the dye loading solution and replace with fresh HBSS. Allow the plates to equilibrate for 15-30 minutes at room temperature in the dark.
    • Agonist Addition and Reading: Using a fluorometric imaging plate reader (FLIPR) or similar instrument, establish a baseline reading. Automatically add a range of this compound concentrations (e.g., 1 nM to 100 µM) and immediately monitor fluorescence changes (Ex/Em ~494/516 nm for Fluo-4) for 2-5 minutes.
    • Data Analysis: Calculate the peak fluorescence response for each well. Plot the response against the log of this compound concentration to generate a concentration-response curve and determine the EC₅₀ value using non-linear regression in software such as GraphPad Prism.

Protocol 2: Assessing Anti-hyperalgesic Effects in a Rodent Model This protocol describes the use of this compound in an in vivo model of inflammatory pain.

  • Key Reagents:

    • This compound: Prepare a solution in a vehicle such as 0.025 M NaOH, pH-adjusted to 7.4, or a suitable saline-based vehicle with minimal DMSO [2] [5].
    • Prostaglandin E2 (PGE2).
  • Procedure:

    • Induction of Hyperalgesia: Induce thermal hyperalgesia in rats (e.g., Sprague-Dawley, 200-250g) by intraplantar injection of PGE2 (e.g., 100 ng) into one hind paw.
    • Drug Administration: Administer this compound (e.g., via intraperitoneal injection) at various doses (e.g., 10-100 mg/kg) 15-30 minutes prior to PGE2 injection or at the peak of the hyperalgesic response. Include a vehicle control group.
    • Pain Behavioral Test: Measure the paw withdrawal latency in response to a radiant heat source using a plantar test apparatus (e.g., Hargreaves test) before PGE2 injection (baseline) and at defined time points after drug administration.
    • Data Analysis: Express the data as the percentage of maximum possible effect (%MPE) or as the change in withdrawal latency compared to the vehicle control group. Perform statistical analysis to determine the dose-dependent analgesic effect of this compound.

GPR35 Signaling Pathway and Experimental Workflow

The following diagrams illustrate the core signaling mechanism of GPR35 and a generalized experimental workflow for its study.

GPR35_Pathway This compound This compound GPR35 GPR35 This compound->GPR35 Binds Gi_o Gαi/o Protein GPR35->Gi_o Activates AC Adenylate Cyclase (AC) Gi_o->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA HCN HCN Channel Inhibition PKA->HCN Reduced Neuronal Excitability Reduced Neuronal Excitability HCN->Reduced Neuronal Excitability Analgesia Analgesia Reduced Neuronal Excitability->Analgesia

Diagram 1: Simplified GPR35 Signaling Pathway via Gi/o. Activation of GPR35 by this compound inhibits adenylate cyclase, reducing cAMP levels and modulating downstream effectors like Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels, leading to reduced excitability in dorsal root ganglion neurons and analgesia [2].

Diagram 2: Generalized Experimental Workflow for GPR35 Research. This flowchart outlines the key stages for designing experiments to study GPR35 activation, from model selection to data analysis, and highlights several common functional assays [2] [1] [4].

4. Critical Considerations & Troubleshooting

  • Species Selectivity: The drastically higher potency of this compound at rat GPR35 compared to human GPR35 is a critical factor in experimental design and data interpretation [1]. Using "humanized" GPR35 models may be necessary for translational research [4].
  • Control for Off-Target Effects: this compound's known activity as a PDE inhibitor necessitates careful experimental design. The use of GPR35-specific antagonists like CID2745687 or ML-145, or genetic knockdown/knockout of GPR35, is essential to confirm that the observed effects are receptor-mediated [2] [4].
  • Receptor Isoforms: Humans express two main GPR35 isoforms (GPR35a and GPR35b). Be aware that the expression system and isoform used may influence the pharmacological profile and signaling outcomes [6] [7].
  • Cell Line Verification: Always confirm the expression and functionality of GPR35 in your chosen cell line before commencing experiments.

References

Zaprinast and Long-Term Depression: Mechanism and Application

Author: Smolecule Technical Support Team. Date: February 2026

Mechanistic Insight: Zaprinast, a phosphodiesterase (PDE) inhibitor, promotes LTD primarily by increasing intracellular cyclic guanosine monophosphate (cGMP) levels. This elevated cGMP activates protein kinase G (PKG), leading to a cascade that results in a long-lasting reduction in synaptic strength [1]. This pathway is crucial for synaptic plasticity and is impaired in certain neurological disease states.

Research indicates that the paired inhibition of PDE5 (by this compound) and Protein Kinase A (PKA) is particularly effective. This combination induces synaptic depression and reduces glutamate release from presynaptic terminals, suggesting a significant presynaptic locus of action for this form of LTD [1].

Therapeutic Application: A key application is found in Parkinson's disease (PD) models. In dopamine-depleted states, such as those modeling PD, this compound has been shown to restore striatal LTD, which is otherwise impaired [1]. Furthermore, studies report that this compound can reduce levodopa-induced dyskinesias (LID), a common side effect of chronic PD treatment [1]. This positions this compound as a potential disease-modifying therapeutic agent.

Quantitative Profile of this compound

The table below summarizes the key quantitative data for this compound, essential for experimental planning and interpretation.

Parameter Value / Description Experimental Context / Significance
Primary Target (PDE5) IC₅₀ 0.4 - 0.8 μM [1] Potent inhibition of the primary target.
PDE6 IC₅₀ 0.15 μM [1] Inhibition may be associated with visual side effects.
PDE1 IC₅₀ 0.35 μM [1] Lack of selectivity; a major contributor to off-target effects.
PDE9 IC₅₀ 35 μM [1] Significant inhibition only at higher concentrations.
PDE10 / PDE11 IC₅₀ 22-33 μM / 5-33 μM [1] Lower potency inhibition at these PDE families.
Effect on Striatal cGMP Increase [1] Direct evidence of mechanism in a relevant brain region.
Effect on LID Reduction in abnormal involuntary movements [1] Key therapeutic effect in a Parkinson's disease model.

Experimental Protocol: Assessing this compound-Induced LTD in Rodent Brain Slices

This protocol is adapted from research on dopamine-depleted rodent models [1].

1. Solution and Drug Preparation

  • Artificial Cerebrospinal Fluid (aCSF): Standard composition (e.g., 126 mM NaCl, 2.5 mM KCl, 1.24 mM NaH₂PO₄, 2.4 mM CaCl₂, 1.3 mM MgSO₄, 26 mM NaHCO₃, and 10 mM glucose), saturated with 95% O₂/5% CO₂ [2].
  • This compound Stock Solution: Prepare a concentrated stock solution (e.g., 10-50 mM) in dimethyl sulfoxide (DMSO). Ensure the final DMSO concentration in the aCSF during application is low (e.g., ≤0.1%) to avoid vehicle effects.
  • PKA Inhibitor Stock (Optional): If investigating paired inhibition, prepare a stock solution of a PKA inhibitor (e.g., KT5720 or Rp-8-Br-cAMPS) according to manufacturer instructions.

2. Brain Slice Preparation

  • Anesthetize adult rodents (e.g., rats or mice) using an approved method and decapitate.
  • Rapidly extract the brain and dissect the desired region (e.g., striatum or hippocampus) in ice-cold, oxygenated sucrose-based cutting solution.
  • Prepare acute coronal or horizontal slices (300-400 μm thick) using a vibratome.
  • Incubate slices in oxygenated aCSF at ~32°C for at least 30 minutes for recovery, then maintain at room temperature for at least one hour before recording.

3. Electrophysiological Recording and LTD Induction

  • Transfer a single slice to a submersion recording chamber perfused with oxygenated aCSF at a constant rate (e.g., 2-3 mL/min) at ~32°C.
  • Using a microelectrode, record field excitatory postsynaptic potentials (fEPSPs) from the dendritic region of interest (e.g., striatal medium spiny neurons or hippocampal CA1 pyramidal neurons).
  • Baseline Recording: Stimulate the afferent pathway at a low frequency (e.g., 0.033 Hz) for at least 20 minutes until a stable baseline fEPSP is established.
  • Drug Application & LTD Induction: Perfuse the slice with aCSF containing this compound (recommended working concentration: 10-50 μM) for a defined period (e.g., 10-15 minutes) [1]. For paired protocol, co-apply a PKA inhibitor.
  • Post-Induction Recording: After drug washout, continue recording fEPSPs for at least 60 minutes to monitor the persistence of synaptic depression.

4. Data Analysis

  • Measure the slope or amplitude of the fEPSPs.
  • Normalize all values to the average baseline level.
  • LTD is successfully induced if there is a significant and sustained reduction (e.g., >20%) in the normalized fEPSP slope that persists for the entire post-induction recording period.

Signaling Pathway Diagram

The following diagram illustrates the mechanism by which this compound induces presynaptic LTD.

G This compound This compound PDE5 PDE5 This compound->PDE5 Inhibits cGMP cGMP PKG PKG cGMP->PKG Activates cGMP->PDE5 Substrate Presynaptic Mechanisms Presynaptic Mechanisms PKG->Presynaptic Mechanisms Phosphorylates Presynaptic_LTD Presynaptic_LTD Nitrergic Stimulation Nitrergic Stimulation Nitrergic Stimulation->cGMP NO/sGC Activation cGMP Hydrolysis cGMP Hydrolysis PDE5->cGMP Hydrolysis Catalyzes cGMP Hydrolysis->cGMP Depletes Reduced Glutamate Release Reduced Glutamate Release Presynaptic Mechanisms->Reduced Glutamate Release Leads to Reduced Glutamate Release->Presynaptic_LTD PKA Inhibitor PKA Inhibitor PKA PKA

Key Considerations for Researchers

  • Selectivity is a Major Limitation: this compound's significant inhibition of PDE1, PDE6, and other PDEs means observed effects may not be solely due to PDE5 inhibition [1]. Always include controls with more selective inhibitors (e.g., sildenafil for PDE5) to confirm the target mechanism.
  • Synergy with PKA Pathway: For robust presynaptic LTD induction, consider the paired application of a PKA inhibitor, as this combination has been shown to be highly effective [1].
  • Model-Dependent Effects: The efficacy of this compound in restoring LTD is most prominent in diseased or compromised states, such as dopamine depletion. Effects in healthy, naive tissue may be less pronounced.
  • Therapeutic Translation: The ability of this compound to reduce LID in animal models highlights the potential of PDE inhibition as a strategy to manage complications of long-term levodopa therapy in Parkinson's disease [1].

References

Zaprinast Off-Target Profile & Quantitative Data

Author: Smolecule Technical Support Team. Date: February 2026

Zaprinast is a less selective phosphodiesterase (PDE) inhibitor. Its primary known targets are PDE5, PDE6, and the orphan receptor GPR35. However, it also demonstrates significant activity against other PDEs, including PDE1 [1] [2].

The following table summarizes its published half-maximal inhibitory concentration (IC₅₀) values for various targets. A lower IC₅₀ indicates greater potency.

Target Reported IC₅₀ (μM) Notes
PDE5 0.4 - 0.8 [2], 0.76 [1] Primary target
PDE6 0.15 [1] [2] Primary target
PDE1 0.35 [2] Key off-target
PDE11 5 - 33 [2], 12.0 [1] Off-target
PDE9 29.0 [1], 35 [2] Off-target
PDE10 22 - 33 [2] Off-target
GPR35 Agonist [1] [2] Orphan GPCR agonist

Potential physiological consequences of these off-target effects include:

  • PDE1 Inhibition: PDE1 is a calcium/calmodulin-dependent PDE that hydrolyzes both cAMP and cGMP. Its inhibition can lead to elevated levels of both cyclic nucleotides, potentially causing effects that are misinterpreted as being solely cGMP-mediated through PDE5 inhibition [2]. In the brain, this may contribute to synaptic plasticity changes, such as reduced long-term potentiation (LTP) [2].
  • PDE6 Inhibition: PDE6 is primarily expressed in retinal photoreceptors. Inhibition is associated with visual disturbances, such as changes in color perception, a known side effect of PDE5 inhibitors that also affect PDE6 [2].
  • GPR35 Activation: this compound is a reference agonist for the GPR35 receptor. Activation of this G protein-coupled receptor can lead to a reduction in intracellular cAMP levels, producing effects that may oppose or complicate the interpretation of experiments based on elevated cGMP [2].

Experimental Design & Troubleshooting Guide

FAQ: How do I confirm if my experimental results are affected by this compound's off-target effects?

Answer: The most direct approach is to use a more selective PDE5 inhibitor (e.g., sildenafil, tadalafil) as a control. If the effects you observe with this compound are not replicated by a selective inhibitor, they are likely mediated by its off-target activities [3] [2].

Detailed Protocol: Comparing this compound to Selective PDE5 Inhibitors

This protocol is adapted from studies investigating this compound's mechanism of action [3].

  • Cell Culture and Treatment:

    • Use relevant cell lines for your research (e.g., HT-1080 fibrosarcoma cells for studies related to 2-hydroxyglutarate (2HG), or neuronal models for synaptic plasticity).
    • Prepare treatment groups:
      • Group 1 (Control): Vehicle only (e.g., DMSO).
      • Group 2 (this compound): Treat with a dose-response of this compound (e.g., 1-100 µM).
      • Group 3 (Selective PDE5 Inhibitor): Treat with a dose-response of a selective PDE5 inhibitor like sildenafil or tadalafil (e.g., 1-100 µM).
    • Incubate for a duration relevant to your endpoint (e.g., 24 hours for metabolic measurements).
  • Functional Readouts:

    • Metabolic Assay: If studying oncometabolites like 2HG, measure its concentration in the cell culture media or lysates using the fluorimetric assay described in the search results or via mass spectrometry (GC-MS) for validation [3].
    • cGMP/cAMP Measurement: Use ELISA or other immunoassays to quantify intracellular cyclic nucleotide levels to dissect the pathways involved.
    • Downstream Phenotypes: Assess relevant phenotypic outcomes, such as changes in histone methylation, cell growth in soft agar, or neurite outgrowth.
  • Data Interpretation:

    • If both this compound and the selective PDE5 inhibitor produce similar results, the effects are likely mediated by PDE5 inhibition and increased cGMP.
    • If this compound produces unique effects not seen with the selective inhibitor, these are likely due to its off-target actions, such as PDE1 inhibition or GPR35 activation.
FAQ: The effects of this compound in my neuronal model are complex. How can I dissect the signaling pathway?

Answer: The complex effects are likely due to this compound influencing multiple signaling pathways simultaneously. The diagram below illustrates the key pathways involved and how to probe them.

zaprinast_signaling This compound This compound PDE5 PDE5 Target This compound->PDE5 Inhibits PDE1 PDE1 Off-Target This compound->PDE1 Inhibits GPR35 GPR35 Off-Target This compound->GPR35 Activates cGMP cGMP ↑ PDE5->cGMP Reduced Hydrolysis PDE1->cGMP Reduced Hydrolysis cAMP cAMP ↑ PDE1->cAMP Reduced Hydrolysis cAMP_down cAMP ↓ GPR35->cAMP_down Gαi/o Signaling PKG PKG cGMP->PKG Activates LTP LTP ↓ (Synaptic Plasticity) cAMP->LTP Analgesia Enhanced Analgesia cAMP_down->Analgesia Neuroprotection Neuroprotection PKG->Neuroprotection Sildenafil Sildenafil (Selective PDE5i) Sildenafil->PDE5

Troubleshooting Steps Based on the Pathway:

  • To Isolate PDE5 vs. PDE1 Effects:

    • Use a selective PDE5 inhibitor (e.g., Sildenafil). As shown in the diagram, it will activate the cGMP/PKG pathway without affecting PDE1 or GPR35 [3] [2].
    • Measure both cGMP and cAMP. this compound will elevate both nucleotides, while a selective PDE5 inhibitor will primarily increase only cGMP.
  • To Probe GPR35 Involvement:

    • Use a GPR35-specific agonist (e.g., pamoic acid) or antagonist to see if it replicates or blocks the unique effects of this compound.
    • Measure cAMP levels. GPR35 activation via Gαi/o proteins typically decreases cAMP, which is an effect opposite to PDE1 inhibition [2].

References

Technical Support Guide: Addressing Zaprinast Selectivity Problems in Research Applications

Author: Smolecule Technical Support Team. Date: February 2026

Zaprinast Selectivity Profile & Key Off-Target Interactions

This compound, initially developed as a clinical drug candidate, presents significant selectivity challenges that can compromise experimental results. Understanding its multi-target nature is essential for proper data interpretation and experimental design.

Table 1: this compound Inhibition Profile Against Phosphodiesterase (PDE) Families

PDE Family Substrate Specificity This compound IC₅₀ (μM) Inhibition Potency
PDE5 cGMP 0.76 High
PDE6 cGMP 0.15 Very high
PDE11 cAMP/cGMP 12.0 Moderate
PDE9 cGMP 29.0 Low

Source: [1] [2]

Table 2: this compound Off-Target Interactions Beyond PDE Inhibition

Target Interaction Type Potency (EC₅₀/Kᵢ) Biological Significance
GPR35 (human) Agonist 840 nM Orphan GPCR signaling
GPR35 (rat) Agonist 16 nM Species-specific effect
ABCC5 (MRP5) transport Inhibitor 0.68 μM (cGMP) Alters cyclic nucleotide signaling
Mitochondrial pyruvate carrier Inhibitor Not specified Affects cellular metabolism
PfPDE1 (malaria parasite) Inhibitor 3.8 μM Antimalarial research

Source: [3] [2] [4]

Experimental Troubleshooting Guide

A. Validating PDE5-Specific Effects in Cellular Assays

Problem: Observed cellular effects may not be specifically attributable to PDE5 inhibition due to this compound's multi-target nature.

Solution: Implement a multi-tiered validation strategy:

  • Confirmatory Protocol: Competitive Binding Assay

    • Principle: Direct measurement of this compound interaction with PDE5 catalytic domain versus other targets

    • Procedure:

      • Prepare purified PDE5 protein (commercial sources available)
      • Set up reaction buffer: 40 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mg/mL BSA
      • Use [³H]-cGMP (2 μM) as substrate in transport inhibition studies [3]
      • Incubate with this compound concentration range (0.1-100 μM) for 30 minutes at 30°C
      • Terminate reaction with ice-cold 10 mM EDTA
      • Measure radioactivity via scintillation counting
      • Calculate Kᵢ values using appropriate modeling software
    • Expected Results: this compound should show Kᵢ of 0.68 μM for [³H]-cGMP transport inhibition [3]

    • Interpretation Guide: Significant deviation from expected Kᵢ suggests strong off-target contributions

  • Specificity Controls:

    • Include tadalafil as a more selective PDE5 inhibitor control (Kᵢ = 14.1 μM for ABCC5) [3]
    • Test PDE6-specific inhibitors to isolate PDE6 contributions
    • Use GPR35 knockdown models to quantify GPCR-mediated effects
B. Managing ABCC5/MRP5 Transport Interference

Problem: this compound inhibition of ABCC5 transporter alters intracellular cGMP/cAMP concentrations independent of PDE activity.

Solution: Quantify ABCC5 contribution to observed phenotypes:

  • Experimental Design:

    • Compare this compound effects in parental vs. ABCC5-knockout cell lines
    • Measure intracellular cGMP accumulation with/without ABCC5 inhibitors
    • Perform concentration-response curves: this compound vs. more selective inhibitors
  • Critical Technical Considerations:

    • Cell Model Selection: Use systems with documented ABCC5 expression (ubiquitous in human tissues) [5]
    • cGMP Extraction: Use 65% (v/v) ethanol containing 0.1 M HCl for efficient nucleotide recovery
    • Detection Method: Employ specific ELISA kits with cross-reactivity testing

Table 3: Specificity Comparison of PDE5 Inhibitors at ABCC5 Transporter

Inhibitor Kᵢ for [³H]-cGMP Transport (μM) Kᵢ for [³H]-cAMP Transport (μM) Specificity Ratio (cGMP/cAMP)
This compound 0.68 2.8 0.24
Vardenafil 0.62 3.4 0.18
Tadalafil 14.1 194 0.073
Dipyridamole 1.2 5.5 0.22

Source: [3]

Signaling Pathways & Experimental Workflows

zaprinast_effects This compound Multi-Target Effects on Cellular Signaling cluster_primary Primary PDE Inhibition cluster_secondary Off-Target Interactions cluster_artifacts Experimental Artifacts NO Nitric Oxide (NO) sGC Soluble Guanylyl Cyclase (sGC) NO->sGC Activates cGMP_production cGMP Production sGC->cGMP_production Catalyzes PDE5 PDE5 Target cGMP_production->PDE5 Substrate cGMP_accumulation cGMP Accumulation PDE5->cGMP_accumulation Inhibited by this compound PDE6 PDE6 Off-Target PDE6->cGMP_accumulation Inhibited by this compound retinal_effects Retinal Effects (PDE6 Inhibition) PDE6->retinal_effects Causes PKG Protein Kinase G (PKG) cGMP_accumulation->PKG Activates physiological_effects Smooth Muscle Relaxation Vasodilation Platelet Inhibition PKG->physiological_effects Phosphorylation ABCC5 ABCC5/MRP5 Transporter altered_transport Altered Nucleotide Transport ABCC5->altered_transport Inhibited GPR35 GPR35 Receptor (Orphan GPCR) calcium_mobilization Calcium Mobilization GPR35->calcium_mobilization Activated (Agonist) species_specific Species-Specific Effects (Rat vs Human GPR35) GPR35->species_specific Exhibits (16nM vs 840nM EC₅₀) MPC Mitochondrial Pyruvate Carrier metabolic_effects Metabolic Effects (Aspartate/Glutamate) MPC->metabolic_effects Inhibited altered_transport->cGMP_accumulation Enhances crosstalk Pathway Crosstalk & False Positives altered_transport->crosstalk Contributes to calcium_mobilization->physiological_effects Modulates

Frequently Asked Questions (FAQs)

Q1: What is the most significant selectivity concern with this compound?

A: The dual inhibition of PDE5 and ABCC5 transporter represents the most challenging selectivity issue. Both targets regulate cGMP signaling, making it difficult to attribute physiological effects specifically to PDE5 inhibition. The similar affinity of this compound for both targets (Kᵢ = 0.68 μM for ABCC5 vs IC₅₀ = 0.76 μM for PDE5) means both pathways are significantly modulated at common working concentrations [3] [2].

Q2: How can I determine if this compound's effects are mediated by GPR35 activation?

A: Implement these experimental approaches:

  • Calcium mobilization assays in GPR35-expressing cells (EC₅₀ = 840 nM for human GPR35) [4]
  • Receptor knockdown using siRNA targeting GPR35
  • Selective GPR35 antagonists as pharmacological controls
  • Species consideration: Note the 50-fold higher potency for rat vs. human GPR35 (EC₅₀ 16 nM vs. 840 nM) [4]
Q3: What are the best practices for this compound concentration selection?

A: Use dose-response curves with these reference points:

  • PDE5-specific effects: 0.1-1 μM (based on IC₅₀ of 0.76 μM)
  • ABCC5 inhibition significant: >0.5 μM (Kᵢ = 0.68 μM)
  • GPR35 activation: 0.5-5 μM (covers human EC₅₀ of 0.84 μM)
  • Avoid high concentrations: >10 μM increases risk of non-specific effects [1] [3] [4]
Q4: Are there more selective alternatives to this compound for PDE5 inhibition?

A: Yes, consider these alternatives with better selectivity profiles:

  • Tadalafil: Higher specificity for PDE5 over ABCC5 (Kᵢ ratio: 0.073 vs. 0.24 for this compound) [3]
  • Avanafil: 100-fold higher specificity for PDE5 over PDE6 compared to first-generation inhibitors [6]
  • Vardenafil: Similar PDE5 potency but different off-target profile [7]
Q5: How does this compound affect retinal studies given its PDE6 activity?

A: this compound's high potency for PDE6 (IC₅₀ = 0.15 μM) causes significant interference in visual system research:

  • Alters phototransduction in rod and cone photoreceptors
  • Impacts cGMP metabolism in retinal cells
  • Consider avanafil for retinal studies due to its lower PDE6 affinity [6]

Best Practices Summary

  • Always include multiple controls: Selective PDE5 inhibitors, ABCC5 modulators, and GPR35 antagonists
  • Use the lowest effective concentration: Stay near 1 μM when possible to minimize off-target effects
  • Validate key findings: Employ genetic approaches (knockdown/knockout) for target validation
  • Consider species differences: Particularly relevant for GPR35-mediated effects
  • Select appropriate analogs: Choose more selective inhibitors (tadalafil, avanafil) for specific applications

References

optimizing zaprinast concentration

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • What is the primary mechanism of action of zaprinast? this compound is a phosphodiesterase (PDE) inhibitor that primarily targets cGMP-specific PDEs, leading to increased intracellular cGMP levels. It is most potent against PDE5 and PDE6, but also inhibits PDE1, PDE9, PDE10, and PDE11. Additionally, it acts as an agonist for the G protein-coupled receptor GPR35 [1].

  • How does the selectivity profile of this compound affect my experiment? this compound is less selective than newer PDE5 inhibitors (e.g., sildenafil). Its activity at PDE1 and other PDEs can lead to off-target effects. Your experimental design should include controls to account for potential effects mediated through these other pathways, especially if your system expresses multiple PDEs or GPR35 [1].

  • What are the recommended storage conditions for this compound? While the search results do not specify exact storage conditions, it is a best practice to store small molecule inhibitors like this compound according to the manufacturer's datasheet. Typically, this means storing at -20°C, protected from light and moisture, in a desiccator.

This compound Concentration Optimization Guide

The optimal concentration of this compound is highly dependent on your experimental model and target. The following table summarizes effective concentrations reported in the literature.

Experimental Model Target Effective Concentration Key Findings / Context
In vitro PDE Inhibition [1] PDE5 IC50: 0.4 - 0.8 µM Primary mechanism of action.
PDE6 IC50: 0.15 µM High potency.
PDE1 IC50: 0.35 µM Contributes to off-target effects.
Drosophila PD Model (in vivo) [2] Not specified 10 µM (in feed) Improved motor performance in DJ-1β mutant flies.
Rodent Memory Model [1] PDE5 (in brain) Administered immediately post-training Improved memory in object recognition tasks.

Troubleshooting Common Problems

  • Problem: No effect or insufficient effect is observed.

    • Potential Cause: The concentration may be too low for the specific PDE isoform or target in your system.
    • Solution: Perform a dose-response curve. Start with a range from 0.1 µM to 50 µM, based on the IC50 values in the table above. Confirm that your experimental system expresses the intended target (e.g., PDE5 or GPR35).
  • Problem: Unexpected or off-target effects occur.

    • Potential Cause: Inhibition of non-target PDEs (especially PDE1, PDE6, PDE9-11) or activation of GPR35 [1].
    • Solution:
      • Use more selective PDE inhibitors (e.g., sildenafil for PDE5) to confirm the effect is due to PDE5 inhibition.
      • Employ genetic knockdown (KD) or knockout (KO) of your target protein (e.g., GPR35) to verify the specificity of the response, as demonstrated in colonic epithelial cell studies [3].
      • Utilize a specific GPR35 antagonist, such as ML145, to block this pathway and isolate its contribution [3].
  • Problem: High background noise in calcium signaling experiments.

    • Potential Cause: this compound can influence cGMP, which may cross-talk with calcium ((Ca^{2+})) signaling pathways. In Toxoplasma gondii, for example, cGMP is a key regulator of (Ca^{2+}) release from internal stores [4] [5].
    • Solution: Ensure proper chelation of extracellular (Ca^{2+}) using EGTA in your buffer when studying internal store release, and account for the contribution of (Ca^{2+}) entry from the extracellular milieu [6] [7] [4].

Detailed Experimental Protocol

The following workflow generalizes the methods used in the cited research for using this compound in cell-based studies [2] [3]. You will need to optimize the specifics for your model system.

G start Prepare Stock Solution step1 Cell Seeding and Culture start->step1 100 mM in DMSO Aliquot & store at -20°C step2 Pre-treatment with Inhibitors/Antagonists step1->step2 Plate cells and incubate 24h step3 This compound Treatment step2->step3 e.g., GPR35 antagonist ML145 for 2h step4 Stimulation/Assay step3->step4 0.1 - 50 µM in media Incubate (e.g., 1-24h) step5 Analysis step4->step5 e.g., BFT toxin or other stimulus end Data Collection step5->end e.g., Western Blot, ELISA, Viability Assay

Step-by-Step Instructions:

  • Prepare Stock Solution: Prepare a 100 mM stock solution of this compound in DMSO. Aliquot and store at -20°C to avoid freeze-thaw cycles [2].
  • Cell Seeding and Culture: Seed your cells (e.g., HT29/c1, SH-SY5Y) in an appropriate culture plate and incubate for 24 hours or until they reach 70-80% confluency [2] [3].
  • Pre-treatment (Optional but Recommended): To isolate the mechanism, pre-treat cells with a specific antagonist for 2 hours. For example, use the GPR35 antagonist ML145 (e.g., at 1-10 µM) to block this receptor [3].
  • This compound Treatment: Dilute the stock solution in your cell culture medium to the desired final concentration (e.g., 10 µM as a starting point). Include a vehicle control (DMSO at the same final concentration, typically <0.1%). Incubate cells for a duration relevant to your assay [2].
  • Stimulation/Assay: After pre-treatment with this compound, you may stimulate the cells depending on your research question. For instance, in studies on colonic epithelial cells, this involved adding the Bacteroides fragilis toxin (BFT) to trigger a response [3].
  • Analysis: Proceed with your chosen method of analysis, such as:
    • Western Blotting to detect cleavage of targets like E-cadherin [3].
    • ELISA to measure secretion of cytokines like IL-8 [3].
    • Viability Assays like MTT to assess cell health [2].
    • qPCR to measure changes in gene expression.

This compound Signaling Pathways

Understanding the signaling pathways is crucial for interpreting your results. The following diagram integrates this compound's dual mechanisms of action.

G cluster_pde PDE Inhibition Pathway cluster_gpr GPR35 Activation Pathway This compound This compound PDE PDE5/6 This compound->PDE Inhibits GPR35 GPR35 This compound->GPR35 Agonizes cGMP cGMP ↑ PDE->cGMP Blocks degradation of PKG PKG cGMP->PKG Effects1 Smooth Muscle Relaxation Neuroprotection Memory Enhancement PKG->Effects1 Gi Gαi/o GPR35->Gi Activates cAMP cAMP ↓ Gi->cAMP Inhibits Adenylyl Cyclase Effects2 Reduced Microglial Activation Analgesia Inflammatory Response cAMP->Effects2

References

Zaprinast Stability & Storage Guide

Author: Smolecule Technical Support Team. Date: February 2026

This section provides the core quantitative data on Zaprinast's stability and handling requirements.

Table 1: this compound Stability & Storage Specifications

Parameter Specification Notes
Physical Form Crystalline solid [1] As supplied.
Purity ≥98% (by HPLC) [1]
Long-Term Storage Store at or below –20°C [1] Solid form is stable for at least 12 months from the date of receipt when stored as directed [1].
Solubility Soluble in DMSO and DMF [1] Solubility in DMSO and DMF is approximately 10 mg/ml [1].
Solution Stability (General) For maximum solubility, dissolve in DMF and then dilute with the aqueous buffer of choice [1].
Solution Stability (Critical) Do not store aqueous solutions for more than one day [1]. This is a key stability constraint for experimental planning.

Frequently Asked Questions (FAQs)

Q1: What is the best practice for preparing a working solution of this compound? It is recommended to first prepare a concentrated stock solution in DMSO or DMF (purged with an inert gas for enhanced stability) at a concentration of around 10 mg/mL. This stock can be aliquoted and stored at -20°C. For your assay, dilute this stock into the aqueous buffer immediately before use. Do not prepare and store aqueous working solutions [1].

Q2: The solid this compound in my vial has changed appearance. Has it degraded? this compound is supplied as a crystalline solid [1]. Any visible change in the solid's form, color, or texture may indicate instability or moisture uptake. It is advisable to discontinue use of that batch and obtain a new one. Always record the appearance of the compound upon arrival and store it correctly at -20°C.

Q3: I need to run an experiment over 48 hours. Can I use a this compound solution prepared at the start? No. Given the instability of this compound in aqueous solutions, it is not suitable for a multi-day experiment from a single preparation. For long-term experiments, you would need to add the compound directly from a concentrated DMSO stock to the media during the experiment, ensuring the final DMSO concentration is non-toxic to your cells or system.

Experimental Workflow for Stability Assessment

For studies where this compound stability is critical, you can adapt the following sensitive methodology for measuring its effects on cellular systems. This protocol is adapted from a study on measuring low-level drug effects on oxygen consumption [2].

Objective: To sensitively measure the biological effect and reversibility of this compound at pharmacologically relevant concentrations using a flow culture system.

Key Features of the Method:

  • High Sensitivity: Capable of resolving changes in Oxygen Consumption Rate (OCR) as small as 0.3%/hour [2].
  • Stable Baseline: Allows for continuous and stable measurement of OCR over the course of 48 hours, which is crucial for detecting subtle or slow-acting effects [2].
  • Reversibility Assessment: The flow-through system enables easy wash-out of the drug to determine if its effects are reversible [2].

Protocol Outline:

  • Tissue Preparation: Prepare rat liver slices (approx. 1-2 mg pieces) under aseptic conditions. Load four pieces into a perifusion chamber [2].
  • System Setup & Stabilization: Use a flow culture system where media is perifused through the chamber at a stable rate (e.g., 80-100 µl/min). Maintain the tissue for an initial ~20 hours to achieve a stable baseline OCR before drug exposure [2].
  • Drug Exposure: After stabilization, introduce this compound directly into the inflow media at the desired concentration. The system's stability allows for the assessment of effects at pharmacologic levels, avoiding the need for suprapharmacologic concentrations [2].
  • Continuous Monitoring: Measure OCR continuously using an oxygen-sensitive dye and a phase fluorometer. The high stability of this detection system is key to measuring small, gradual changes [2].
  • Data Analysis: Fit the kinetic response data to an appropriate model (e.g., a two-exponential decay model) to quantify the fast and slow components of this compound's effect. Compare fitted parameters to evaluate the statistical significance of the drug's impact [2].

The diagram below visualizes the logic and workflow of this sensitive experimental approach.

zaprinast_workflow High-Sensitivity OCR Assay Workflow start Prepare Rat Liver Slices stabilize Perifuse & Stabilize (~20 hours) start->stabilize baseline Measure Baseline OCR stabilize->baseline expose Introduce this compound baseline->expose monitor Continuous OCR Monitoring expose->monitor washout Washout (Optional) monitor->washout decide Effect Reversible? washout->decide analyze Kinetic Data Analysis end end analyze->end Report Mechanism & Reversibility decide->analyze Yes decide->analyze No

This compound's Mechanism & Signaling Pathways

To provide context for its use and potential effects in your experiments, here is a summary of this compound's primary known mechanisms.

Table 2: Biological Activity & Primary Mechanisms of Action

Mechanism Biological Effect Experimental Context / IC₅₀
PDE5 Inhibition Increases cGMP levels; enhances NO vasodilatory effects; inhibits L-type calcium current [3] [4]. IC₅₀ = 0.5-0.76 µM [1].
PDE6 Inhibition - IC₅₀ = 0.15 µM [1].
PDE9, 10, 11 Inhibition - Weak inhibitor [1].
GPR35 Agonism Activates GPR35 signaling [1]. Putative agonist [5].

The following diagram illustrates the core signaling pathway mediated by this compound's inhibition of PDE5.

zaprinast_pathway This compound PDE5 Inhibition Pathway NO Nitric Oxide (NO) GC Guanylate Cyclase (GC) NO->GC Stimulates cGMP_prod cGMP Production GC->cGMP_prod PKG Activates PKG cGMP_prod->PKG physiological_effect Physiological Effects (e.g., Vasodilation, Reduced Calcium Current) PKG->physiological_effect This compound This compound PDE5 PDE5 This compound->PDE5 Inhibits cGMP_deg cGMP Hydrolysis PDE5->cGMP_deg Catalyzes cGMP_deg->cGMP_prod Depletes

References

Zaprinast vs. Selective PDE5 Inhibitors: A Technical Comparison

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core pharmacological differences critical for experimental design.

Feature Zaprinast Sildenafil (e.g., Viagra) Tadalafil (e.g., Cialis) Vardenafil (e.g., Levitra) Avanafil (e.g., Stendra)
Primary Target PDE5 [1] PDE5 [2] PDE5 [2] PDE5 [2] PDE5 [2]
Key Off-Target Activities PDE6, PDE1, PDE9, PDE10, PDE11; GPR35 agonist [1] PDE6 [2] [3] Limited data in search results Limited data in search results High selectivity for PDE5; minimal PDE6 interaction [2] [4]
Approx. IC50 for PDE5 0.4 - 0.8 µM [1] 4 nM [2] 2 nM [2] 0.1 - 0.4 nM [2] 4.3 - 5.2 nM [2]
Research Applications Tool compound for cGMP elevation; GPR35 agonism; neuroprotection studies [1] Erectile dysfunction; Pulmonary arterial hypertension; cognitive function research [5] [2] Erectile dysfunction; Pulmonary arterial hypertension; Benign Prostatic Hyperplasia [2] [3] Erectile dysfunction [2] Erectile dysfunction (noted for fast onset) [2] [4]
Key Experimental Consideration Low selectivity makes data interpretation complex; effects may not be solely due to PDE5 inhibition. Visual side effects in clinical use due to PDE6 inhibition; consider in models involving retina or vision. [2] [3] Long half-life (17.5 hours) requires long washout periods in in vivo studies. [2] [4] High potency; caution required in patients/cardiac models with QTc prolongation risk. [4] High selectivity may reduce off-target confounders; fast onset can be useful for acute models. [2] [4]

Frequently Asked Questions for Researchers

Q1: When should I use this compound instead of a selective PDE5 inhibitor in my experiment? Use this compound primarily in two scenarios:

  • As a GPR35 Agonist: It is widely employed as a reference agonist for the G protein-coupled receptor GPR35 in functional studies [1].
  • For Pan-PDE Inhibition: If your experimental goal is to broadly elevate cGMP (and to a lesser extent, cAMP) by inhibiting multiple PDEs, this compound can be suitable. However, for attributing effects specifically to PDE5 inhibition, modern selective inhibitors are strongly recommended due to this compound's activity on PDE1, PDE6, PDE9, PDE10, and PDE11 [1].

Q2: Why might my results with this compound differ from those with Sildenafil? Discrepancies are highly likely and often stem from:

  • Off-Target Effects: Observed effects with this compound may be mediated by inhibition of non-PDE5 enzymes (like PDE1 in the brain and heart) or activation of GPR35, not just PDE5 inhibition [1].
  • Differential Potency: this compound is a micromolar-range inhibitor (IC50 ~0.4-0.8 µM), while sildenafil and others are nanomolar-range inhibitors, making them significantly more potent at the PDE5 target [2] [1].

Q3: What is the core mechanism shared by all these compounds? All these molecules are competitive inhibitors that bind to the catalytic site of the PDE5 enzyme. This prevents the hydrolysis of the second messenger cGMP, leading to its intracellular accumulation. Elevated cGMP activates protein kinase G (PKG), which phosphorylates downstream targets to mediate physiological effects like smooth muscle relaxation [5] [2] [6]. The following diagram illustrates this pathway and the inhibitors' role.

G Neurostim Neurostimulation/Sexual Arousal NOS NOS Activation Neurostim->NOS NO NO Release NOS->NO sGC Soluble Guanylyl Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP GTP GTP GTP->cGMP sGC Conversion PDE5 PDE5 Enzyme cGMP->PDE5 PKG PKG Activation cGMP->PKG Activates GMP 5'-GMP PDE5->GMP Relax Smooth Muscle Relaxation & Vasodilation PKG->Relax Inhibitors PDE5 Inhibitors (this compound, Sildenafil, etc.) Inhibitors->PDE5 Inhibits

Suggested Experimental Protocols

Protocol 1: Assessing PDE5 Inhibitor Potency in a Cell-Based System

This protocol is useful for screening or confirming the efficacy of inhibitors in a cellular context that expresses PDE5.

  • Cell Culture: Use a relevant cell line, such as vascular smooth muscle cells (e.g., PDE5A3 isoform) or a recombinant system overexpressing human PDE5 [2].
  • Stimulation & Inhibition: Stimulate the cGMP pathway (e.g., using an NO donor like sodium nitroprusside or a natriuretic peptide for the particulate GC pathway). Co-incubate cells with a range of concentrations of your test inhibitor (this compound, Sildenafil, etc.) for a predetermined time (e.g., 30 minutes) [7] [1].
  • cGMP Measurement: Lyse the cells and quantify intracellular cGMP levels using a commercial cGMP ELISA or radioimmunoassay kit.
  • Data Analysis: Plot cGMP concentration against the log of the inhibitor concentration. Calculate the EC50 or IC50 value to determine compound potency.

Protocol 2: Evaluating Smooth Muscle Relaxation in an Organ Bath

A classic functional assay to confirm the physiological effect of PDE5 inhibition.

  • Tissue Preparation: Isolate a strip of smooth muscle tissue known to express PDE5, such as corpus cavernosum, pulmonary artery, or urethra. Mount the tissue in an organ bath containing oxygenated physiological salt solution (e.g., Krebs-Henseleit solution) at 37°C [7].
  • Pre-contraction: Induce a stable contraction in the tissue strip using a contractile agent like phenylephrine (for α-adrenergic activation) or U46619 (a thromboxane analog).
  • Inhibitor Application: Once a stable contraction plateau is reached, cumulatively add increasing concentrations of the PDE5 inhibitor to the organ bath.
  • Data Recording: Measure the isometric tension. The percentage relaxation from the pre-contracted state is calculated for each inhibitor concentration.
  • Analysis: Generate a concentration-response curve to determine the IC50 for relaxation for each compound [7].

References

Zaprinast Research: FAQs & Troubleshooting

Author: Smolecule Technical Support Team. Date: February 2026

Here are answers to common questions about managing Zaprinast's side effects in a research setting.

  • Q1: What are the primary causes of this compound's off-target side effects? this compound's side effects largely stem from its relatively low selectivity as a Phosphodiesterase (PDE) inhibitor [1] [2]. While it targets PDE5, it also potently inhibits other PDEs, such as:

    • PDE6: This enzyme is crucial for vision in retinal photoreceptor cells. Inhibition of PDE6 is a well-documented cause of visual disturbances, a side effect common to several first-generation PDE5 inhibitors [1] [2].
    • PDE1: This enzyme is involved in the breakdown of both cAMP and cGMP in various tissues, including the brain and cardiovascular system. Inhibition here may contribute to side effects like tachycardia [1].
    • Other PDEs: this compound also shows activity against PDE9, PDE10, and PDE11, which could lead to other unforeseen experimental confounds [1].
  • Q2: Are there side effects unrelated to PDE inhibition? Yes. This compound is also a known agonist for the G protein-coupled receptor 35 (GPR35) [3] [1]. Activation of GPR35 can trigger its own signaling cascades, which have been linked to effects such as microglial activation and the induction of inflammatory genes [4]. This means some observed effects in your experiments may be mediated through GPR35, not solely through cGMP elevation.

  • Q3: What is the main strategy to avoid these side effects? The most direct strategy is to use newer, more selective PDE5 inhibitors as positive controls or alternative compounds where appropriate. For example, Avanafil is a second-generation inhibitor designed to have much higher specificity for PDE5 over PDE6, significantly reducing the potential for off-target retinal effects [2].

  • Q4: How can I experimentally confirm if an effect is due to PDE5 inhibition? A robust method is to use a comparative approach with multiple inhibitors. If a physiological effect is observed with this compound, it should be replicated with a more selective PDE5 inhibitor (like Sildenafil or Avanafil). If the effect persists, it is more likely to be a true result of PDE5 inhibition. If not, the effect is likely an off-target artifact of this compound. Furthermore, using a specific GPR35 antagonist can help isolate effects coming from that pathway.

Quantitative Data on this compound's Selectivity Profile

The table below summarizes key inhibitory constants (IC₅₀) for this compound, which will help you assess its potential for off-target activity. A lower IC₅₀ indicates greater potency.

Target This compound IC₅₀ (μM) Primary Function & Side Effect Link
PDE5 (Primary Target) 0.4 - 0.8 [1] Hydrolyzes cGMP; target for erectile dysfunction, pulmonary hypertension.
PDE6 0.15 [1] Visual transduction; inhibition linked to visual disturbances [2].
PDE1 0.35 [1] Hydrolyzes cAMP/cGMP; expressed in brain/heart; linked to tachycardia [1].
PDE11 5 - 33 [1] Hydrolyzes cAMP/cGMP; various tissue expressions; off-target role unclear.
GPR35 Agonist [1] Orphan GPCR; activation can lead to microglial activation and inflammatory signaling [3] [4].

Experimental Protocols for Mitigation

Here are detailed methodologies to troubleshoot and confirm the specificity of this compound's effects in your models.

Protocol 1: Specificity Testing Using Selective Inhibitors

This protocol is designed to verify whether an observed effect is specifically due to PDE5 inhibition.

  • Cell/Tissue Treatment: Divide your experimental model into four treatment groups.
    • Group 1 (Control): Vehicle only (e.g., DMSO).
    • Group 2 (this compound): Treat with your standard concentration of this compound.
    • Group 3 (Selective PDE5i): Treat with a highly selective PDE5 inhibitor (e.g., Avanafil at 1-10 µM [2]).
    • Group 4 (GPR35 Antagonist + this compound): Pre-treat with a GPR35 antagonist (e.g., ML-194, if available) for 30 minutes before adding this compound.
  • Functional Assay: Perform your key functional readout (e.g., relaxation assay, secretion measurement, gene expression analysis).
  • Data Interpretation:
    • If the effect is seen in both Group 2 and Group 3, it is likely a PDE5-mediated effect.
    • If the effect is seen only in Group 2 but not in Group 3, it is likely an off-target effect of this compound (e.g., via PDE1 or another target).
    • If the effect in Group 2 is reduced or blocked in Group 4, it suggests a significant role for GPR35 activation.
Protocol 2: Monitoring cGMP Specificity in Cellular Models

This protocol ensures that the cellular response is linked to the intended cGMP pathway.

  • Reporter System: Use cells expressing a cGMP-specific reporter, such as a cGMP FRET sensor or a CRE-luciferase reporter (which can be indirectly modulated by cGMP/cAMP pathways).
  • Stimulation & Inhibition: Stimulate the cGMP pathway (e.g., using a nitric oxide donor like sodium nitroprusside to activate soluble guanylyl cyclase).
  • Inhibitor Application: Apply this compound and observe the amplification of the cGMP signal.
  • Control Experiment: To check for off-target PDE1 inhibition (which affects both cAMP and cGMP), measure cAMP levels under the same conditions using a cAMP ELISA or a cAMP-specific reporter. A pure PDE5 inhibitor should not significantly elevate cAMP.

Mechanisms & Workflows

The following diagrams, generated using Graphviz, illustrate the core concepts and troubleshooting strategies discussed above.

Diagram 1: this compound's Multi-Target Mechanism of Action

This diagram visualizes how this compound can simultaneously impact multiple signaling pathways, leading to both intended and off-target effects.

zaprinast_mechanism This compound's Multi-Target Mechanism of Action cluster_intended Intended PDE5 Inhibition cluster_off_target Off-Target Effects NO Nitric Oxide (NO) sGC Soluble Guanylyl Cyclase (sGC) NO->sGC cGMP cGMP sGC->cGMP PKG Protein Kinase G (PKG) cGMP->PKG Relaxation Smooth Muscle Relaxation (Intended Effect) PKG->Relaxation PDE5 PDE5 PDE5->cGMP Degrades PDE6 PDE6 (Retinal) Vision Visual Disturbances PDE6->Vision PDE1 PDE1 (Dual-Substrate) Tachycardia Tachycardia PDE1->Tachycardia GPR35 GPR35 Receptor Inflammation Microglial Activation & Inflammation GPR35->Inflammation This compound This compound This compound->PDE5 Inhibits This compound->PDE6 Inhibits This compound->PDE1 Inhibits This compound->GPR35 Activates

Diagram 2: Experimental Strategy to Isolate Off-Target Effects

This flowchart outlines a logical experimental workflow to determine the source of an observed effect when using this compound.

troubleshooting_workflow Workflow to Isolate this compound Off-Target Effects Start Observed Effect with this compound Q1 Is effect replicated with a more selective PDE5 inhibitor? Start->Q1 Q2 Is the effect blocked by a GPR35 antagonist? Q1->Q2 No Conclusion_PDE5 Effect is likely due to PDE5 inhibition Q1->Conclusion_PDE5 Yes Conclusion_GPR35 Effect is likely mediated by GPR35 Q2->Conclusion_GPR35 Yes Conclusion_Other Effect is due to another off-target (e.g., PDE1) Q2->Conclusion_Other No

References

Zaprinast: Mechanisms & Key Data

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Zaprinast's primary mechanisms and selectivity is the first step in optimizing its use.

  • Mechanism of Action: this compound primarily functions as an inhibitor of phosphodiesterases (PDEs), enzymes that break down cyclic nucleotides. Its main target is PDE5, leading to the accumulation of cGMP [1]. It also acts as an agonist for the G-protein coupled receptor GPR35 [1] [2].
  • Key Considerations: this compound is less selective than newer PDE5 inhibitors (e.g., Sildenafil). Its activity at other PDEs can lead to off-target effects, which must be controlled for in experimental design [1].

The table below summarizes its potency against various PDEs and other targets.

Target Activity Reported Potency (IC₅₀ / EC₅₀) Key Context & Notes
PDE5 Inhibitor 0.4 - 0.8 µM [1] Primary target; increases cGMP levels.
PDE6 Inhibitor 0.15 µM [1] Inhibition may cause visual disturbances [1].
PDE1 Inhibitor 0.35 µM [1] Contributes to off-target effects [1].
PDE11 Inhibitor 5 - 33 µM [1] ---
GPR35 (Human) Agonist 840 nM [2] Activates Gαi/o and Gα16 signaling pathways [2].
GPR35 (Rat) Agonist 16 nM [2] Species-specific potency is critical for in vivo models [2].
Glutaminase (GLS) Inhibitor Not Fully Quantified Mechanism is cGMP-independent; lowers 2-HG in IDH-mutant cells [3].
Mitochondrial Pyruvate Carrier Inhibitor Not Fully Quantified Affects mitochondrial metabolism [4].

Experimental Applications & Protocols

Here are detailed protocols for common research applications of this compound, based on published studies.

Protocol: Studying cGMP-Mediated Signaling & Neurotransmission

This protocol is suitable for research on smooth muscle relaxation, nitrergic transmission, and synaptic plasticity [1].

  • Application: Enhancing cGMP-dependent signaling in neural or smooth muscle systems.
  • Suggested Dosage: Effective concentrations typically range from 1 to 10 µM [1].
  • Preparation: Prepare a stock solution in DMSO. Further dilute in your physiological buffer or cell culture medium. Ensure the final DMSO concentration is non-cytotoxic (e.g., <0.1%).
  • Control Groups:
    • Vehicle Control: Use the same concentration of DMSO as the treatment group.
    • Positive Control: Consider a more selective PDE5 inhibitor like Sildenafil to compare effects and specificity [1].
  • Key Workflow Steps:
    • Pre-incubate tissue or cells with this compound for 15-30 minutes before applying a stimulus.
    • Measure downstream effects, such as cGMP levels (via ELISA), protein kinase G (PKG) activity, or functional outcomes like muscle relaxation.
    • For neurovascular or synaptic plasticity studies, assess outcomes like Long-Term Potentiation (LTP) or Depression (LTD) [1].

The following diagram illustrates the signaling pathway and experimental workflow.

G Start Start: Experimental Setup Stimulus Stimulus (e.g., Nitric Oxide) Start->Stimulus cGMP cGMP Stimulus->cGMP Production PDE5 PDE5 Enzyme PDE5->cGMP Degrades PKG Protein Kinase G (PKG) Activation cGMP->PKG This compound This compound Treatment This compound->PDE5 Inhibits GPR35 GPR35 Agonism This compound->GPR35 Activates Outcome1 Functional Outcome (Smooth Muscle Relaxation, Synaptic Plasticity) PKG->Outcome1 Outcome2 Alternative Outcome (Pain Modulation, Reduced cAMP) GPR35->Outcome2

cGMP-Mediated Signaling & Neurotransmission Experimental Workflow

Protocol: Lowering 2-HG in IDH-Mutant Cancer Models

This protocol uses this compound to target glutamine metabolism in specific cancer models, independent of its PDE5 activity [3].

  • Application: Research into IDH-mutant cancers (e.g., gliomas, AML) where the oncometabolite 2-HG is produced.
  • Suggested Dosage: Treat cells (e.g., HT1080 fibrosarcoma) with 10 - 50 µM this compound for 24-48 hours [3].
  • Preparation: Dissolve in DMSO. Use vehicle control with equivalent DMSO.
  • Critical Control: Treat parallel cultures with other PDE5 inhibitors (e.g., Sildenafil or Tadalafil). If they do not lower 2-HG, it confirms this compound's effect is via a cGMP-independent pathway (likely GLS inhibition) [3].
  • Key Workflow Steps:
    • Culture IDH-mutant cells under standard conditions.
    • Treat with this compound or controls for the desired duration.
    • Quantify 2-HG levels in cell media or extracts using a fluorimetric assay or mass spectrometry (GC-MS) [3].
    • Assess downstream effects like histone methylation status or changes in cell differentiation.

Troubleshooting Common Issues

  • Unexpected or lack of effect in PDE5 assay

    • Potential Cause: Off-target effects due to inhibition of PDE1, PDE6, or PDE11, or activation of GPR35 [1].
    • Solution: Include a more selective PDE5 inhibitor (e.g., Sildenafil) as a comparative control. If Sildenafil produces the expected effect but this compound does not (or has different effects), off-target actions are likely.
  • This compound lowers 2-HG, but other PDE5 inhibitors do not

    • Potential Cause: This is the expected result. The effect is mediated through inhibition of glutaminase (GLS), not PDE5 [3].
    • Solution: Confirm the mechanism by using cell-permeable cGMP analogs (e.g., 8-bromo-cGMP). If these do not lower 2-HG, it further supports a cGMP-independent pathway [3].
  • Low potency or efficacy in a cellular model

    • Potential Cause: Species-specific differences in target affinity, particularly for GPR35 (human vs. rat orthologues) [2].
    • Solution: Verify the literature for potency values (EC₅₀/IC₅₀) in your model's species. You may need to adjust the concentration range or use a different agonist/inhibitor validated for your species.
  • Solubility and solution preparation

    • Solution: this compound is typically prepared as a DMSO stock solution. Gently warm the solution if needed and sonicate to ensure full dissolution. Always use a vehicle control with the same final DMSO concentration.

Key Takeaways for Protocol Optimization

To optimize your use of this compound, focus on validating its mechanism in your specific system.

  • Establish Specificity Controls: The most critical step is to include selective PDE5 inhibitors and cGMP analogs to distinguish PDE5 inhibition from other effects [1] [3].
  • Consult Species-Specific Data: Check reported potencies for your model organism, especially for GPR35 studies [2].
  • Consider the Mechanism: Determine whether your research goal relies on its cGMP-elevating effect or its off-target actions (GLS inhibition, GPR35 agonism), and design your protocol accordingly.

References

Zaprinast & DMSO Use in Experimental Models

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes how Zaprinast and its DMSO vehicle were handled in published studies.

Study Context / Cell Type This compound Working Concentration DMSO Final Concentration Key Preparation Steps
2-Hydroxyglutarate (2HG) Assay (HT1080 fibrosarcoma & NHA cells) [1] 10 - 100 µM (dose-dependent studies) Not explicitly stated This compound was dissolved in DMSO. A stock solution was first prepared, then diluted in culture media for treatment [1].
Retinal Degeneration Model (Porcine retinal explants) [2] 100 nM < 0.1% (v/v) A 10 mM stock solution of this compound was prepared in DMSO. This stock was diluted 1:100,000 in culture medium to achieve the 100 nM working concentration [2].
CRE-Luciferase Reporter Assay (SCNCRE cells) [3] Up to 100 µM Not explicitly stated This compound was dissolved in a solution (e.g., saline or medium) for bath application to cells [3].
Cerebellar LTD Study (Rat cerebellar slices) [4] Not specified (bath application) Not explicitly stated This compound was dissolved in a solution (e.g., saline or medium) for bath application to slices [4].

General Protocol for Preparing this compound in DMSO

Based on common laboratory practice and the data above, you can prepare and use this compound as follows.

  • Preparation of Stock Solution

    • Weigh the appropriate amount of this compound powder.
    • Dissolve the powder in pure, sterile, tissue culture-grade DMSO to create a concentrated stock solution (e.g., 10-100 mM).
    • Vortex the mixture thoroughly to ensure complete dissolution.
    • Aliquot the stock solution into sterile vials and store at -20°C or below to maintain stability and avoid freeze-thaw cycles.
  • Preparation of Working Solution

    • Thaw the stock solution completely and vortex briefly before use.
    • Dilute the stock solution into your pre-warmed cell culture medium or physiological buffer (e.g., PBS, ACSF) to achieve the desired final working concentration.
    • Mix the working solution gently but thoroughly. The final DMSO concentration in your experiments should typically be ≤0.1% (v/v), a common standard to minimize solvent toxicity [2].
  • Treatment and Controls

    • Apply the working solution to your cells or tissue.
    • Always include a vehicle control group treated with culture medium containing the same final concentration of DMSO (e.g., 0.1% v/v) but no this compound.

Troubleshooting & FAQs

  • DMSO Final Concentration: A final DMSO concentration of 0.1% or less is generally considered non-toxic for most cell types. Always include a vehicle control in your experimental design.
  • This compound Solubility: this compound may have limited solubility in aqueous solutions. If precipitation occurs in the working solution, ensure you are diluting a concentrated DMSO stock and mixing thoroughly. Do not exceed the solubility limit.
  • Solution Storage: For best results, use freshly prepared working solutions. If you must store diluted solutions, keep them at 4°C for short periods and check for precipitation before use.

Experimental Pathway and Workflow

The following diagrams outline the core signaling pathway and experimental setup for this compound studies.

G This compound This compound PDE5 PDE5 This compound->PDE5  Inhibits cGMP cGMP PDE5->cGMP  ↓ Breakdown PKG PKG cGMP->PKG  Activates DownstreamEffects Downstream Effects (e.g., Altered Metabolism, Gene Expression) PKG->DownstreamEffects

References

Zaprinast Mechanism & Quantitative Data

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the core biochemical and experimental data for zaprinast, which is crucial for troubleshooting its application.

Aspect Details & Quantitative Data
Primary Mechanism Selective inhibitor of cGMP-specific phosphodiesterase 5 (PDE5) [1].
Biochemical Effect Increases intracellular cyclic guanosine monophosphate (cGMP) levels [1].
Functional Outcomes Reduces vascular smooth muscle cell proliferation, stimulates apoptosis, and attenuates injury-induced vascular remodeling (e.g., in rat carotid artery balloon injury model) [1].
Dosing Data (Example) In rat carotid artery studies, 1 mg of this compound in a 25% Pluronic F-127 gel applied topically post-injury [1].

| Key Experimental Readouts | • Morphometry: Measures neointimal area and wall thickness. • Proliferation: PCNA Labeling Index. • Apoptosis: TUNEL Assay. • cGMP levels: Radioimmunoassay (RIA) [1]. |

Modern Platforms for Tissue-Specific Delivery

The table below outlines the Selective Organ Targeting (SORT) methodology, a cutting-edge platform that can be leveraged for targeted drug delivery. Integrating a molecule like this compound into this system would be an innovative research approach.

Aspect SORT Lipid Nanoparticle (LNP) Platform
Core Principle A supplemental SORT molecule is added to classic 4-component LNPs, redirecting them from the liver to target tissues via an endogenous targeting mechanism [2].
Tunable Targeting Tissue tropism is predictably controlled by the chemistry and molar percentage of the SORT molecule [2].

| Key Formulations | • Lungs: Inclusion of 50% DOTAP (a permanently cationic lipid). • Spleen: Inclusion of 10-30% 18PA (an anionic lipid). • Liver: Inclusion of 20% DODAP (an ionizable cationic lipid) can enhance specificity [2]. | | Preparation Methods | Ethanol Dilution Method: Rapid mixing of an ethanol phase (lipids) with an aqueous phase (payload). Methods include pipette mixing (small scale), vortex mixing (medium scale), and microfluidic mixing (highly reproducible) [2]. |

Experimental Protocol & Workflow

Below is a conceptual workflow for developing a tissue-targeted this compound formulation, synthesizing the information from the search results. This can serve as a starting point for your experimental design.

cluster_1 1. Define Target Tissue cluster_2 2. Formulate SORT LNP cluster_3 3. Characterize & Test A Select Target Tissue (e.g., Lungs, Spleen, Liver) B1 Choose SORT Molecule & % (DOTAP for Lungs, 18PA for Spleen) A->B1 B2 Prepare Lipid Mix (Ionizable lipid, phospholipid, cholesterol, PEG-lipid, SORT molecule) B1->B2 B3 Mix Ethanol & Aqueous Phases (Pipette, Vortex, or Microfluidic) B2->B3 C1 LNP Characterization (Size, Charge, Encapsulation Efficiency) B3->C1 C2 In Vivo Evaluation (Animal model, Efficacy & Safety) C1->C2

Troubleshooting Guide & FAQs

Q1: In our in vivo model, this compound does not show the expected anti-remodeling effect. What could be wrong?

  • A: Verify the following:
    • cGMP Elevation: Confirm that this compound is successfully increasing cGMP levels in your target tissue using a radioimmunoassay. A lack of effect could be due to rapid metabolism or insufficient local concentration [1].
    • Dosing and Delivery Route: The method of administration is critical. Topical application (e.g., in a hydrogel) directly to the target site, like in the carotid artery model, can be more effective for localized effects than systemic delivery [1].
    • Model Suitability: Ensure your disease model is responsive to cGMP-mediated pathways.

Q2: How can I move from systemic to tissue-specific delivery for this compound?

  • A: The SORT LNP platform provides a rational strategy. You would need to encapsulate this compound within LNPs that contain the appropriate SORT molecule.
    • For Lung Targeting: Formulate LNPs incorporating 50 mol% DOTAP.
    • For Spleen Targeting: Formulate LNPs incorporating 10-30 mol% 18PA.
    • The formulation process involves mixing the lipid components (including your chosen SORT molecule) in ethanol with an aqueous buffer containing the drug to form the nanoparticles [2].

Q3: What are the critical parameters to characterize for my SORT LNP formulation?

  • A: Essential quality control checks include:
    • Particle Size and Polydispersity Index (PDI): Use dynamic light scattering. Aim for a small, uniform size distribution.
    • Zeta Potential: This measures surface charge. It should be strongly positive for DOTAP-containing (lung) LNPs and negative for 18PA-containing (spleen) LNPs [2].
    • Encapsulation Efficiency: Determine the percentage of this compound successfully loaded inside the LNPs.
    • Stability: Test the formulation's stability in storage and in biological fluids.

This compound's Cellular Signaling Pathway

Understanding the molecular pathway is key to anticipating biological effects and troubleshooting experimental outcomes.

Subgraph1 Extracellular Space Subgraph2 Intracellular Space Signal Stimulus (e.g., NO, CO) GC Soluble Guanylate Cyclase (sGC) Signal->GC Activates cGMP cGMP GC->cGMP Produces PKG Protein Kinase G (PKG) cGMP->PKG Activates BioEffect Biological Effects: - Reduced Cell Proliferation - Stimulated Apoptosis - Attenuated Remodeling PKG->BioEffect Leads to PDE5 PDE5 PDE5->cGMP Hydrolyzes (Inactivated by this compound)

I hope this technical support center provides a solid foundation for your work. The field of tissue-specific delivery is advancing rapidly, and applying these platforms to small-molecule drugs like this compound is a promising frontier.

References

Zaprinast Key Data for Experimental Design

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes essential quantitative information on zaprinast's activity to guide your dosage and model selection [1].

Parameter Description / Value
Primary Mechanism Phosphodiesterase (PDE) inhibitor, and a GPR35 agonist [1].
Key Molecular Targets PDE5, PDE6, PDE1, PDE9, PDE10, PDE11, and GPR35 [1].
Inhibitory Constant (IC₅₀) PDE5: 0.4–0.8 µM; PDE6: 0.15 µM; PDE1: 0.35 µM [1].
Solubility (in DMSO) 30 mg/mL (110.59 mM). Sonication is recommended [2].
Common In Vivo Dosing 1-10 mg/kg (intraperitoneal, intrathecal, or topical administration) [3] [4].

Troubleshooting Common Experimental Issues

Here are solutions to frequently encountered problems when working with this compound.

Issue & Phenomenon Possible Reason Solution & Recommendation
Unexpected Vasoconstriction or Pressor Effects This compound-induced increase in cGMP can lead to an indirect, compensatory rise in sympathetic nervous system activity [5]. Administer a sympathetic blocker (e.g., chlorisondamine). Studies show this compound's pressor effects are abolished and its relaxant effects are unmasked after such blockade [5].

| Weak or No Therapeutic Effect | Low bioavailability or rapid metabolism. The drug may not be reaching its target in sufficient concentration. | ✓ Consider alternative administration routes (e.g., topical gel for localized effects) [3]. ✓ Re-evaluate and optimize the dosage based on the model and target IC₅₀ values [1]. | | Off-Target Effects in Neurological Models | Inhibition of non-PDE5 targets. This compound is less selective than newer inhibitors and acts on PDE1 (cAMP/cGMP hydrolysis) and other PDEs, which can confound results [1]. | Use a more selective PDE5 inhibitor (e.g., sildenafil) as a comparative control to isolate PDE5-specific effects from other off-target actions [1]. | | Vision Disturbances in Animal Models | Cross-inhibition of PDE6. This compound potently inhibits PDE6 (IC₅₀ 0.15 µM), a key enzyme in retinal phototransduction [1]. | This is a known class effect. Document the effect as an expected side effect and consider it a limitation of the model when interpreting data. |

Detailed Experimental Protocols

Here are methodologies from published studies demonstrating this compound's efficacy.

Protocol: Attenuating Vascular Remodeling after Balloon Injury

This in vivo model demonstrates this compound's anti-proliferative and pro-apoptotic effects [3].

  • Animal Model: Male Sprague Dawley rats (≈520g) [3].
  • Injury Model: Balloon injury of the left carotid artery using a Fogarty 2F embolectomy catheter [3].
  • Drug Formulation: 1 mg this compound dissolved in 50 μL DMSO, then mixed into 200 μL of a 25% Pluronic F-127 copolymer gel [3].
  • Administration: Topical application. Immediately after injury, the gel is applied directly to the adventitia (outer layer) of the exposed carotid artery [3].
  • Key Readouts:
    • Morphometry: Measure neointimal area and medial wall thickness 14 days post-injury.
    • Proliferation: PCNA staining labeling index at earlier time points.
    • Apoptosis: TUNEL staining labeling index.
    • cGMP Levels: Radioimmunoassay (RIA) on snap-frozen vessel tissue to confirm target engagement [3].
Protocol: Overcoming SSRI-Induced Sexual Dysfunction

This in vivo behavioral model shows this compound can reverse deficits caused by Fluoxetine [4].

  • Animal Model: Female hamsters in behavioral estrus [4].
  • Drug-Induced Deficit: Administer Fluoxetine (10 mg/kg, i.p.) to impair sexual response (measured by lateral displacement) [4].
  • This compound Intervention: Co-administer this compound (3 mg/kg, i.p.) to overcome Fluoxetine-induced deficits [4].
  • Assessment: Quantify the lateral displacement response, a measure of sensitivity to sexual stimuli [4].
Protocol: Studying Nitrergic Urethral Relaxation

This in vivo model illustrates the role of the NO-cGMP pathway and how this compound potentiates it [5].

  • Animal Model: Female Sprague-Dawley rats (200–345 g) under urethane anesthesia [5].
  • Preparation: Cannulate bladder for saline infusion to evoke micturition reflex. Measure urethral pressure and electromyographic (EMG) activity of the external urethral sphincter [5].
  • This compound Administration: Intravenous (i.v.) injection [5].
  • Key Findings:
    • This compound potentiates reflex-evoked urethral relaxations by increasing cGMP levels.
    • The effect involves a complex interaction between smooth muscle relaxation and a subsequent increase in striated muscle tone, which can be blocked by chlorisondamine [5].

This compound Signaling Pathway

The following diagram illustrates the core molecular mechanism of action of this compound, summarizing its primary and secondary targets as detailed in the troubleshooting guide and protocols.

G NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC cGMP_prod cGMP Production sGC->cGMP_prod PKG Protein Kinase G (PKG) Activation cGMP_prod->PKG PDE5 PDE5 (Degrades cGMP) cGMP_prod->PDE5 Degrades Physiological Physiological Effects - Smooth Muscle Relaxation - Reduced Proliferation - Enhanced Memory - Neuroprotection PKG->Physiological PDE6 PDE6 (Degrades cGMP) PDE1 PDE1 (Degrades cAMP/cGMP) GPR35 GPR35 Agonism GPR35->Physiological This compound This compound This compound->PDE5 Inhibits This compound->PDE6 Inhibits This compound->PDE1 Inhibits This compound->GPR35 Activates

References

zaprinast dose-response curve optimization

Author: Smolecule Technical Support Team. Date: February 2026

Zaprinast Dose-Response Data Summary

The table below summarizes effective this compound concentrations and doses from various experimental models, which can serve as a starting point for your optimization.

Experimental Context Effective Dose/Concentration Key Observations Source
In Vitro PDE Inhibition IC50: 0.15 µM (PDE6), 0.4-0.8 µM (PDE5), 0.35 µM (PDE1) [1] Core pharmacology profile; demonstrates lower selectivity compared to newer PDE5 inhibitors. [1]
Spatial Memory (Rat, i.p.) 1.0 mg/kg, 2.0 mg/kg, 10.0 mg/kg [2] Impairment of spatial memory at the 2.0 mg/kg dose. [2]
Paced Mating Behavior (Rat, i.p.) 1.5 mg/kg, 3.0 mg/kg, 6.0 mg/kg [3] Dose-dependent lengthening of contact-return latency. [3]
Object Recognition Memory (Rat) Administered immediately post-training [1] Improved memory; effects lasted up to four hours. [1]
Mitochondrial Pyruvate Carrier Potent inhibition activity [4] An important off-target effect that can alter metabolomic profiles in neuronal tissues. [4]

Experimental Protocol Considerations

Here are detailed methodologies from the literature that you can adapt for your own dose-response experiments.

  • In Vivo Behavioral Study (Spatial Memory)

    • Subjects: Male Wistar rats (275–300 g) [2].
    • Drug Preparation: this compound is dissolved in a vehicle solution. The specific vehicle used can be a critical factor for solubility and bioavailability [2].
    • Administration: Intraperitoneal (i.p.) injection. The referenced study used a post-training administration protocol to specifically investigate effects on memory consolidation [2].
    • Behavioral Test: The Morris water maze task is a standard test for spatial learning and memory. Performance is measured by parameters like escape latency and traveled distance to a hidden platform [2].
  • In Vivo Behavioral Study (Paced Mating Behavior)

    • Subjects: Ovariectomized female Long-Evans rats (approx. 200 g) primed with estradiol benzoate and progesterone [3].
    • Drug Preparation: this compound was prepared in a vehicle of 25% dimethylsulfoxide (DMSO) v/v in saline [3].
    • Administration: Intraperitoneal (i.p.) injection, 20 minutes before behavioral testing [3].
    • Behavioral Test: Conducted in a multi-compartment arena. Key measures include contact-return latency and the percentage of exits from the male's compartment following mating stimulation [3].
  • Ex Vivo Electrophysiology (Retinal Function)

    • Tissue Preparation: Dark-adapted isolated mouse retinas are placed in a specimen holder with a controlled perfusion system [5].
    • Drug Application: this compound is dissolved in DMSO to create a stock solution, which is then diluted to the desired concentrations in the perfusate. A control solution with the same DMSO concentration is essential [5].
    • Protocol: A wash-in/wash-out design is recommended. Record responses in control solution, then in this compound-containing solution, and again after washout with control solution. This helps confirm that observed effects are reversible and directly drug-related [5].

Troubleshooting Common Issues

  • Inconsistent or Biphasic Responses: this compound is a less selective PDE inhibitor. It potently inhibits PDE5, PDE6, and PDE1, and also acts as an agonist for G protein-coupled receptor 35 (GPR35) [1]. A biphasic response (e.g., improvement at one dose and impairment at another) could be due to the engagement of different off-target pathways at varying concentrations. The finding that 2.0 mg/kg impaired memory while other doses did not exemplifies this complexity [2].
  • Unexpected Metabolic Effects: this compound is a potent inhibitor of the mitochondrial pyruvate carrier (MPC) [4]. This off-target effect is independent of its PDE inhibition and can cause significant changes in cellular metabolism, such as the accumulation of aspartate and depletion of glutamate [4]. If your assay involves metabolic pathways or long-term incubation, these effects could confound your results.
  • Determining Optimal Timing: The timing of administration and assessment is critical. For memory studies, this compound's effects are time-sensitive, with improvements seen when administered immediately after training to influence consolidation [1]. The onset of action is relatively quick, with behavioral effects measured 20 minutes post-i.p. injection [3].

This compound's Mechanisms and Experimental Pathways

To help visualize the key pathways involved in this compound's action and a general experimental workflow, please see the diagrams below. You can use the provided DOT script to generate and modify these diagrams for your own documentation.

zaprinast_mechanisms cluster_pathway This compound Primary Molecular Targets cluster_pde PDE Inhibition (cGMP Pathway) cluster_mpc Off-Target: MPC Inhibition definecolor_blue #4285F4 definecolor_red #EA4335 definecolor_yellow #FBBC05 definecolor_green #34A853 NO Nitric Oxide (NO) Stimulation GC Guanylate Cyclase (GC) NO->GC cGMP cGMP GC->cGMP PKG Protein Kinase G (PKG) Activation cGMP->PKG PDE5 PDE5, PDE6 cGMP->PDE5 Relax Smooth Muscle Relaxation, Synaptic Plasticity PKG->Relax GMP 5'-GMP PDE5->GMP Zaprinast_PDE This compound Zaprinast_PDE->PDE5 Pyruvate Pyruvate MPC Mitochondrial Pyruvate Carrier (MPC) Pyruvate->MPC TCA TCA Cycle MPC->TCA Metabolites Altered Metabolites (Aspartate ↑, Glutamate ↓) TCA->Metabolites Zaprinast_MPC This compound Zaprinast_MPC->MPC

This compound's Primary Molecular Targets

experimental_workflow cluster_prep Experimental Preparation cluster_exp Experimental Execution cluster_analysis Data Analysis & Optimization Start Define Experimental Objective A1 Select Model System (In Vivo, Ex Vivo, In Vitro) Start->A1 A2 Prepare this compound Solutions (Consider Vehicle: DMSO/Saline) A1->A2 A3 Establish Dose Range (Refer to Published Data) A2->A3 B1 Administer this compound (Note Timing: Pre- vs Post-treatment) A3->B1 B2 Apply Control Treatment (Vehicle & Positive/Negative Controls) B1->B2 B3 Conduct Primary Assay (Behavior, Electrophysiology, etc.) B2->B3 C1 Measure Response Parameters B3->C1 C2 Plot Dose-Response Curve C1->C2 C3 Calculate EC50/IC50 & Hill Slope C2->C3 C4 Check for Biphasic Effects (Indicator of Off-Target Action) C3->C4

General Dose-Response Experiment Workflow

Key Recommendations for Optimization

  • Use a Selective PDE5 Inhibitor as a Control: To deconvolve the effects of PDE5 inhibition from off-target actions, include a more selective PDE5 inhibitor (e.g., sildenafil or avanafil) in your experimental design. Avanafil, for instance, has been shown to have ~100-fold higher specificity for PDE5 over PDE6 compared to first-generation inhibitors [5].
  • Account for MPC Inhibition: If your study involves metabolic measurements or long-term cellular responses, the MPC inhibition by this compound is a major confounder. Using a more selective PDE inhibitor or including a dedicated MPC inhibitor control (like UK5099) can help clarify the mechanism [4].
  • Validate Your Model with a Positive Control: Ensure your experimental setup is responsive by including a known positive control that acts on the pathway you are investigating (e.g., an NO donor to trigger cGMP production).

References

zaprinast vs rolipram phosphodiesterase inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Inhibition Data

For research and development purposes, the selectivity of a compound is paramount. The following table provides published half-maximal inhibitory concentration (IC₅₀) values, which quantify the potency of Zaprinast and Rolipram against various PDE isoforms. Lower values indicate greater potency.

PDE Isoform This compound (IC₅₀, μM) Rolipram (IC₅₀)
PDE1 0.35 [1] -
PDE4 - Most widely used selective inhibitor [2]
PDE5 0.4 - 0.8 [1] -
PDE6 0.15 [1] -
PDE9 35 [1] -
PDE10 22 - 33 [1] -
PDE11 5 - 33 [1] -

Experimental Evidence & Protocols

To support the findings summarized in the tables, here is a detailed look at some key experimental methodologies and results from the literature.

  • Memory Enhancement (Mouse Models)

    • Protocol: Male Balb-c mice received short-term treatment with this compound (3 and 10 mg/kg) or Rolipram (0.05 and 0.1 mg/kg) before behavioral tests. Spatial and emotional memory were assessed using the Elevated Plus Maze (EPM) and Passive Avoidance (PA) tests, respectively. Exploratory activity was measured in the Hughes box [2] [3].
    • Key Findings: Both this compound (10 mg/kg) and Rolipram (0.1 mg/kg) enhanced spatial memory in the EPM test. In the PA test, which involves emotional memory, only Rolipram showed a significant enhancing effect. Both drugs also diminished exploratory activity, potentially indicating anxiogenic effects [2] [3].
  • Neuroprotection (Intracerebral Haemorrhage - ICH)

    • Protocol: A mouse model of ICH was established by the collagenase method. Rolipram was administered, and its effects were evaluated by measuring brain water content, blood-brain barrier (BBB) permeability, neuronal apoptosis (TUNEL/NeuN staining), and inflammatory cytokine levels [4].
    • Key Findings: Rolipram treatment reduced brain oedema, protected BBB integrity, decreased neuronal apoptosis, and lowered levels of inflammatory cytokines (TNF-α, IL-6, IL-1β). This neuroprotective effect was associated with activation of the cAMP/AMPK/SIRT1 pathway [4].
  • Metabolic Impact (Mitochondrial Pyruvate Transport)

    • Protocol: Mouse retinas and brain mitochondria were treated with this compound. Metabolomic profiles were analyzed using GC/MS, and pyruvate-driven oxygen consumption was measured in isolated mitochondria [5].
    • Key Findings: this compound was identified as a potent inhibitor of the Mitochondrial Pyruvate Carrier (MPC), independent of its PDE inhibition. This action led to a significant accumulation of aspartate at the expense of glutamate in the retina and altered mitochondrial metabolism [5].

Mechanisms of Action and Signaling Pathways

The distinct effects of this compound and Rolipram stem from their influence on different secondary messenger systems, as illustrated in the following pathways.

Research Implications Summary

  • Choose Rolipram when your research focus is on modulating the cAMP pathway. It is a well-established tool for studying inflammation [6] [4], memory processes involving the cAMP/PKA/CREB pathway [2], and neuroprotection [4]. Be mindful of its potential emetic side effects in models [6].
  • Choose this compound when your objective is to elevate cGMP levels to study processes like nitrergic transmission [1] or memory consolidation [2] [1]. It is also a key compound for investigating the GPR35 receptor [1] [7]. However, a major consideration is its off-target inhibition of the Mitochondrial Pyruvate Carrier (MPC) [5]. Any metabolic effects observed with this compound must be carefully interpreted to determine if they are mediated by cGMP or by altered mitochondrial metabolism.

References

zaprinast comparison other PDE5 inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Profile of PDE5 Inhibitors

The table below summarizes key pharmacological and chemical data for Zaprinast and other PDE5 inhibitors, compiled from scientific literature.

Inhibitor PDE5 IC₅₀ (nM) Selectivity (vs. other PDEs) Key Characteristics & Status
This compound ~76-760 nM [1] Low (PDE6: ~150 nM) [1] First-generation tool compound; used in foundational research [2] [3].
Sildenafil 2-6 nM [1] Moderate (PDE6: 27-67 nM) [1] First approved therapeutic; known for potential visual side effects due to PDE6 affinity [4].
Vardenafil ~0.1-0.7 nM [4] High (PDE6: ~3.5 nM) [4] High potency; caution advised in patients with prolonged QTc interval [4].
Tadalafil ~0.9-3.3 nM [4] Very High (PDE6: >10,000 nM) [4] Long duration of action (up to 36 hours); approved for daily use [4].
Avanafil ~0.5-1.2 nM [4] High (PDE6: ~20-180 nM) [4] Rapid onset; "second-generation" inhibitor with reduced visual disturbances [4].

Key Insights from the Data:

  • This compound's Role: As the first selective PDE5 inhibitor, this compound was instrumental in elucidating the NO/cGMP pathway and its role in smooth muscle relaxation [2]. However, its lower potency and selectivity profile have led to its replacement by more advanced molecules in clinical development [1].
  • Evolution of Inhibitors: Newer drugs like tadalafil and avanafil demonstrate a trend towards improved selectivity, which helps minimize off-target effects [4]. The primary trade-off in selecting modern inhibitors often involves balancing onset of action and duration of effect.

Experimental Applications and Protocols

This compound remains a relevant tool in preclinical research. The following are examples of experimental protocols and applications.

Organ Bath Studies on Smooth Muscle Relaxation

This classic protocol is used to demonstrate the functional effect of PDE5 inhibition.

  • Objective: To investigate the relaxant effect of this compound on pre-contracted smooth muscle strips (e.g., from corpus cavernosum, urethra, or pulmonary artery).
  • Methodology:
    • Tissue Preparation: Isolate smooth muscle strips and mount them in organ baths containing oxygenated physiological solution (e.g., Krebs-Henseleit) maintained at 37°C.
    • Pre-contraction: Induce tonic contraction using agonists like phenylephrine (α1-adrenergic agonist) or U46619 (thromboxane A2 analog) [1].
    • Drug Application: Cumulatively add increasing concentrations of this compound to the organ bath.
    • Data Measurement: Measure isometric tension. This compound is known to potentiate relaxation induced by nitric oxide (NO) donors or electrical field stimulation [1].
  • Key Data Output: Generate concentration-response curves to calculate the EC₅₀ (half-maximal effective concentration) for relaxation. This compound typically requires micromolar concentrations for direct relaxation, which is consistent with its lower potency compared to clinical inhibitors [1].
In Vivo Model of Glucocorticoid-Induced Osteoporosis

Research indicates potential new applications for PDE5 inhibitors, including this compound, in bone metabolism.

  • Objective: To evaluate the effects of this compound on bone mineral density and the NO signaling pathway in a rodent osteoporosis model [5].
  • Methodology:
    • Model Induction: Use 8-month-old male rats. Induce osteoporosis via daily subcutaneous injections of dexamethasone (120 μg/kg) for 30 days.
    • Treatment: Administer this compound (10 mg/kg orally) concurrently with dexamethasone.
    • Endpoint Analysis:
      • Bone Mineral Density (BMD): Measure by DEXA scan.
      • Biochemical Markers: Analyze plasma or tissue for components of the NO/cGMP/PKG pathway (e.g., cGMP, PKG) and bone turnover markers like CTX-1 [5].
      • Oxidative Stress: Measure markers like malondialdehyde (MDA) and 8-OHdG.
  • Key Findings: In this model, this compound and avanafil significantly increased BMD, cGMP levels, and bone formation markers while reducing oxidative stress, suggesting a protective effect on bone [5].

The NO/cGMP Signaling Pathway

The following diagram illustrates the core signaling pathway through which this compound and other PDE5 inhibitors exert their effects, enhancing the effects of nitric oxide.

G NO Nitric Oxide (NO) sGC Soluble Guanylyl Cyclase (sGC) NO->sGC Activates GTP GTP sGC->GTP Converts cGMP cGMP GTP->cGMP Converts PKG Protein Kinase G (PKG) cGMP->PKG Activates PDE5 PDE5 Enzyme cGMP->PDE5 Substrate for Effects Smooth Muscle Relaxation Vasodilation Inhibition of Platelet Aggregation PKG->Effects GMP 5'-GMP (Inactive) PDE5->GMP Hydrolyzes to This compound This compound/Sildenafil/etc. This compound->PDE5 Inhibits

Research Considerations and Potential Applications

  • Off-Target Effects: Be cautious that this compound's low selectivity for PDE6 can interfere with visual signal transduction in experiments [1]. It also inhibits glutaminase, an enzyme involved in cancer metabolism, which may confound results or represent a separate research avenue [1].
  • Emerging Research Areas: Preclinical studies suggest PDE5 inhibitors like this compound may have potential in neuroinflammation and neurodegeneration [6], colorectal cancer therapy [7], and pulmonary arterial hypertension [2]. These findings are preliminary and highlight the continuing value of this compound as a probe for cGMP signaling.

References

Synergistic Effects in Neurological and Cognitive Function

Author: Smolecule Technical Support Team. Date: February 2026

Research indicates that Zaprinast and NO work synergistically via the NO-cGMP-PKG pathway to induce Long-Term Depression (LTD), a form of synaptic plasticity crucial for learning and memory [1]. The table below summarizes key supporting evidence:

Biological Context / Model Observed Synergistic Effect Key Findings / Proposed Mechanism
Cerebellar Slices (Rat) - PF-Purkinje cell synapse [1] Induction of stable, robust LTD This compound inhibits cGMP breakdown. Effect requires NO synthase, PKG, and PKC activity. Synergy stems from elevated cGMP "priming" the cell for depression upon coincident PF stimulation [1].
Object Recognition Memory (Rat) [2] [3] Improvement of long-term memory This compound administration after training improves memory. Effect is reversed by NOS inhibitors, confirming dependence on endogenous NO-cGMP signaling [2].
Object Memory Deficits (Rat) [3] Reversal of memory deficits This compound can reverse memory deficits induced by an NOS inhibitor, demonstrating its action depends on and enhances the NO-cGMP pathway [3].

Complex and Paradoxical Effects in Vascular & Pulmonary Systems

In vascular and pulmonary contexts, the interaction is more complex. While the core pharmacology suggests synergy, experimental results in disease models can show interference.

  • Established Pharmacological Synergy: The fundamental mechanism supports synergy. This compound, as a phosphodiesterase 5 (PDE5) inhibitor, prevents the breakdown of cGMP, which is produced when NO activates soluble guanylyl cyclase (sGC). This should enhance and prolong NO's vasodilatory effects [2] [4].
  • Experimental Evidence of Interference: A study on sheep with Acute Respiratory Distress Syndrome (ARDS) found that intravenous this compound alone reduced pulmonary artery pressure but worsened gas exchange. Furthermore, it abolished the beneficial effects of inhaled NO on both pulmonary pressure and oxygenation [5]. This is attributed to this compound causing nonselective vasodilation in the lungs, which can disrupt the normal mechanism that redirects blood flow from poorly oxygenated areas to well-oxygenated areas [5].

Key Experimental Data and Protocols

For researchers looking to replicate or build upon these findings, here are summaries of the key experimental setups.

1. Protocol: Induction of LTD in Cerebellar Slices [1]

  • Preparation: 400 μm thick sagittal slices of cerebellar vermis from 6-8-week-old male Wistar rats.
  • Recording: Dendritic excitatory postsynaptic potentials (EPSPs) were recorded from Purkinje cells using glass microelectrodes. Parallel fibers (PFs) were stimulated at 1 Hz.
  • Drug Application: this compound was applied via the bath solution.
  • Data Analysis: Changes in synaptic strength were monitored by measuring the initial slope of the PF-induced EPSPs and expressed as a percentage of the control baseline data.
  • Key Controls: The induction of LTD by this compound was shown to be blocked by inhibitors of NOS (e.g., LNARG), protein kinase G (KT5823), protein kinase C (chelerythrine), and metabotropic glutamate receptors (MCPG) [1].

2. Protocol: Pulmonary Hemodynamics in an Ovine ARDS Model [5]

  • Model: Acute lung injury in sheep induced by saline lavage.
  • Drug Administration:
    • Inhaled NO: Administered at 0, 5, 10, and 20 ppm in random order.
    • This compound: Intravenous infusion (2 mg/kg bolus followed by 0.1 mg·kg⁻¹·min⁻¹).
  • Measurements: Pulmonary arterial pressure (PAP), pulmonary vascular resistance (PVR), arterial oxygen partial pressure (PaO₂), and venous admixture were measured.
  • Finding: this compound infusion alone decreased PAP but worsened gas exchange. When combined with inhaled NO, it abolished NO's beneficial effects on PAP and gas exchange [5].

Signaling Pathway of the NO-cGMP Pathway

The diagram below illustrates the core signaling pathway through which this compound and Nitric Oxide interact.

G This compound and Nitric Oxide Synergy in the NO-cGMP Pathway NO NO sGC Soluble Guanylyl Cyclase (sGC) NO->sGC cGMP cGMP sGC->cGMP GTP GTP GTP->cGMP Conversion PKG Protein Kinase G (PKG) cGMP->PKG PDE5 Phosphodiesterase 5 (PDE5) cGMP->PDE5 Substrate CellularEffects Cellular Effects (e.g., Synaptic Plasticity, Vasodilation) PKG->CellularEffects Breakdown cGMP Breakdown (5'-GMP) PDE5->Breakdown This compound This compound This compound->PDE5 Inhibits

Interpretation Guide for Researchers

The dual nature of these findings highlights critical considerations for therapeutic development:

  • Context is Crucial: The synergistic vs. antagonistic effects are highly dependent on the biological system. Neurological applications show great promise, while pulmonary applications require careful evaluation.
  • System-Specific Dosing: The dose and route of administration are critical. The negative pulmonary outcomes were observed with intravenous administration, which can lead to non-selective vasodilation [5]. Localized or inhaled administration might yield different results.
  • Mechanism of Interference: In the pulmonary model, the interference is likely not at the molecular level (the pathway remains intact) but at the physiological level, where this compound's generalized vasodilation overrides the regional, beneficial vasodilation caused by inhaled NO [5].

References

Zaprinast Experimental Validation as a GPR35 Agonist: Comparative Guide for Researchers

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to GPR35 and Zaprinast

GPR35 is a class A orphan G protein-coupled receptor (GPCR) first identified more than 20 years ago that remains officially "orphaned" as the identity of its true endogenous ligand(s) remains unresolved. [1] This receptor is expressed predominantly in the gastrointestinal tract and various immune cells, suggesting potential roles in inflammation, immune modulation, and metabolic disorders. [2] [3] The complex pharmacology of GPR35 is complicated by marked species-dependent differences in ligand potency between human, rat, and mouse orthologues, creating significant challenges in translational research. [1] [4]

This compound (2-(2-propyloxyphenyl)-8-azapurin-6-one) was the first substantially characterized synthetic ligand acting as an agonist at GPR35. [1] It was initially developed as a phosphodiesterase type 5 (PDE-5) inhibitor with moderate potency that is comparable to its activity at GPR35, creating potential challenges for interpreting its biological effects in complex systems. [1] Despite this dual activity, this compound remains a widely utilized tool compound for in vitro and ex vivo studies of GPR35 function due to its well-characterized agonist properties and commercial availability. [1]

Comprehensive Functional Assay Validation

The validation of this compound as a GPR35 agonist relies on multiple complementary experimental approaches that measure distinct aspects of receptor activation and signaling:

  • β-Arrestin-2 Recruitment: Jenkins et al. (2011) developed a robust bioluminescence resonance energy transfer (BRET)-based assay to monitor interactions between GPR35 and β-arrestin-2. In this system, this compound demonstrated potent agonist activity at both human and rat GPR35 orthologues, confirming its ability to induce this key aspect of GPCR regulation and desensitization. [2]

  • G Protein Activation: The same study employed chimeric G proteins (Gqi5 and Gqo5) to measure GPR35-mediated activation of Gα13, demonstrating that this compound can effectively stimulate G protein-dependent signaling pathways. [2] Additional research has shown that GPR35 couples predominantly with Gα12/13 and Gαi/o proteins, leading to inhibition of adenylate cyclase and activation of Rho-mediated cytoskeleton reorganization. [3]

  • Receptor Internalization: Agonist-induced receptor internalization was assessed using confocal microscopy to visualize FLAG-epitope tagged GPR35, with this compound producing dose-dependent receptor internalization that mirrored its potency in β-arrestin recruitment assays. [2]

Quantitative Agonist Profiling and Comparison

Potency Across Species and Assays

Table 1: this compound Potency at GPR35 Across Experimental Assays and Species

Assay Type Species Ortholog Reported EC50/Ki Experimental Context Citation
β-arrestin-2 recruitment Human GPR35 ~0.1-1 μM BRET assay in engineered cells [2]
β-arrestin-2 recruitment Rat GPR35 Higher potency than human BRET assay in engineered cells [2]
β-arrestin-2 recruitment Mouse GPR35 Intermediate between rat and human BRET assay comparison [4]
G protein activation Human GPR35 Effective activation Gα13 activation assay [2]
Receptor internalization Human GPR35 Dose-dependent response Confocal microscopy [2]
Dynamic mass redistribution Human GPR35 (HT-29) 0.14 μM Label-free biosensor assay [5]
Tango β-arrestin assay Human GPR35 6.12 μM U2OS-GPR35-bla cells [5]
Comparative Agonist Profiling

Table 2: this compound Compared to Other GPR35 Agonists in Human Systems

Agonist Chemical Class Reported EC50 (Human) Relative Efficacy Key Characteristics
This compound Synthetic triazolopyrimidine 0.14-6.12 μM [5] Full agonist [5] First characterized synthetic agonist; PDE5 inhibitor
Pamoic acid Synthetic 2.1-2.69 nM [5] ~108% (vs. This compound) [5] Most potent synthetic agonist
Cromolyn disodium Synthetic 0.52-9.67 μM [5] ~97% (vs. This compound) [5] Known mast cell stabilizer
Kynurenic acid Endogenous tryptophan metabolite 152->500 μM [2] [5] Partial agonist [5] Putative endogenous ligand; low potency questions physiological relevance
Gentisate Endogenous tyrosine metabolite 69.6 μM [5] Full agonist [5] Alternative endogenous candidate
DHICA Endogenous melanin precursor 24.2 μM [5] Full agonist [5] Alternative endogenous candidate

Detailed Experimental Protocols

β-Arrestin Recruitment Assay (BRET)

The BRET-based GPR35-β-arrestin-2 interaction assay provides a robust method for quantifying this compound activity. The protocol involves engineering Flp-In TREx 293 cells to inducibly express human, rat, or mouse FLAG-GPR35-eYFP constructs. [4] Cells are transfected with a β-arrestin-2-Rluc (Renilla luciferase) construct and treated with varying concentrations of this compound. The BRET signal is measured by adding the luciferase substrate coelenterazine-h and quantifying energy transfer between Rluc and eYFP using a Mithras LB940 plate reader. [4] Data are typically collected 20-30 minutes after agonist addition and normalized to vehicle controls. This assay format has been widely adopted for GPR35 ligand screening due to its reliability and reproducibility across laboratories. [2] [4]

Dynamic Mass Redistribution (DMR) Assay

The label-free DMR assay enables detection of integrated cellular responses to this compound in native systems. For GPR35 studies, HT-29 cells (which endogenously express GPR35) are seeded onto fibronectin-coated biosensor microplates and grown to confluence. [5] After serum starvation, baseline measurements are taken using an Epic or Corning biosensor system before adding this compound. The DMR signal is monitored in real-time, typically for 45-90 minutes, generating characteristic response profiles that can be quantified by maximal amplitude or area under the curve. This method is particularly valuable as it requires no engineered reporters or labels, allowing observation of receptor activity in a native cellular context. [5]

G Protein Activation Measurement

G protein activation by this compound can be assessed using either constitutive or chimeric G protein approaches. Jenkins et al. utilized Gqi5 or Gqo5 chimeric Gα subunits in which the C-terminal five amino acids of Gαq were replaced by corresponding residues from either Gαi1/2 or Gα13. [4] Cells co-expressing GPR35 and these chimeras are stimulated with this compound, and inositol phosphate production is measured using competitive radioassay or IP-One ELISA kits. [2] [4] Alternatively, active-state selective Gα13 antibodies can directly detect GPR35-mediated Gα13 activation, providing orthogonal validation of this compound efficacy. [2]

GPR35 Signaling Pathways and this compound Mechanisms

The diagram below illustrates the complex signaling pathways activated by this compound through GPR35, highlighting key downstream effects:

G cluster_G_proteins G Protein Coupling GPR35 GPR35 Gai Gαi/o GPR35->Gai Ga13 Gα12/13 GPR35->Ga13 Gaq Gαq GPR35->Gaq Arrestin β-Arrestin Recruitment GPR35->Arrestin AC Adenylate Cyclase Inhibition Gai->AC Rho Rho Activation Cytoskeleton Reorganization Ga13->Rho PLCb PLCβ Activation Gaq->PLCb cAMP cAMP Reduction AC->cAMP Chemotaxis Immune Cell Chemotaxis Rho->Chemotaxis PI3K_Akt PI3K/AKT Pathway PLCb->PI3K_Akt ERK ERK Activation PLCb->ERK NFkB NF-κB Activation PLCb->NFkB cAMP->ERK Barrier Gut Barrier Regulation ERK->Barrier Inflammation Inflammatory Response NFkB->Inflammation Arrestin->Barrier Internalization Receptor Internalization Arrestin->Internalization ERK_Arr ERK Activation Arrestin->ERK_Arr ERK_Arr->Inflammation

This compound binding to GPR35 triggers multiple signaling cascades through distinct G protein families. [3] The Gαi/o coupling inhibits adenylate cyclase, reducing intracellular cAMP levels and modulating downstream MAPK/ERK signaling. [3] Simultaneously, Gα12/13 activation stimulates Rho GTPase, leading to cytoskeletal reorganization that facilitates immune cell migration—a potentially important mechanism in inflammatory responses. [3] The Gαq pathway activates PLCβ, generating IP3 and DAG, which in turn modulate calcium signaling and protein kinase C activation. [3] Additionally, this compound promotes β-arrestin recruitment, which not only mediates receptor desensitization and internalization but also initiates distinct signaling events including ERK activation. [2] [3] This complex signaling repertoire enables GPR35 to influence diverse physiological processes including inflammatory responses, metabolic regulation, and maintenance of gut barrier function. [3] [6]

Research Applications and Limitations

Utility as a Research Tool

This compound serves as a valuable tool compound for initial characterization of GPR35-mediated responses in both recombinant and native systems. Its well-established agonist activity across multiple assay formats makes it particularly useful for method development and validation. [1] In studies of inflammatory processes, this compound has helped elucidate potential roles for GPR35 in immune cell migration and cytokine production. [3] Additionally, this compound has been instrumental in characterizing the species-dependent pharmacology of GPR35, revealing critical differences between human and rodent orthologues that must be considered when translating preclinical findings. [2] [4]

Important Limitations and Considerations

Researchers should be aware of several significant limitations when using this compound:

  • Dual Pharmacology: this compound's PDE5 inhibitory activity (IC50 ~0.4-1.7 μM) overlaps with its potency at GPR35, complicating interpretation of physiological responses, particularly in cardiovascular, neuronal, or reproductive tissues where cGMP signaling is prominent. [7] [8] [1]

  • Species Selectivity: this compound displays marked species-dependent potency, with higher efficacy at rat GPR35 compared to the human ortholog. This creates challenges in extrapolating results from rodent models to human physiology. [2] [4]

  • Limited Target Specificity: this compound may interact with additional molecular targets beyond GPR35 and PDE5, particularly at higher concentrations used in some experimental paradigms. [1]

  • Lack of Human In Vivo Data: Clinical translation is hampered by limited understanding of this compound's pharmacokinetics and tissue distribution in humans specifically related to GPR35 engagement. [1]

Conclusion and Research Recommendations

This compound remains a widely utilized and important tool agonist for studying GPR35 biology despite its pharmacological limitations. The comprehensive validation across multiple orthogonal assay systems provides confidence in its activity as a GPR35 agonist, while the detailed potency and efficacy data enable appropriate experimental design.

For future research, the field would benefit from developing more selective GPR35 agonists without PDE5 activity, which would enable clearer attribution of physiological effects specifically to GPR35 activation. Additionally, studies using this compound should include appropriate controls to account for its PDE5 inhibitory activity, particularly in tissues with high cGMP signaling. The continued development of GPR35 antagonists with improved species cross-reactivity will also help validate findings initially obtained using this compound and other tool agonists.

References

zaprinast comparative potency PDE isoforms

Author: Smolecule Technical Support Team. Date: February 2026

The Historical Role of Zaprinast

This compound is recognized as the first selective PDE5 inhibitor, though it was later found to not be highly selective [1].

  • Original Development: It was synthesized in 1974 and became an important tool for early research into PDE5 inhibition [1].
  • Mechanism of Action: Like all PDE5 inhibitors, this compound works by inhibiting the breakdown of cyclic guanosine monophosphate (cGMP), a key secondary messenger. This leads to increased levels of cGMP, which promotes smooth muscle relaxation and vasodilation [1] [2].
  • Foundation for Discovery: Research using this compound demonstrated that it could enhance nitric oxide (NO)-induced relaxation of the corpus cavernosum, a key finding that paved the way for the development of more potent and selective drugs like Sildenafil [1].

Standard Experimental Protocols for Potency Assessment

The core methodology for evaluating PDE inhibitors involves assessing their ability to inhibit the hydrolysis of cGMP by various PDE enzymes in vitro.

The table below outlines the typical components of a PDE inhibition assay [1] [3]:

Assay Component Description
Objective To determine the half-maximal inhibitory concentration (IC50) of a compound against specific PDE isoforms.
Enzyme Source Purified PDE isoenzymes (PDE1-PDE11) from human or animal tissues or recombinant sources [3].
Substrate Radioactively labeled (e.g., ^3H-) or fluorescently labeled cGMP (for PDE5, 6, 9) or cAMP (for other PDEs).
Reaction Incubation of the enzyme with the substrate in the presence of a buffer and co-factors (like Mg²⁺).
Inhibition The test compound (e.g., this compound) is added at varying concentrations.
Measurement Quantification of the hydrolyzed product (e.g., 5'-GMP) or remaining cyclic nucleotide.
Data Analysis Calculation of the IC50 value, which represents the concentration of inhibitor needed to reduce enzyme activity by 50%.

The cGMP Signaling Pathway and PDE5 Inhibitor Site of Action

The following diagram illustrates the core pathway through which this compound and other PDE5 inhibitors exert their effects, providing context for their physiological role.

G SexualStimulation Sexual Stimulation NORelease NO Release from Nerve Endings SexualStimulation->NORelease sGC Soluble Guanylyl Cyclase (sGC) NORelease->sGC cGMP cGMP sGC->cGMP GTP GTP GTP->cGMP Conversion PKG Protein Kinase G (PKG) cGMP->PKG InactiveGMP Inactive 5'-GMP cGMP->InactiveGMP Degradation SmoothMuscleRelaxation Smooth Muscle Relaxation & Vasodilation PKG->SmoothMuscleRelaxation Erection Penile Erection SmoothMuscleRelaxation->Erection PDE5 PDE5 Enzyme PDE5->cGMP Catalyzes PDE5i PDE5 Inhibitor (e.g., this compound) PDE5i->PDE5 Inhibits

References

zaprinast neuroprotection compared other compounds

Author: Smolecule Technical Support Team. Date: February 2026

Neuroprotective Compounds at a Glance

The table below summarizes key compounds based on the search results, highlighting their primary mechanisms and experimental models.

Compound Primary Neuroprotective Mechanism Key Experimental Model(s) Reported Effects / Outcomes

| Zaprinast | Phosphodiesterase (PDE) 5 & 6 inhibition; increases intracellular cGMP [1] | • 661W-A11 photoreceptor cell line (Retinitis Pigmentosa model) [1]In vivo rat model (urethral function) [2] | • Increased cGMP & calcium influx; induced photoreceptor cell death (to model disease) [1] • Potentiated nitrergic responses in urethral muscle [2] | | Kynurenic Acid (KYNA) | G-protein coupled receptor 35 (GPR35) activation; mitoprotection [3] | H9c2 cardiac cells (Simulated Ischemia/Reperfusion) [3] | • Attenuated calcium overload & mitochondrial superoxide production [3] • Preserved mitochondrial function & reduced apoptosis [3] | | Benserazide | Inhibition of neutrophil NETosis; macrophage polarization to M2 phenotype [4] | • In vitro human neutrophils & neuronal cells • In vivo mouse model (focal cerebral ischemia) [4] | • Attenuated neutrophil infiltration into brain post-stroke [4] • Altered microglia/macrophage phenotypes & improved functional recovery [4] | | GLP-1 Receptor Agonists | Glucose-lowering; cardioprotective & suspected neuroprotective pathways [5] | Human cohort study (patients with type 2 diabetes) [5] | Associated with a significant 33% lower risk for Alzheimer's disease and related dementias compared to other glucose-lowering drugs [5] |

Detailed Experimental Contexts

To critically assess the data, it is crucial to understand the experimental details behind these findings.

This compound in Retinitis Pigmentosa Research

This compound is used preclinically to model the pathophysiology of Retinitis Pigmentosa (RP), rather than as a direct treatment. The core protocol is:

  • Cell Model: 661W-A11 cells, a mouse photoreceptor cell line genetically modified to have rod-like properties [1].
  • Treatment: Application of this compound at 400-500 µM for 24 hours to inhibit PDE6 [1].
  • Key Readouts:
    • Viability: ~25-30% reduction in cell viability (MTT assay) [1].
    • Cell Death: ~14% increase in TUNEL-positive cells (indicating apoptosis) [1].
    • Mechanism Validation: Confirmed significant increase in intracellular cGMP (flow cytometry) and calcium (Fluo-4 AM staining) [1].
  • Application: This model is validated by testing known neuroprotective drugs, making it a tool for high-throughput screening of novel compounds for RP [1].
Kynurenic Acid in Cardiac Ischemia/Reperfusion Injury

The protective mechanism of KYNA was investigated in a model of simulated heart attack.

  • Cell Model: H9c2 rat cardiac cells undergoing simulated ischemia/reperfusion (SI/R) [3].
  • Treatment: Administration of 64 µM KYNA during the SI/R protocol [3].
  • Key Readouts:
    • Mitoprotection: Attenuated SI/R-induced damage to mitochondrial structure (electron microscopy), reduced calcium overload, and lowered mitochondrial superoxide production [3].
    • Receptor Mechanism: Using a GPR35 agonist (this compound at 100 µM) mimicked the cytoprotection, while a GPR35 antagonist blocked KYNA's benefits, confirming the receptor's role [3].
Benserazide in Ischemic Stroke

This research highlights a repurposing opportunity for an approved Parkinson's disease drug.

  • In Vitro Models:
    • Human Neutrophils: Benserazide (2.5-5 µM) attenuated PMA-induced NETosis (a form of inflammatory cell death) [4].
    • Co-culture: Protected SH-SY5Y neuronal cells from toxicity inflicted by activated human neutrophils [4].
  • In Vivo Model: Peripheral administration of benserazide in a mouse model of stroke significantly reduced neutrophil infiltration into the brain and improved behavioral outcomes [4].

Signaling Pathways in Focus

The following diagrams illustrate the primary neuroprotective mechanisms of these compounds based on the cited studies.

G This compound This compound PDE56 PDE5/6 Enzyme This compound->PDE56 Inhibits cGMP_degradation cGMP Degradation PDE56->cGMP_degradation Promotes cGMP_elevation Elevated cGMP Levels cGMP_degradation->cGMP_elevation Calcium_influx Calcium Influx cGMP_elevation->Calcium_influx PKG_Calpain PKG & Calpain Activation cGMP_elevation->PKG_Calpain Photoreceptor_death Photoreceptor Cell Death (Modeled RP) Calcium_influx->Photoreceptor_death PKG_Calpain->Photoreceptor_death KYNA KYNA GPR35 GPR35 Receptor KYNA->GPR35 Activates Mito_protection Mitoprotection GPR35->Mito_protection Mito_dysfunction Mitochondrial Dysfunction Mito_dysfunction->Mito_protection Counters Calcium_overload Reduced Calcium Overload Mito_protection->Calcium_overload Oxidative_stress Reduced Oxidative Stress Mito_protection->Oxidative_stress Cell_death_reduction Reduced Apoptosis Calcium_overload->Cell_death_reduction Oxidative_stress->Cell_death_reduction Benserazide Benserazide NETosis NETosis Benserazide->NETosis Inhibits Neutrophil Activated Neutrophil Neutrophil->NETosis NETosis_inhibition Inhibited NETosis NETosis->NETosis_inhibition Reduced_inflammation Reduced Brain Inflammation NETosis_inhibition->Reduced_inflammation Neuroprotection Neuroprotection Reduced_inflammation->Neuroprotection

Interpretation and Research Considerations

The experimental data suggests that these compounds operate through distinct pathways and are investigated in different disease contexts:

  • This compound's Role: It is a well-characterized tool in research, primarily used to induce photoreceptor degeneration and validate disease models for Retinitis Pigmentosa. Its PDE-inhibiting action is mechanistically clear [1].
  • Mechanistic Diversity: Kynurenic acid offers a mitoprotective strategy relevant to ischemia, while Benserazide presents an immunomodulatory approach by targeting neuroinflammation post-stroke [3] [4].
  • Human Data vs. Preclinical Models: GLP-1 agonists show promising neuroprotective associations in human population studies, whereas the evidence for this compound, kynurenic acid, and benserazide is primarily from controlled preclinical models [5].

A true "head-to-head" comparison of these compounds is not feasible from the available data due to the different models and endpoints used in each study.

References

Pharmacological Profile & Key Mechanisms

Author: Smolecule Technical Support Team. Date: February 2026

Zaprinast is a well-characterized phosphodiesterase inhibitor. The table below summarizes its primary targets and documented cellular effects.

Target/Action Experimental Finding / Specificity Citation
PDE Inhibition Selective for PDE5, PDE6, PDE9, and PDE11. Reported IC₅₀ for PDE5 is 0.76 μM and for PDE6 is 0.15 μM. [1] [2]
GPR35 Agonism Functions as an agonist for the orphan G-protein coupled receptor GPR35 in both rats and humans. [3] [2]
Glutaminase (GLS) Inhibition Inhibits the enzyme glutaminase, impacting glutamine metabolism and reducing 2-hydroxyglutarate (2HG) in cancer cells. [4]
Mitochondrial Pyruvate Carrier Identified as an inhibitor of the mitochondrial pyruvate carrier. [2]

This compound's primary therapeutic effects often result from increased cellular cGMP levels. The diagram below illustrates the core signaling pathway.

zaprinast_pathway This compound This compound PDE5 PDE5 Enzyme This compound->PDE5 Inhibits cGMP cGMP PDE5->cGMP Degrades PKG PKG cGMP->PKG Activates Biological_Effects Biological Effects (e.g., Smooth Muscle Relaxation) PKG->Biological_Effects

Efficacy in Species Models

Experimental data from various animal and tissue models demonstrate this compound's physiological effects.

Species/Model Experimental Finding / Effect Experimental Detail (Dosage, Tissue, etc.) Citation
Rat Attenuated hypoxic pulmonary artery injury. Administered in vivo; caused less aortic relaxation than milrinone. [3]
Rat (GIOP Model) Increased bone mineral density (BMD), epiphyseal bone width, and bone marrow angiogenesis. Treated with 10 mg/kg oral this compound for 30 days. [5]
Sheep Triggered concentration-dependent relaxation of the Sphincter of Oddi. Tested on isolated SO rings in tissue baths. [3]
Guinea Pig Suppressed the contractile response of bladder strips to carbachol. Tested on isolated bladder strips in organ baths. [6]
Porcine Induced retinal degeneration in retinal explants, modeling photoreceptor cell death. Retinal explants exposed to 100 nM this compound for 24 hours. [7]
Rabbit (in situ) Reduced U46619-induced pulmonary hypertension. Tested in an in situ lung preparation. [6]

Key Experimental Models and Protocols

For your experimental design, here are methodologies from key studies.

  • Porcine Retinal Degeneration Model [7]

    • Purpose: Model PDE6 inhibition-induced photoreceptor death, relevant to retinitis pigmentosa.
    • Protocol: Porcine neuroretinal explants are cultured and exposed to 100 nM this compound for 24 hours. Cell death is evaluated via TUNEL assay, caspase-3 immunolabeling, and analysis of oxidative stress markers.
  • Rat Glucocorticoid-Induced Osteoporosis (GIOP) Model [5]

    • Purpose: Investigate effects on bone metabolism and structure.
    • Protocol: The GIOP model is induced in male rats with subcutaneous dexamethasone (120 μg/kg) for 30 days. The treatment group concurrently receives oral this compound (10 mg/kg/day). Outcomes are measured by DEXA (BMD), histology, and assays for oxidative stress and bone remodeling markers.
  • Sheep Sphincter of Oddi Relaxation [3]

    • Purpose: Study smooth muscle relaxant effects for potential application in endoscopic procedures.
    • Protocol: Isolated sheep SO rings are mounted in tissue baths under isometric tension. Cumulative concentrations of this compound are added to the bath to generate concentration-response curves. The mechanism can be probed with inhibitors like ODQ (a soluble guanylyl cyclase inhibitor).

Research Implications and Comparison

This compound serves as a versatile research tool, but its efficacy and primary mechanism can vary significantly by model.

  • Comparative Potency: While this compound is a effective PDE6 inhibitor (IC₅₀ 0.15 μM), it is less potent than modern PDE5 inhibitors like vardenafil (PDE6 KI of 0.7 nM) [1]. Its relaxant effect on the sheep Sphincter of Oddi was significantly lower than that of the sGC activator ataciguat [3].
  • Mechanism of Action Awareness: Researchers should note that effects observed in models, particularly in cancer metabolism (2HG reduction) or specific cell-based assays, may be driven by GPR35 agonism or glutaminase inhibition rather than PDE inhibition [4] [3].
  • Model-Specific Outcomes: The same compound can produce different, even opposite, phenotypic outcomes depending on the model. It induces retinal degeneration in the porcine model [7] but shows protective effects in the rat GIOP model [5], highlighting its context-dependent action.

References

zaprinast comparative safety profile research

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Selectivity Profile

Zaprinast primarily works by inhibiting phosphodiesterases (PDEs), enzymes that break down cyclic nucleotides. Its effect on the NO/cGMP/PKG signaling pathway is a key mechanism for its therapeutic action [1] [2]. However, its interaction with multiple targets underpins both its therapeutic potential and its safety concerns.

The table below summarizes the primary known targets of this compound and the associated implications [1].

Target Type of Interaction IC50 / Potency Functional Implications & Safety Considerations
PDE5 Inhibition 0.4–0.8 µM [1] Primary therapeutic target; vasodilation, smooth muscle relaxation [1].
PDE6 Inhibition 0.15 µM [1] Expressed in retinal photoreceptors; inhibition is linked to visual disturbances (a known side effect of some PDE5 inhibitors) [1].
PDE1 Inhibition 0.35 µM [1] A calcium/calmodulin-dependent PDE; less selective inhibition may contribute to cardiovascular effects like tachycardia [1].
GPR35 Agonism Reasonable potency across species [1] An orphan GPCR; activation may contribute to reduced neuropathic pain and neuroprotective effects [1] [3].
PDE9, 10, 11 Inhibition Moderate (IC50 5–35 µM) [1] Contributes to the complex pharmacological profile and potential for off-target effects [1].
Glutaminase (GLS) Inhibition Varies by context [4] May contribute to anti-proliferative effects in certain cancer cells [4].

This multi-target activity means that the effects of this compound in any biological experiment or potential therapeutic application are the net result of its action on several pathways simultaneously.

Therapeutic Potential & Supporting Experimental Data

Despite its selectivity issues, this compound shows promise in several preclinical research areas beyond its original design. The following table outlines key findings and the experimental models used to obtain them.

Proposed Therapeutic Area Key Experimental Findings Model & Protocol Used
Neuroprotection (e.g., Parkinson's Disease) Improved motor performance, reduced oxidative stress, attenuated apoptosis, increased mitochondrial viability [5]. Model: Drosophila flies mutant for DJ-1β (a Parkinson's model). Protocol: High-throughput chemical screen followed by validation in DJ-1-deficient human neural-like cells [5].
Osteoporosis Increased BMD, epiphyseal bone width, bone marrow angiogenesis; reduced markers of bone damage (PD, DPD) and oxidative stress [2]. Model: Rat model of glucocorticoid-induced osteoporosis (GIOP). Protocol: 30-day administration of dexamethasone (120 µg/kg, SC) with or without this compound (10 mg/kg, oral). BMD measured by DEXA; biochemical analysis via ELISA/HPLC [2].
Cardioprotection Reduced thermal and tactile hypersensitivity; enhanced analgesic effects of opioids [1]. Activation of GPR35 reduced apoptotic activity and improved mitochondrial respiration in cardiac cells [3]. Model: Chronic constriction injury model in rats (neuropathic pain); H9c2 cardiac cells under simulated ischemia/reperfusion (SI/R). Protocol: Intrathecal administration for pain. For cardioprotection, cells treated with this compound (100 µM) during SI/R to activate GPR35 [1] [3].

Safety and Tolerability Considerations

The experimental data does not usually provide a full safety profile, but the mechanism of this compound points to specific potential concerns:

  • Visual Disturbances: Due to its high potency against PDE6, which is crucial for phototransduction in the retina, visual side effects are a predictable concern [1].
  • Cardiovascular Effects: Inhibition of PDE1, which is present in the heart and vascular smooth muscle, may lead to tachycardia (elevated heart rate) and other cardiovascular effects, especially when compared to more selective PDE5 inhibitors [1].
  • General Off-Target Effects: The moderate activity against PDE9, PDE10, and PDE11 adds to its complex profile, the clinical implications of which are not fully understood but contribute to its characterization as a less selective tool compound [1].

Experimental Workflow for Bone Study

For clarity, the methodology from one of the key studies on osteoporosis is summarized in the following diagram. This provides a concrete example of an in vivo protocol used to generate safety and efficacy data for this compound.

Start Study Initiation Groups Rat Groups (n=6 each) Start->Groups G1 Control Group Groups->G1 G2 Dexamethasone (GIOP Model) Groups->G2 G3 Dexamethasone + this compound Groups->G3 Intervention 30-Day Daily Treatment G1->Intervention G2->Intervention G3->Intervention Metrics Outcome Measurements Intervention->Metrics M1 Bone Mineral Density (DEXA scan) Metrics->M1 M2 Bone Histology Metrics->M2 M3 Oxidative Stress Markers (MDA, 8-OHdG) Metrics->M3 M4 NO/cGMP/PKG Pathway (ELISA) Metrics->M4 M5 Bone Remodeling Markers (CTX-1, PICP, PD, DPD) Metrics->M5

Key Comparative Conclusions

For a researcher, the core comparative takeaways regarding this compound are:

  • Primary Differentiator: Its low selectivity is the most defining characteristic when compared to modern, clinically approved PDE5 inhibitors like sildenafil, vardenafil, and tadalafil [1] [6]. This makes it a valuable research tool for probing multiple pathways but a less ideal candidate for drug development.
  • Therapeutic Trade-off: The same off-target activity that limits its selectivity may also underpin its unique therapeutic potential in areas like neuroprotection and oncology, via actions on GPR35 and Glutaminase [1] [4] [5].
  • Safety Inference: While direct clinical safety data is sparse, its pharmacological profile strongly suggests a higher potential for side effects—particularly visual and cardiac—compared to more selective agents [1].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.6

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

271.10692467 Da

Monoisotopic Mass

271.10692467 Da

Heavy Atom Count

20

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

GXT25D5DS0

Wikipedia

Zaprinast

Dates

Last modified: 08-15-2023
1: Mackenzie AE, Milligan G. The emerging pharmacology and function of GPR35 in the nervous system. Neuropharmacology. 2017 Feb;113(Pt B):661-671. doi: 10.1016/j.neuropharm.2015.07.035. Epub 2015 Jul 29. Review. PubMed PMID: 26232640.
2: Divorty N, Mackenzie AE, Nicklin SA, Milligan G. G protein-coupled receptor 35: an emerging target in inflammatory and cardiovascular disease. Front Pharmacol. 2015 Mar 10;6:41. doi: 10.3389/fphar.2015.00041. eCollection 2015. Review. PubMed PMID: 25805994; PubMed Central PMCID: PMC4354270.
3: Montoliu C, Rodrigo R, Monfort P, Llansola M, Cauli O, Boix J, Elmlili N, Agusti A, Felipo V. Cyclic GMP pathways in hepatic encephalopathy. Neurological and therapeutic implications. Metab Brain Dis. 2010 Mar;25(1):39-48. doi: 10.1007/s11011-010-9184-z. Epub 2010 Mar 2. Review. PubMed PMID: 20195723.
4: Llansola M, Rodrigo R, Monfort P, Montoliu C, Kosenko E, Cauli O, Piedrafita B, El Mlili N, Felipo V. NMDA receptors in hyperammonemia and hepatic encephalopathy. Metab Brain Dis. 2007 Dec;22(3-4):321-35. Review. PubMed PMID: 17701332.
5: Erceg S, Monfort P, Cauli O, Montoliu C, Llansola M, Piedrafita B, Felipo V. Role of extracellular cGMP and of hyperammonemia in the impairment of learning in rats with chronic hepatic failure. Therapeutic implications. Neurochem Int. 2006 May-Jun;48(6-7):441-6. Epub 2006 Feb 23. Review. PubMed PMID: 16497413.
6: Kulkarni SK, Patil CS. Phosphodiesterase 5 enzyme and its inhibitors: update on pharmacological and therapeutical aspects. Methods Find Exp Clin Pharmacol. 2004 Dec;26(10):789-99. Review. PubMed PMID: 15672122.
7: Travadi JN, Patole SK. Phosphodiesterase inhibitors for persistent pulmonary hypertension of the newborn: a review. Pediatr Pulmonol. 2003 Dec;36(6):529-35. Review. PubMed PMID: 14618646.
8: Corbin JD, Francis SH. Pharmacology of phosphodiesterase-5 inhibitors. Int J Clin Pract. 2002 Jul-Aug;56(6):453-9. Review. PubMed PMID: 12166544.
9: Marx D, Tassabehji M, Heer S, Hüttenbrink KB, Szelenyi I. Modulation of TNF and GM-CSF release from dispersed human nasal polyp cells and human whole blood by inhibitors of different PDE isoenzymes and glucocorticoids. Pulm Pharmacol Ther. 2002;15(1):7-15. Review. PubMed PMID: 11969359.
10: Kakinuma Y, Miyauchi T. [Endothelin receptor antagonist, phosphodiesterase inhibitor, thromboxane inhibitor]. Nihon Rinsho. 2001 Jun;59(6):1139-44. Review. Japanese. PubMed PMID: 11411126.
11: Gibson A. Phosphodiesterase 5 inhibitors and nitrergic transmission-from zaprinast to sildenafil. Eur J Pharmacol. 2001 Jan 5;411(1-2):1-10. Review. PubMed PMID: 11137852.
12: Reid IA. Role of phosphodiesterase isoenzymes in the control of renin secretion: effects of selective enzyme inhibitors. Curr Pharm Des. 1999 Sep;5(9):725-35. Review. PubMed PMID: 10495362.
13: Herrerías Gutiérrez JM. [Innocuous NSAID: myth or reality?]. An R Acad Nac Med (Madr). 1998;115(3):659-78; discussion 678-9. Review. Spanish. PubMed PMID: 10208019.
14: Dousa TP. Cyclic-3',5'-nucleotide phosphodiesterase isozymes in cell biology and pathophysiology of the kidney. Kidney Int. 1999 Jan;55(1):29-62. Review. PubMed PMID: 9893113.
15: Mohan P, Sys SU, Brutsaert DL. Positive inotropic effect of nitric oxide in myocardium. Int J Cardiol. 1995 Jul;50(3):233-7. Review. PubMed PMID: 8537146.
16: Bähr V, Sander-Bähr C, Ardevol R, Tuchelt H, Beland B, Oelkers W. Effects of atrial natriuretic factor on the renin-aldosterone system: in vivo and in vitro studies. J Steroid Biochem Mol Biol. 1993 Apr;45(1-3):173-8. Review. PubMed PMID: 8386932.
17: Thompson WJ. Cyclic nucleotide phosphodiesterases: pharmacology, biochemistry and function. Pharmacol Ther. 1991;51(1):13-33. Review. PubMed PMID: 1663250.

Explore Compound Types